molecular formula C8H11N3O3 B1591445 1-Phenylguanidine carbonate CAS No. 6685-76-3

1-Phenylguanidine carbonate

Cat. No.: B1591445
CAS No.: 6685-76-3
M. Wt: 197.19 g/mol
InChI Key: XDSYAIICRRZSJX-UHFFFAOYSA-N
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Description

1-Phenylguanidine carbonate is a useful research compound. Its molecular formula is C8H11N3O3 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Phenylguanidine carbonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8170. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Phenylguanidine carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylguanidine carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

carbonic acid;2-phenylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9N3.CH2O3/c8-7(9)10-6-4-2-1-3-5-6;2-1(3)4/h1-5H,(H4,8,9,10);(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSYAIICRRZSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(N)N.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6685-76-3
Record name Carbonic acid, compd. with N-phenylguanidine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6685-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70216974
Record name Carbonic acid, compound with phenylguanidine (1:1)
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Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6291-89-0, 14018-90-7, 6685-76-3
Record name Phenylguanidine carbonate
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URL https://commonchemistry.cas.org/detail?cas_rn=6291-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, compd. with N-phenylguanidine (1:?)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Carbonic acid, compound with phenylguanidine (1:1)
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Record name NSC8170
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbonic acid, compound with phenylguanidine (1:1)
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Record name Carbonic acid, compound with phenylguanidine (1:1)
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Record name Carbonic acid, compd. with phenylguanidine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Phenylguanidine Carbonate from Aniline and Cyanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 1-phenylguanidine carbonate, a valuable intermediate in pharmaceutical and agrochemical industries. We will explore the core chemical principles, detailed experimental protocols, and critical safety considerations for the successful synthesis of this compound from readily available starting materials: aniline and cyanamide.

Introduction and Strategic Importance

1-Phenylguanidine and its salts are key building blocks in the synthesis of a variety of biologically active molecules, including certain pyrimidine derivatives used in pharmaceuticals.[1] The carbonate salt offers advantages in terms of handling and stability compared to the free base or hydrochloride salt. The synthesis from aniline and cyanamide represents a convergent and economically viable route to this important precursor. This guide will delve into two primary synthetic strategies, providing the detailed insights necessary for laboratory-scale production and process optimization.

Mechanistic Insights: The Chemistry of Guanidinylation

The formation of 1-phenylguanidine from aniline and cyanamide is fundamentally a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the aniline molecule acts as a nucleophile, attacking the electrophilic carbon atom of the nitrile group in cyanamide.[2] The reaction is often facilitated by an acid catalyst, which protonates the nitrile nitrogen of cyanamide, thereby increasing the electrophilicity of the nitrile carbon and making it more susceptible to nucleophilic attack.

Acid-Catalyzed Mechanism

In the presence of a strong acid, such as hydrochloric acid, the reaction proceeds through the following key steps:

Acid-Catalyzed Mechanism cluster_activation Activation of Cyanamide cluster_addition Nucleophilic Attack cluster_rearrangement Proton Transfer & Elimination Aniline Aniline Protonated_Cyanamide Protonated Cyanamide Aniline->Protonated_Cyanamide Nucleophilic Addition Cyanamide Cyanamide Cyanamide->Protonated_Cyanamide Protonation H_ion H⁺ Intermediate_1 Tetrahedral Intermediate Phenylguanidinium 1-Phenylguanidinium Intermediate_1->Phenylguanidinium Proton Transfer Phenylguanidine 1-Phenylguanidine Phenylguanidinium->Phenylguanidine Deprotonation

Figure 1: Acid-catalyzed mechanism of 1-phenylguanidine synthesis.

  • Protonation of Cyanamide: The acid protonates the nitrogen of the nitrile group of cyanamide, forming a highly electrophilic nitrilium ion.

  • Nucleophilic Attack: The nucleophilic nitrogen of aniline attacks the electrophilic carbon of the protonated cyanamide.

  • Proton Transfer and Resonance Stabilization: A series of proton transfers results in the formation of the resonance-stabilized 1-phenylguanidinium cation.[3]

  • Deprotonation: The 1-phenylguanidinium cation is then deprotonated during the workup with a base (e.g., carbonate) to yield the neutral 1-phenylguanidine, which then forms the carbonate salt.

The Role of Carbon Dioxide in an Alternative Synthesis

An alternative, more environmentally friendly approach utilizes carbon dioxide in the reaction system.[4] In this method, aniline first reacts with carbon dioxide to form phenylcarbamic acid, which exists in equilibrium with its corresponding ammonium salt. This in-situ generated species then reacts with cyanamide. The carbon dioxide serves a dual purpose: it activates the aniline and provides the counterion for the final product. The reaction is typically carried out under a carbon dioxide atmosphere to maintain the necessary equilibrium.[4]

Comparative Analysis of Synthetic Protocols

Two primary protocols for the synthesis of 1-phenylguanidine carbonate are presented below. The choice of method will depend on available reagents, desired scale, and environmental considerations.

ParameterProtocol 1: Aniline Hydrochloride RouteProtocol 2: Aniline-CO2 Route
Starting Materials Aniline, Hydrochloric Acid, Cyanamide, Sodium CarbonateAniline, Carbon Dioxide, Cyanamide
Key Intermediate Aniline HydrochloridePhenylcarbamic acid / ammonium salt
Typical Yield ~93%[1]High, but specific yield not always reported
Reaction Temperature Reflux (~100 °C)[1]60-80 °C[4]
Reaction Time 2-4 hours[1]5-6 hours[4]
Advantages Well-established, high-yieldingAvoids strong acids, potentially greener
Disadvantages Use of corrosive HCl, formation of salt wasteRequires CO2 atmosphere, potentially longer reaction time

Detailed Experimental Protocols

Protocol 1: Synthesis via Aniline Hydrochloride

This protocol is adapted from established patent literature and offers a high-yield route to the desired product.[1]

Step 1: Formation of Aniline Hydrochloride Solution

  • In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • To the flask, add aniline (1.0 mole equivalent).

  • Slowly and with external cooling, add concentrated hydrochloric acid (1.0 mole equivalent) to the aniline. The reaction is exothermic.

  • Add water to dissolve the resulting aniline hydrochloride salt.

Step 2: Guanylation Reaction

  • Heat the aniline hydrochloride solution to reflux.

  • Slowly add a 50% aqueous solution of cyanamide (1.25 mole equivalents) to the refluxing solution over a period of 30 minutes.

  • Continue to reflux the reaction mixture for 2 hours.

Step 3: Precipitation of 1-Phenylguanidine Carbonate

  • In a separate large beaker, prepare a solution of sodium carbonate (1.5 mole equivalents) in water.

  • Cool the reaction mixture to approximately 50 °C and slowly add it to the stirred sodium carbonate solution.

  • A white precipitate of 1-phenylguanidine carbonate will form.

  • Continue stirring the suspension for 1-2 hours to ensure complete precipitation.

Step 4: Isolation and Purification

  • Collect the precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

  • To further purify the product, the crude solid can be suspended in hot water, stirred, and then filtered again.[1] This process helps to remove any unreacted starting materials or water-soluble byproducts.

  • Dry the purified 1-phenylguanidine carbonate in a vacuum oven at 50-60 °C to a constant weight.

Protocol_1_Workflow A Aniline + HCl B Aniline Hydrochloride Solution A->B Exothermic Reaction C Add Cyanamide Solution B->C D Reflux C->D 2 hours E Reaction Mixture D->E F Add to Na2CO3 Solution E->F Cool to 50°C G Precipitation F->G H Filtration G->H I Washing H->I J Drying I->J K 1-Phenylguanidine Carbonate J->K

Figure 2: Workflow for the synthesis of 1-phenylguanidine carbonate via the aniline hydrochloride route.

Protocol 2: Synthesis via the Aniline-CO2 Route

This protocol, also adapted from patent literature, offers a "greener" alternative by avoiding the use of strong mineral acids.[4]

Step 1: Formation of Phenylcarbamic Acid Intermediate

  • In a pressure-rated reactor equipped with a gas inlet, mechanical stirrer, and temperature control, charge the reactor with aniline (1.0 mole equivalent) and a suitable solvent (e.g., water or an organic solvent).

  • Pressurize the reactor with carbon dioxide gas and stir the mixture to facilitate the formation of the phenylcarbamic acid intermediate.

Step 2: Guanylation Reaction

  • Heat the reaction mixture to 60-80 °C under a continuous atmosphere of carbon dioxide.[4]

  • Slowly add a 50% aqueous solution of cyanamide (1.1-1.5 mole equivalents) to the reaction mixture over a period of 1-2 hours.[4]

  • Maintain the reaction at 60-80 °C with stirring for 5-6 hours.[4]

Step 3: Isolation and Purification

  • Cool the reaction mixture gradually to 0-10 °C to induce crystallization of the 1-phenylguanidine carbonate.[4]

  • Collect the crystalline product by vacuum filtration.

  • Wash the filter cake with cold water or a suitable solvent to remove impurities.

  • Dry the product in a vacuum oven at a moderate temperature.

Product Characterization and Quality Control

The identity and purity of the synthesized 1-phenylguanidine carbonate should be confirmed using standard analytical techniques.

  • Melting Point: The reported melting point is in the range of 149-153 °C.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic peaks for the guanidinium group, including N-H stretching vibrations in the region of 3100-3400 cm⁻¹ and a strong C=N stretching vibration around 1640-1680 cm⁻¹.[6][7] The carbonate counterion will show a strong, broad absorption band around 1400-1450 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show signals for the aromatic protons of the phenyl group, typically in the range of 7.0-7.5 ppm. The N-H protons of the guanidinium group will appear as broad signals, and their chemical shift will be highly dependent on the solvent and concentration.

    • ¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the nitrogen appearing at a distinct chemical shift. The guanidinium carbon (C=N) is expected to resonate in the range of 155-160 ppm.

Safety Considerations and Hazard Management

A thorough understanding and implementation of safety protocols are paramount when performing this synthesis.

  • Aniline: Aniline is toxic and can be absorbed through the skin.[2] It is also a suspected carcinogen. All handling of aniline must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Cyanamide: Cyanamide is a toxic and corrosive substance. It can cause severe skin and eye irritation. Appropriate PPE must be worn at all times.

  • Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and releases noxious fumes. It should be handled with extreme care in a fume hood.

  • Reaction Hazards: The initial reaction of aniline with hydrochloric acid is exothermic and requires cooling. The guanylation reaction itself can also be exothermic, and temperature control is crucial to prevent runaway reactions.

  • Waste Disposal: All chemical waste, including aqueous filtrates and solvent washes, must be disposed of in accordance with institutional and local regulations.

Troubleshooting and Optimization

  • Low Yield: Incomplete reaction may be due to insufficient reaction time or temperature. The purity of the starting materials, particularly the cyanamide solution, is also critical. Old or decomposed cyanamide solutions will lead to lower yields.

  • Product Contamination: The primary byproducts are phenylurea and diphenylurea, which can form from the reaction of aniline with isocyanic acid (a decomposition product of cyanamide).[1] Maintaining the recommended reaction conditions can minimize the formation of these impurities. Purification by recrystallization or washing with a suitable solvent may be necessary to remove these byproducts. Unreacted aniline can be removed by washing the crude product with a dilute acid solution, though this may convert the carbonate salt back to the hydrochloride.[8]

Conclusion

The synthesis of 1-phenylguanidine carbonate from aniline and cyanamide is a robust and scalable process. By understanding the underlying reaction mechanisms and carefully controlling the reaction parameters, researchers can reliably produce this valuable intermediate in high yield and purity. The choice between the traditional aniline hydrochloride route and the more modern CO2-mediated synthesis will depend on the specific requirements of the laboratory or production facility. Adherence to strict safety protocols is essential throughout the entire process to ensure the well-being of the researchers and to minimize environmental impact.

References

  • EP0560726A2 - Process for the production of guanidine derivatives - Google P
  • Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts - Catalysis Science & Technology (RSC Publishing). (URL: [Link])

  • Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines | Request PDF - ResearchGate. (URL: [Link])

  • CN103145589A - Synthesis method of phenylguanidine bicarbonate - Google P
  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC - NIH. (URL: [Link])

  • Aniline - Hazardous Substance Fact Sheet. (URL: [Link])

  • Synthesis of diphenyl urea from aniline and CO2 catalyzed by Cu-Fe/ZrO2 - ResearchGate. (URL: [Link])

  • Synthesis of formanilide from aniline reacting with CO2 - ResearchGate. (URL: [Link])

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

  • How do I remove aniline from the reaction mixture? | ResearchGate. (URL: [Link])

  • Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block - PMC - NIH. (URL: [Link])

  • 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC. (URL: [Link])

  • DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides - Dalton Transactions (RSC Publishing). (URL: [Link])

  • Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study | Request PDF - ResearchGate. (URL: [Link])

  • Copper(i) Iodide-Catalyzed Synthesis of N,N′-Disubstituted Guanidines from N-Substituted Cyanamides* | Request PDF - ResearchGate. (URL: [Link])

  • Thermal hazard evolution on guanidine nitrate | Request PDF - ResearchGate. (URL: [Link])

  • Solubility determination and thermodynamic dissolution functions of 1,3-diphenylguanidine in nine organic solvents at evaluated temperatures | Request PDF - ResearchGate. (URL: [Link])

  • 1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants... - ResearchGate. (URL: [Link])

  • Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. (URL: [Link])

  • US5489709A - Preparation of substituted guanidines - Google P
  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (URL: [Link])

  • Organic Reaction Workup Formulas for Specific Reagents. (URL: [Link])

  • Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - MDPI. (URL: [Link])

  • Formanilide and carbanilide from aniline and carbon dioxide | Request PDF - ResearchGate. (URL: [Link])

  • A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC. (URL: [Link])

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - MDPI. (URL: [Link])

  • Platynereis dumerilii - Wikipedia. (URL: [Link])

  • FTIR spectra of polymeric guanidine derivatives. - ResearchGate. (URL: [Link])

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Sources

Technical Monograph: 1-Phenylguanidine Carbonate (1:1)

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 6685-76-3 Formula:


 (

) Molecular Weight: 197.19 g/mol [1]

Executive Summary & Chemical Identity

1-Phenylguanidine carbonate (1:[2]1) acts as a stabilized, solid-state storage form of phenylguanidine—a potent organic superbase. Unlike its hygroscopic free base or corrosive hydrochloride counterparts, the carbonate salt offers superior handling characteristics for industrial synthesis. It is a critical "masked nucleophile" used extensively in the construction of nitrogen-rich heterocycles, specifically pyrimidines and triazines , which serve as the pharmacophores in numerous oncology drugs and broad-spectrum agrochemicals.

Physicochemical Profile

The following data distinguishes the specific 1:1 bicarbonate salt (CAS 6685-76-3) from the commonly confused 2:1 carbonate salt (CAS 6291-89-0).

PropertySpecificationNotes
Appearance White to off-white crystalline powderHygroscopic; store under inert atmosphere.
Stoichiometry 1:1 (Base : Carbonic Acid)Often referred to as Phenylguanidine Bicarbonate.
Melting Point 138–142 °C (Decomposes)

evolution occurs upon melting.
Solubility Water (Hot), Ethanol (Moderate)Poor solubility in non-polar solvents (Toluene, Hexane).
pKa (Conjugate Acid) ~10.7 (Guanidinium core)Basic enough to catalyze its own condensation reactions.
Stability MetastableReleases

in acidic media or at elevated temperatures (

).

Mechanistic Utility: The "Masked Base" Principle

The synthetic value of 1-phenylguanidine carbonate lies in its dissociation kinetics. In reaction media, it does not act merely as a salt but as a controlled-release system for the free phenylguanidine base.

Dissociation & Activation

When heated in a polar solvent (e.g., Ethanol, DMF), the carbonate anion decomposes, driving the equilibrium forward via Le Chatelier's principle as gaseous


 escapes. This ensures a steady concentration of the active nucleophile (phenylguanidine) without the rapid exothermicity associated with adding free super-bases.

Mechanism of In-Situ Activation:

  • Thermal Dissociation:

    
    
    
  • Nucleophilic Attack: The terminal nitrogen of the guanidine core attacks the electrophilic carbonyl of the substrate (

    
    -diketone or ester).
    
Graphviz Visualization: Activation & Cyclization Logic

The following diagram illustrates the conversion of the carbonate salt into a pyrimidine scaffold, a standard pharmaceutical workflow.

G Salt 1-Phenylguanidine Carbonate (Solid) Dissociation Thermal Dissociation (>60°C) Salt->Dissociation FreeBase Active Species: Free Phenylguanidine Dissociation->FreeBase Waste Byproducts: CO2 (Gas) + H2O Dissociation->Waste Inter Intermediate: Schiff Base FreeBase->Inter + Substrate Substrate Substrate: Acetylacetone Substrate->Inter Product Product: 4,6-Dimethyl-2- (phenylamino)pyrimidine Inter->Product - H2O (Cyclization)

Figure 1: Mechanistic pathway from stable carbonate salt to active pyrimidine pharmacophore. Note the irreversible loss of


 driving the reaction.

Experimental Protocol: Synthesis of 2-Anilinopyrimidines

Context: This protocol describes the condensation of 1-phenylguanidine carbonate with acetylacetone. This reaction is the "gold standard" for verifying the quality of the starting material and is the foundation for synthesizing drugs like Cyprodinil (fungicide) or various kinase inhibitors [1, 2].

Reagents & Setup
  • Precursor: 1-Phenylguanidine Carbonate (CAS 6685-76-3): 19.7 g (100 mmol)

  • Electrophile: Acetylacetone (2,4-Pentanedione): 11.0 g (110 mmol, 1.1 eq)

  • Solvent: Ethanol (Absolute): 150 mL

  • Apparatus: 250 mL Round-bottom flask, Reflux condenser, Oil bubbler (Crucial for monitoring

    
    ).
    
Step-by-Step Methodology

Phase 1: Controlled Dissociation (Self-Validating Step)

  • Charge the flask with 19.7 g of Phenylguanidine Carbonate and 100 mL of Ethanol.

  • Begin gentle stirring. The solid will remain largely undissolved (suspension).

  • Add Acetylacetone (11.0 g) dropwise over 10 minutes.

  • Critical Observation: Upon heating to 60°C, you must observe distinct bubbling (effervescence) through the oil bubbler.

    • Validation: If no bubbles appear at 65°C, the starting material may be the Hydrochloride salt (incorrect supply) or significantly degraded.

Phase 2: Cyclization 5. Increase heat to a vigorous reflux (approx. 78-80°C). 6. Maintain reflux for 4–6 hours.

  • Endpoint: The reaction is complete when the suspension clears (becoming a homogeneous orange/yellow solution) and gas evolution ceases completely.

Phase 3: Isolation 7. Cool the mixture to room temperature. 8. Evaporate solvent under reduced pressure (Rotavap) to 20% of original volume. 9. Pour the residue into 200 mL of ice-cold water. 10. The product (4,6-dimethyl-2-phenylaminopyrimidine) will precipitate as a solid. 11. Filter, wash with cold water, and dry.

Workflow Diagram

Process Start Raw Material Check (CAS 6685-76-3) Mix Suspension in EtOH + Acetylacetone Start->Mix Heat Heat to 60°C Mix->Heat Check Check: CO2 Evolution? Heat->Check Reflux Reflux 4-6 hrs (Clear Solution) Check->Reflux Yes (Bubbles) Fail STOP: Check Identity (Likely HCl salt) Check->Fail No Workup Quench in Ice Water Precipitation Reflux->Workup

Figure 2: Operational workflow for the conversion of Phenylguanidine Carbonate. The


 check point is critical for process safety and validation.

Quality Control & Analytics

Ensuring the integrity of CAS 6685-76-3 is vital, as it degrades to phenylurea if exposed to moisture over long periods.

Differentiating Carbonate from Free Base
  • FT-IR Spectroscopy:

    • Carbonate (6685-76-3): Strong, broad absorption at 1600–1650 cm⁻¹ (Guanidinium C=N) AND a distinct carbonate stretch at ~1380 cm⁻¹ and 830 cm⁻¹ .

    • Free Base: Lacks the carbonate bands; sharper N-H stretches.

  • Acidimetric Titration:

    • Dissolve 0.5g in excess HCl (0.1 N). Back-titrate with NaOH.

    • Note: The carbonate moiety consumes 2 equivalents of acid per mole of salt (1 for the guanidine, 1 for the bicarbonate neutralization). This stoichiometry confirms the 1:1 vs 2:1 ratio [3, 4].

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 mins.

  • Detection: UV @ 240 nm (Phenyl ring absorption).

  • Retention: Phenylguanidine elutes early (polar); degradation products (Phenylurea) elute later.

Safety & Handling (SDS Highlights)

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319). Harmful to aquatic life with long-lasting effects (H412).

  • Storage: Critical. Store below 25°C in a tightly sealed container. The presence of moisture accelerates hydrolysis to urea and ammonia.

  • Incompatibility: Strong acids (violent

    
     release) and strong oxidizers.
    

References

  • PubChem. (2025).[3] Carbonic acid, compound with phenylguanidine (1:[1][3][4][5][6]1) (CAS 6685-76-3).[1] National Library of Medicine. Retrieved from [Link][1]

  • Alzchem Group. (n.d.). Phenylguanidine carbonate (2:1) Technical Data. (Reference for comparative stoichiometry). Retrieved from [Link]

  • European Patent Office. (1993). Process for the production of guanidine derivatives. EP0560726A2.

Sources

1-Phenylguanidine carbonate safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide for Synthesis, Safety, and Handling

Chemical Constitution & Molecular Architecture[1]

1-Phenylguanidine carbonate is a specialized organic salt widely utilized as a stable, solid-state source of the phenylguanidine base. Unlike its free-base counterpart—which is often hygroscopic, caustic, and difficult to handle—the carbonate salt offers improved shelf-stability and stoichiometric precision.

It is critical for researchers to distinguish between the two common stoichiometries found in commercial supplies: the neutral carbonate (2:1) and the bicarbonate (1:1) . Both release the active phenylguanidine nucleophile upon neutralization or thermal dissociation.

Physicochemical Data Matrix
PropertySpecificationNotes
Primary CAS 14018-90-7 (General/Salt)Often refers to the variable stoichiometry or bicarbonate.
Secondary CAS 6291-89-0 (2:1 Salt)Specifically bis(phenylguanidinium) carbonate.
Formula


(Carbonate) or

(Bicarbonate).
Molecular Weight ~197.19 g/mol (1:1 salt)~332.36 g/mol (2:1 salt). Check CoA.
Appearance White to off-white crystalline powderHygroscopic; tends to clump if exposed to moisture.
Melting Point 138–140 °CDecomposes with

evolution.
Solubility Soluble in

, MeOH, EtOH
Poor solubility in non-polar solvents (Hexane, Toluene).
Basicity (pKa) ~10.5–11.0 (Conjugate acid)Less basic than guanidine (~13.6) due to phenyl resonance.
Hazard Architecture & Toxicology (The "Why")

As a Senior Application Scientist, it is insufficient to simply label this compound as "Irritant." You must understand the mechanistic toxicology :

  • Alkaline Hydrolysis: Upon contact with mucosal membranes (eyes, lungs), the carbonate salt dissociates. The buffering capacity of the carbonate is overwhelmed by the tissue moisture, releasing the free phenylguanidine base. This causes immediate saponification of membrane lipids, leading to Category 1 Eye Damage .

  • Bioavailability: The phenyl ring increases lipophilicity compared to simple guanidine, potentially enhancing dermal absorption.

  • Environmental Persistence: The guanidine moiety is stable and toxic to aquatic life (H411), interfering with nitrogen metabolism in aquatic organisms.

GHS Classification & Signaling [1][2][3]
  • Signal Word: DANGER

  • H302: Harmful if swallowed.[1][3]

  • H315: Causes skin irritation.[1][3]

  • H318: Causes serious eye damage (Irreversible).

  • H411: Toxic to aquatic life with long-lasting effects.

Operational Protocols: Synthesis & Handling
3.1 Storage & Stability
  • Hygroscopicity Management: Store under inert atmosphere (Argon/Nitrogen) if possible. The formation of surface hydrates can alter stoichiometry, ruining the precision required for cyclization reactions.

  • Shelf Life: 24 months if desiccated.

3.2 Protocol: Controlled Release in Heterocycle Synthesis

Context: Phenylguanidine is a key building block for pyrimidine-based agrochemicals (e.g., Cyprodinil analogues). The carbonate salt allows for a "controlled release" reaction, preventing side reactions associated with high concentrations of free base.

Step-by-Step Methodology:

  • Stoichiometric Calculation: Verify if your batch is the 1:1 or 2:1 salt. Adjust molar equivalents accordingly.

  • Suspension: Suspend the carbonate in a polar aprotic solvent (DMF or DMSO) or an alcohol (Ethanol). It may not dissolve fully until heated.

  • Activation (The "Gas Evolution" Check):

    • Add the electrophile (e.g., a

      
      -keto ester or enone).
      
    • Observation: As the reaction proceeds or upon addition of a stronger auxiliary base (like NaOEt),

      
       gas will evolve .
      
    • Critical Control Point: Ensure the reactor is vented. Do not seal the vessel until gas evolution ceases.

  • Cyclization: Heat the mixture to 80–100 °C. The carbonate byproduct decomposes, driving the equilibrium forward by removing the "acid" component as gas (

    
    ).
    
3.3 Workflow Visualization: Safety & Handling

SafetyWorkflow cluster_emergency Emergency Path Start Start: Weighing & Prep CheckPPE Verify PPE: Nitrile Gloves + Goggles + Lab Coat Start->CheckPPE Weighing Weigh in Fume Hood (Avoid Dust Generation) CheckPPE->Weighing Safe Dissolution Solvent Addition (Vent for CO2 Release) Weighing->Dissolution Spill Spill: Sweep (No Dust) -> Neut. with Dilute Acid Weighing->Spill Heating Reflux/Heating (Monitor Pressure) Dissolution->Heating Reaction Start EyeContact Eye Contact: Wash 15min (Lift Lids) Dissolution->EyeContact Quench Acidic Quench (Careful: Vigorous Foaming) Heating->Quench Completion Waste Dispose as Hazardous (Aquatic Toxin) Quench->Waste

Figure 1: Operational workflow for handling Phenylguanidine Carbonate, emphasizing pressure management and emergency decision paths.

Mechanistic Insight: The "Masked Base" Advantage

The value of using the carbonate salt lies in its reaction kinetics. When reacting with an electrophile (e.g., in the synthesis of aminopyrimidines), the carbonate acts as an in-situ buffer.

Reaction Pathway Diagram

Mechanism Salt Phenylguanidine Carbonate (Salt) Dissoc Dissociation (Solvent/Heat) Salt->Dissoc FreeBase Free Phenylguanidine (Nucleophile) Dissoc->FreeBase Byproduct H2CO3 -> H2O + CO2(g) Dissoc->Byproduct Irreversible Loss of Gas Intermediate Tetrahedral Intermediate FreeBase->Intermediate + Electrophile Electrophile Electrophile (e.g., Enone) Electrophile->Intermediate Product Cyclized Product (e.g., Pyrimidine) Intermediate->Product - H2O

Figure 2: Mechanistic pathway showing the irreversible loss of CO2, which drives the equilibrium toward the free nucleophile.

Emergency Response & First Aid

In the event of exposure, the high alkalinity of the hydrolysis products dictates the response.

  • Eye Contact (Critical): Rinse immediately with water for at least 15 minutes. Do not wait. The saponification of corneal tissue can occur rapidly. Consult an ophthalmologist immediately.

  • Skin Contact: Wash with soap and water. If irritation persists (redness/blistering), seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

  • Spill Cleanup:

    • Wear N95/P100 respirator to avoid inhaling dust.

    • Sweep up carefully to avoid dust generation.[4]

    • Neutralize the residue with dilute acetic acid or citric acid before final wash.

References
  • PubChem. (2025).[5] Phenylguanidine carbonate (Compound Summary). National Library of Medicine. Retrieved February 8, 2026, from [Link]

  • AlzChem Group. (n.d.). Phenylguanidine carbonate (2:1) Technical Data. Retrieved February 8, 2026, from [Link]

Sources

The Synthetic Cornerstone: A Preliminary Investigation of 1-Phenylguanidine Carbonate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 1-Phenylguanidine Carbonate

1-Phenylguanidine carbonate is a versatile organic compound that has garnered significant attention as a key intermediate in the synthesis of a wide array of fine chemicals, most notably pharmaceuticals and agrochemicals.[1][2] Its utility is primarily centered around the reactive guanidine functional group, which serves as a powerful building block for the construction of various heterocyclic systems.[3] The carbonate salt form offers advantages in terms of stability and handling compared to the free base. This guide will explore both traditional and modern, more sustainable approaches to its synthesis and its subsequent application in the creation of bioactive molecules.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of 1-Phenylguanidine carbonate is paramount for its safe and effective use in a laboratory setting.

PropertyValueSource
CAS Number 14018-90-7[4][5]
Molecular Formula C7H9N3·x(H2CO3)[6]
Molecular Weight 197.19 g/mol [4][5]
Appearance White to off-white solid (needle-shaped crystals or powder)[1]
IUPAC Name carbonic acid;1-phenylguanidine[5]

Safety and Handling: 1-Phenylguanidine carbonate should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][8][9][10] It is advisable to work in a well-ventilated area and avoid inhalation of dust.[7][8] The compound is incompatible with strong oxidizing agents and strong acids.[7][9] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[7][8][9][10]

Synthesis of 1-Phenylguanidine Carbonate: A Comparative Analysis

The synthesis of 1-Phenylguanidine carbonate has evolved from traditional methods to more environmentally benign processes. Understanding these methodologies provides insight into the chemical's production and potential impurities.

Traditional Synthesis Route: The Aniline Hydrochloride Method

A well-established method for the synthesis of 1-Phenylguanidine carbonate involves the reaction of aniline with cyanamide in the presence of hydrochloric acid to form phenylguanidine hydrochloride. This is followed by a metathesis reaction with a carbonate salt, such as sodium carbonate, to yield the desired product.[1]

Workflow of the Traditional Aniline Hydrochloride Method

Aniline Aniline Phenylguanidine_HCl Phenylguanidine Hydrochloride Aniline->Phenylguanidine_HCl Reaction with Cyanamide & HCl HCl Hydrochloric Acid HCl->Phenylguanidine_HCl Cyanamide Cyanamide Cyanamide->Phenylguanidine_HCl Product 1-Phenylguanidine Carbonate Phenylguanidine_HCl->Product Metathesis Waste NaCl Waste Phenylguanidine_HCl->Waste Byproduct Formation Na2CO3 Sodium Carbonate Na2CO3->Product

Caption: Traditional synthesis of 1-Phenylguanidine carbonate via the aniline hydrochloride route.

While this method is effective, it presents several drawbacks, including the use of a strong acid, the generation of significant wastewater, and the formation of side products, which can complicate purification and lower the overall yield.[1][11]

Modern Green Synthesis: The Carbon Dioxide System

A more recent and sustainable approach utilizes carbon dioxide as a reactant and promoter.[1] In this process, aniline is first reacted with carbon dioxide to form an aniline carbamate intermediate, which then reacts with cyanamide to produce 1-Phenylguanidine carbonate.

Workflow of the Green Carbon Dioxide Method

Aniline Aniline Aniline_Carbamate Aniline Carbamate Intermediate Aniline->Aniline_Carbamate Reaction with CO2 CO2 Carbon Dioxide CO2->Aniline_Carbamate Product 1-Phenylguanidine Carbonate Aniline_Carbamate->Product Reaction with Cyanamide Cyanamide Cyanamide Cyanamide->Product

Caption: Greener synthesis of 1-Phenylguanidine carbonate using a carbon dioxide system.

This method offers several advantages over the traditional route, including a reduction in reaction steps, lower production costs, and a significant decrease in waste generation, making it a more environmentally friendly and economically viable option for industrial-scale production.[1] The yield for this process is reported to be over 85% with a purity of up to 99%.[1]

Applications in Heterocyclic Synthesis

The primary utility of 1-Phenylguanidine carbonate lies in its role as a precursor for the synthesis of various heterocyclic compounds, many of which exhibit significant biological activity.

Synthesis of Pyrimidine Derivatives

1-Phenylguanidine carbonate is a key starting material for the synthesis of substituted pyrimidines, a class of compounds with diverse pharmacological properties, including anticancer and antimicrobial activities.[6][11] The guanidine moiety provides the necessary N-C-N fragment for the construction of the pyrimidine ring.

General Reaction Scheme for Pyrimidine Synthesis

Phenylguanidine 1-Phenylguanidine (from carbonate salt) Pyrimidine Substituted Pyrimidine Phenylguanidine->Pyrimidine Cyclocondensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Pyrimidine Water H2O Pyrimidine->Water Byproduct

Caption: General cyclocondensation reaction for the synthesis of pyrimidines.

This reaction typically proceeds via a cyclocondensation reaction between 1-phenylguanidine and a 1,3-dicarbonyl compound or its equivalent. The specific substituents on the resulting pyrimidine ring can be varied by choosing the appropriate dicarbonyl starting material, allowing for the creation of a library of compounds for drug discovery.

Experimental Protocol: Synthesis of a 2-(Phenylamino)pyrimidine Derivative

The following is a representative protocol for the synthesis of a 2-(phenylamino)pyrimidine derivative, adapted from literature procedures.

Materials:

  • 1-Phenylguanidine carbonate

  • 1,3-Diketone (e.g., acetylacetone)

  • Solvent (e.g., ethanol, isopropanol)

  • Base (e.g., sodium ethoxide, potassium carbonate)

Procedure:

  • To a solution of the 1,3-diketone in the chosen solvent, add the base and stir at room temperature for 15-30 minutes.

  • Add 1-Phenylguanidine carbonate to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Self-Validating System:

  • TLC Analysis: Monitor the disappearance of the starting materials and the appearance of the product spot.

  • Spectroscopic Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The expected spectra should show characteristic peaks for the pyrimidine ring and the phenylamino substituent.

  • Melting Point: A sharp melting point of the recrystallized product is indicative of high purity.

Mechanistic Insights: The Role of Guanidine in Catalysis

Beyond its role as a stoichiometric reagent, the guanidine functional group can also act as a powerful catalyst, particularly in reactions involving proton transfer.[12] The high basicity of the guanidine moiety, coupled with its ability to form stable, charge-delocalized guanidinium ions, makes it an effective catalyst for a variety of organic transformations.

Guanidine as a Bifunctional Catalyst

Guanidine Guanidine (Basic Site) Guanidinium Guanidinium Ion (H-Bond Donor) Guanidine->Guanidinium Proton Abstraction Substrate_H Substrate-H (Proton Donor) Substrate_Anion Substrate Anion Substrate_H->Substrate_Anion Electrophile Electrophile Guanidinium->Electrophile H-Bond Activation Product Product Substrate_Anion->Product Nucleophilic Attack Electrophile->Product

Caption: Simplified representation of guanidine's bifunctional catalytic activity.

In some reactions, guanidines can act as bifunctional catalysts, simultaneously activating a nucleophile by deprotonation and an electrophile through hydrogen bonding.[12] This dual activation pathway can significantly accelerate reaction rates and improve selectivity. While 1-phenylguanidine itself is more commonly used as a building block, understanding the catalytic potential of the guanidine core is crucial for developing novel synthetic methodologies.

Conclusion and Future Outlook

1-Phenylguanidine carbonate is a valuable and versatile reagent in organic synthesis, with a well-established role in the construction of bioactive heterocyclic compounds. The development of greener synthesis routes for this intermediate has further enhanced its appeal from both an economic and environmental perspective. Future research in this area will likely focus on expanding the scope of its applications in the synthesis of novel and complex molecular architectures, as well as exploring its potential in catalytic processes. The insights provided in this guide are intended to serve as a solid foundation for researchers and drug development professionals to effectively harness the synthetic power of 1-Phenylguanidine carbonate.

References

  • Alzchem Group. Phenylguanidine carbonate (2:1). [Link]

  • Google Patents.
  • Google Patents.
  • MDPI. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. [Link]

  • PubChem. Carbonic acid, compound with phenylguanidine (1:1) | C8H11N3O3. [Link]

  • PubChem. Phenylguanidine carbonate | C15H20N6O3. [Link]

  • RSC Publishing. DFT investigation of the reaction mechanism for the guanidine catalysed ring-opening of cyclic carbonates by aromatic and alkyl-amines. [Link]

Sources

1-Phenylguanidine Carbonate: A Stabilized Nucleophile for Heterocyclic Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic chemistry, 1-Phenylguanidine carbonate (CAS 14018-90-7) serves as a critical "masked" nucleophile. Unlike its free base counterpart—which is hygroscopic, caustic, and prone to oxidative degradation—the carbonate salt offers a crystalline, shelf-stable solid that releases the active phenylguanidine moiety only under specific reaction conditions.

This guide details the technical utility of 1-phenylguanidine carbonate as a precursor for 2-aminopyrimidine and 2-aminotriazine scaffolds, structural motifs ubiquitous in modern kinase inhibitors (e.g., Pazopanib, Imatinib analogs) and agrochemical fungicides (e.g., Cyprodinil).

Part 1: Chemical Profile & Strategic Utility

Physicochemical Properties

The carbonate salt exists typically as a 1:1 or 2:1 complex of phenylguanidine and carbonic acid. It acts as a controlled-release system for the nitrogen nucleophile.

PropertySpecification
Chemical Name 1-Phenylguanidine carbonate (salt)
CAS Number 14018-90-7
Molecular Formula C₇H₉N₃[1][2][3] · x(H₂CO₃) (Typically treated as C₁₅H₂₀N₆O₃ for 2:1 salt)
Molecular Weight ~135.17 g/mol (free base basis); ~332.36 g/mol (2:1 salt)
Appearance White to off-white crystalline powder
Melting Point 147–153 °C (Decomposition)
Solubility Soluble in hot water, dilute acids; sparingly soluble in cold organic solvents.
Stability Stable under ambient conditions; releases CO₂ upon acidification or heating >80°C.
The "Masked" Nucleophile Advantage

Using the carbonate salt instead of the hydrochloride or nitrate provides a distinct synthetic advantage: Autocatalytic Neutralization .

  • HCl/Nitrate Salts: Require an external base (e.g., NaOEt, NaOH) to liberate the free guanidine. This generates stoichiometric inorganic salts (NaCl) that must be filtered or washed out, potentially complicating workup.

  • Carbonate Salt: Upon heating, the carbonate anion decomposes into CO₂ (gas) and H₂O. This drives the equilibrium forward entropically and leaves no non-volatile inorganic byproducts, often allowing for "one-pot" cyclizations where the product precipitates directly upon cooling.

Part 2: Mechanistic Utility (Graphviz Visualization)

The following diagram illustrates the thermal activation of the carbonate salt and its subsequent trajectory into heterocyclic synthesis.

Phenylguanidine_Activation Carbonate 1-Phenylguanidine Carbonate (Stable Solid) Activation Thermal Activation (>80°C or Acid) Carbonate->Activation Heat FreeBase Free Phenylguanidine (Active Nucleophile) Activation->FreeBase Byproducts CO₂ (gas) + H₂O Activation->Byproducts Intermediate Acyclic Intermediate (Guanidino-enone) FreeBase->Intermediate Nucleophilic Attack Electrophile 1,3-Dielectrophile (e.g., β-diketone, enaminone) Electrophile->Intermediate Cyclization Intramolecular Cyclization (-H₂O) Intermediate->Cyclization Product 2-Phenylaminopyrimidine (Scaffold) Cyclization->Product

Figure 1: Thermal activation pathway of 1-phenylguanidine carbonate transforming into the active nucleophile for pyrimidine synthesis.

Part 3: Experimental Protocol

Synthesis of 4-Methyl-2-(phenylamino)pyrimidine

This protocol demonstrates the condensation of 1-phenylguanidine carbonate with a 1,3-dielectrophile (4,4-dimethoxy-2-butanone or acetylacetaldehyde dimethyl acetal). This is a foundational reaction for generating kinase inhibitor precursors.

Reagents:
  • 1-Phenylguanidine Carbonate: 10.0 mmol (approx. 1.66 g based on 2:1 stoichiometry check).

  • Acetylacetaldehyde dimethyl acetal: 11.0 mmol (1.45 g).

  • Solvent: Ethanol (absolute) or n-Butanol (for higher reflux temp).

  • Catalyst: None required (autocatalytic) or trace Acetic Acid.

Step-by-Step Methodology:
  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 10.0 mmol of 1-phenylguanidine carbonate in 20 mL of Ethanol.

  • Activation: Heat the suspension to 60°C. You will observe partial dissolution and minor effervescence (CO₂ evolution) as the equilibrium shifts to the free base.

  • Addition: Add Acetylacetaldehyde dimethyl acetal (11.0 mmol) dropwise over 5 minutes.

  • Reflux: Increase temperature to reflux (~78°C). Maintain reflux for 4–6 hours.

    • Checkpoint: The evolution of CO₂ ceases, and the solution typically turns from a suspension to a clear yellow/orange solution.

  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent volume by 50% under reduced pressure.

    • Add 10 mL of cold water to induce precipitation.

    • Stir at 0–5°C for 30 minutes.

  • Isolation: Filter the solid precipitate via vacuum filtration. Wash the cake with cold water (2 x 5 mL) to remove any unreacted guanidine or acetal.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Outcome: 4-Methyl-2-(phenylamino)pyrimidine as a pale yellow solid. Yields typically range from 75–85%.

Part 4: Advanced Applications in Drug Discovery

1-Phenylguanidine carbonate is the preferred reagent for synthesizing Cyprodinil (a broad-spectrum fungicide) and serves as a key building block for Type II Kinase Inhibitors .

Workflow: The "Scaffold Hopping" Strategy

In medicinal chemistry, the phenylguanidine motif is often used to replace a urea or amide linkage to alter solubility and hydrogen-bonding patterns.

Drug_Synthesis_Workflow Start Target Identification (e.g., Kinase ATP Pocket) Linker Linker Selection (Enaminone / Malononitrile) Start->Linker Reagent 1-Phenylguanidine Carbonate Reaction Cyclocondensation (Reflux/EtOH) Reagent->Reaction Linker->Reaction Scaffold1 2-Anilinopyrimidine (Kinase Core) Reaction->Scaffold1 + 1,3-Dicarbonyl Scaffold2 2-Anilinotriazine (Antimalarial Core) Reaction->Scaffold2 + Cyanoguanidine Optimization Lead Optimization (Substituent Variation) Scaffold1->Optimization Scaffold2->Optimization

Figure 2: Synthetic workflow utilizing phenylguanidine carbonate to access divergent bioactive scaffolds.

Part 5: Safety & Handling Standards

While safer than the free base, 1-phenylguanidine carbonate requires strict adherence to safety protocols due to its biological activity and potential irritant properties.

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed (Category 4).

    • Skin/Eye Irritation: Causes serious eye irritation (Category 2A).

    • Sensitization: Potential skin sensitizer upon prolonged contact.

  • Handling Protocol:

    • Engineering Controls: Use a fume hood to capture dust and CO₂ evolved during heating.

    • PPE: Nitrile gloves, safety goggles, and a P95 dust mask are mandatory during weighing.

  • Storage: Store in a cool, dry place away from strong acids. Acid contact releases CO₂ rapidly, potentially pressurizing closed containers.

References

  • Sigma-Aldrich. Phenylguanidine carbonate salt Product Specification. Retrieved from .

  • European Patent Office. Process for the production of guanidine derivatives. EP0560726A2. Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 131727064, Phenylguanidine carbonate. Retrieved from .

  • Somandi, K., et al. Molecular Docking Studies, Synthesis and Biological Evaluation of Substituted Pyrimidine‐2,4‐diamines. ResearchGate. Retrieved from .

  • Fujifilm Wako Chemicals. Safety Data Sheet: Phenylguanidine Carbonate. Retrieved from .

Sources

Methodological & Application

Application of 1-Phenylguanidine carbonate in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Phenylguanidine Carbonate in the Synthesis of Bioactive 2-Anilinopyrimidines

Executive Summary

1-Phenylguanidine carbonate is a stable, crystalline salt form of N-phenylguanidine. It serves as a critical binucleophilic pharmacophore precursor in the synthesis of 2-anilinopyrimidines , a structural motif ubiquitous in modern agrochemicals (e.g., Cyprodinil) and targeted kinase inhibitors (e.g., Pazopanib analogues).

Unlike the hygroscopic free base or the nitrate salt (which requires strong neutralization), the carbonate salt offers a distinct synthetic advantage: it acts as a "self-buffering" reagent. Upon reaction, it releases phenylguanidine in situ while the carbonate counter-ion neutralizes acidic byproducts, evolving non-toxic CO₂ as a thermodynamic driving force.

This guide details the mechanistic application of 1-Phenylguanidine carbonate in synthesizing bioactive heterocycles, providing validated protocols for drug discovery and agrochemical development.

Chemical Properties & Handling

PropertySpecification
Chemical Name 1-Phenylguanidine Carbonate (or N-Phenylguanidine Carbonate)
Formula

(Often supplied as 2:1 or 1:1 salt)
Appearance White to off-white crystalline powder
Solubility Soluble in hot water, hot ethanol, methanol; sparingly soluble in cold water.
Stability Stable under ambient conditions; avoids the deliquescence of phenylguanidine free base.
Role 1,3-Binucleophile (N-C-N donor); Internal base source.

Core Application: Synthesis of 2-Anilinopyrimidines

The primary utility of this reagent is the cyclocondensation with 1,3-electrophiles (


-diketones, 

-ketoesters, or enaminones). This reaction constructs the pyrimidine ring while simultaneously installing the phenylamino group at the C2 position.
Mechanism of Action

The reaction proceeds via a step-wise cyclization:

  • Activation: Heating dissociates the salt, releasing free 1-phenylguanidine.

  • Nucleophilic Attack: The unsubstituted guanidine nitrogen attacks the carbonyl carbon of the electrophile.

  • Cyclization: The second nitrogen attacks the remaining electrophilic center.

  • Aromatization: Elimination of water (and alcohol if using esters) drives the formation of the aromatic pyrimidine ring. Carbonate neutralizes protons, evolving CO₂.

Visualization: Reaction Pathway

ReactionPathway Reactant1 1-Phenylguanidine Carbonate Inter Acyclic Guanidine Intermediate Reactant1->Inter Dissociation & Attack Reactant2 1,3-Dielectrophile (e.g., β-diketone) Reactant2->Inter Byprod CO2 + H2O Inter->Byprod Neutralization Product 2-Anilinopyrimidine Scaffold Inter->Product Cyclization & Dehydration

Figure 1: Mechanistic pathway for the conversion of phenylguanidine carbonate into pyrimidine scaffolds.

Validated Experimental Protocols

Protocol A: Synthesis of Cyprodinil Analogues (Agrochemical/Antifungal)

Target: 4-Cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine (Cyprodinil). Rationale: This protocol demonstrates the reaction with a


-diketone.[1] The carbonate salt eliminates the need for sodium ethoxide, which is required when using guanidine hydrochloride.

Materials:

  • 1-Phenylguanidine carbonate (10 mmol, 1.35 g)

  • 1-Cyclopropyl-1,3-butanedione (10 mmol, 1.26 g)

  • Ethanol (Absolute, 20 mL)

  • Toluene (10 mL) - Optional azeotropic additive

Step-by-Step Methodology:

  • Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 1-phenylguanidine carbonate and Ethanol.

  • Addition: Add 1-cyclopropyl-1,3-butanedione dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    C).
    
    • Observation: The suspension will clear as the salt dissolves and reacts. Evolution of gas (CO₂) may be observed initially.

  • Duration: Maintain reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1) for the disappearance of the diketone.

  • Work-up:

    • Cool reaction to room temperature.

    • Evaporate solvent under reduced pressure.

    • Redissolve residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) to remove inorganic carbonates.

    • Dry organic layer over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Expected Yield: 85–92%

Protocol B: Synthesis of Kinase Inhibitor Scaffolds (2-Amino-4-hydroxypyrimidines)

Target: Functionalized pyrimidin-4-one derivatives (precursors to chlorinated intermediates for Suzuki couplings). Rationale: Reaction with


-ketoesters requires higher temperatures. The carbonate acts as a base to facilitate the tautomerization to the 4-hydroxy/4-oxo form.

Materials:

  • 1-Phenylguanidine carbonate (10 mmol)

  • Ethyl acetoacetate (11 mmol)

  • Solvent: Diglyme (for high boiling point) or Ethanol (requires longer time).

Step-by-Step Methodology:

  • Mix: Combine reagents in Diglyme (15 mL).

  • Heat: Heat to

    
    C.
    
  • Distillation: Use a Dean-Stark trap or open condenser initially to allow Ethanol (byproduct of condensation) and CO₂ to escape, driving the equilibrium forward.

  • Precipitation: Upon completion (3-5 hours), cool the mixture to

    
    C. The product often precipitates out.
    
  • Filtration: Filter the solid, wash with cold water (to remove residual carbonate salts) and cold isopropanol.

Critical Optimization Parameters

To ensure reproducibility and high yields, the following parameters must be controlled:

ParameterRecommendationCausality
Stoichiometry 1:1 to 1.1:1 (Guanidine:Electrophile)Slight excess of guanidine ensures complete consumption of the valuable electrophile.
Solvent Choice Ethanol (Std), n-Butanol (Slow rxns)Protic solvents facilitate proton transfer during the guanidine attack.
Water Content Minimize (<1%)Excess water can hydrolyze the ester/diketone starting materials before cyclization.
pH Control Self-regulatingThe carbonate maintains a basic pH (~9-10). Do not add strong acids.
Visualization: Experimental Workflow

Workflow Start Start: Weigh Reagents Mix Mix in Ethanol (Suspension) Start->Mix Heat Reflux (78°C) 4-6 Hours Mix->Heat Check TLC Check: Diketone consumed? Heat->Check Check->Heat No (Continue) Workup Evaporate & Wash (EtOAc/Water) Check->Workup Yes Purify Recrystallization Workup->Purify

Figure 2: Standard workflow for phenylguanidine carbonate cyclocondensation.

Troubleshooting & FAQ

  • Problem: Low yield or incomplete reaction.

    • Solution: The carbonate salt releases water upon neutralization. If the reaction is reversible, add molecular sieves or use a Dean-Stark trap (if using Toluene/Butanol) to remove water.

  • Problem: Product is sticky/oily.

    • Solution: This often indicates incomplete cyclization or trapped solvent. Triturate the oil with cold diethyl ether or hexane to induce crystallization.

  • Problem: Salt not dissolving.

    • Solution: Phenylguanidine carbonate has low solubility in cold ethanol. Ensure the reaction reaches reflux; the salt will dissolve as it is consumed.

References

  • PubChem. Phenylguanidine carbonate (Compound Summary). National Library of Medicine. [Link]

  • Somandi, K., et al. (2022). Molecular Docking Studies, Synthesis and Biological Evaluation of Substituted Pyrimidine‐2,4‐diamines as Inhibitors of Plasmodium falciparum Dihydrofolate Reductase.[2] (Methodology for guanidine carbonate condensation). [Link]

  • Alzchem Group. Phenylguanidine carbonate (2:1) Technical Data Sheet. [Link]

Sources

Application Notes and Protocols: 1-Phenylguanidine Carbonate as a Reagent for Guanidinylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Guanidinium Moiety

The guanidinium group, the functional component of the amino acid arginine, is a structural motif of profound significance in medicinal chemistry and drug development. Its persistent positive charge at physiological pH, coupled with its ability to act as a multipoint hydrogen bond donor, allows for high-affinity interactions with biological targets such as enzymes, receptors, and nucleic acids. Consequently, the synthesis of guanidine-containing molecules is a cornerstone of many therapeutic discovery programs.[1] Guanidinylation, the chemical process of introducing a guanidine group onto a primary or secondary amine, is a key synthetic transformation in this endeavor.

A variety of reagents have been developed for this purpose, each with its own profile of reactivity, stability, and substrate scope.[2] This guide focuses on 1-Phenylguanidine Carbonate , a stable, crystalline solid that serves as a practical and effective reagent for the guanidinylation of amines. Its use is noted in the synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals.[3] As a salt, it offers advantages in handling and stability compared to the free base, which is hygroscopic and readily absorbs atmospheric carbon dioxide.[3] This document provides a detailed overview of its properties, a proposed reaction mechanism, comprehensive experimental protocols, and a comparative analysis to guide researchers in its effective application.

Physicochemical Properties and Handling

1-Phenylguanidine carbonate is typically supplied as a white to off-white crystalline solid. It is essential to consult the Safety Data Sheet (SDS) before use.

PropertyValueSource
CAS Number 14018-90-7 / 6291-89-0 (2:1 salt)[4]
Molecular Formula C₇H₉N₃·x(H₂CO₃)[4]
Molecular Weight 135.17 g/mol (free base)[4]
Appearance White to off-white solid/powder
Melting Point 149-153 °C (decomposes)
Solubility Soluble in polar solvents like water and DMSO.

Safety and Handling:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid breathing dust. Handle in a well-ventilated area, preferably a fume hood. After handling, wash hands thoroughly.

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and strong oxidizing agents.

The Mechanism of Guanidinylation

The precise mechanism for guanidinylation using 1-phenylguanidine carbonate is not extensively detailed in peer-reviewed literature. However, based on fundamental principles of guanidinylation reactions, a plausible pathway can be proposed. The reaction is understood to proceed via the nucleophilic attack of a primary or secondary amine on the electrophilic carbon of the guanidine moiety.

The 1-phenylguanidine carbonate salt exists in equilibrium with its constituent ions in solution: the phenylguanidinium cation and the carbonate anion. The carbonate anion can act as a base to deprotonate the amine substrate, increasing its nucleophilicity. The reaction likely proceeds through a tetrahedral intermediate, followed by the elimination of aniline to yield the desired guanidinylated product and aniline as a byproduct.

Guanidinylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R_NH2 R-NH₂ (Amine Substrate) Tetrahedral [Tetrahedral Intermediate] R_NH2->Tetrahedral Nucleophilic Attack Phenylguanidine Phenylguanidine Phenylguanidine->Tetrahedral Guanidinylated_Product R-NH-C(=NH)NH₂ (Product) Tetrahedral->Guanidinylated_Product Elimination Aniline Aniline (Byproduct) Tetrahedral->Aniline

Caption: Proposed mechanism for amine guanidinylation.

Experimental Protocols

The following protocols are generalized procedures for the guanidinylation of primary and secondary amines using 1-phenylguanidine carbonate. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: Guanidinylation of a Primary Aliphatic Amine (e.g., Benzylamine)

This protocol describes a representative procedure for the synthesis of a substituted guanidine from a primary amine.

Materials:

  • 1-Phenylguanidine carbonate

  • Primary amine (e.g., benzylamine)

  • Solvent (e.g., Dimethylformamide (DMF) or water)

  • Hydrochloric acid (HCl) for workup

  • Sodium hydroxide (NaOH) for neutralization

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amine (1.0 eq) in a suitable solvent like DMF.

  • Reagent Addition: Add 1-phenylguanidine carbonate (1.1 to 1.5 eq) to the solution. The carbonate salt form is often stable enough for direct use.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the substrate's reactivity.

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with water and wash with a non-polar solvent like hexanes to remove aniline byproduct. c. Acidify the aqueous layer with 2 M HCl to protonate the guanidine product, making it water-soluble. d. Wash the acidic aqueous layer with ethyl acetate or DCM to remove any remaining non-polar impurities. e. Neutralize the aqueous layer by adding a base (e.g., 2 M NaOH) until pH > 10. f. Extract the product into an organic solvent like ethyl acetate or DCM (3 x volumes).

  • Purification: a. Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄. b. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. c. The crude product can be purified by silica gel column chromatography to yield the pure guanidine derivative.

Guanidinylation_Workflow A 1. Dissolve Amine in Solvent B 2. Add 1-Phenylguanidine Carbonate A->B C 3. Heat and Monitor Reaction (TLC/LC-MS) B->C D 4. Cool and Quench with Water C->D E 5. Acidify with HCl D->E F 6. Wash with Organic Solvent E->F G 7. Basify with NaOH F->G H 8. Extract Product G->H I 9. Dry and Concentrate H->I J 10. Purify (Column Chromatography) I->J

Caption: Experimental workflow for guanidinylation.

Applications in Bioactive Molecule Synthesis

1-Phenylguanidine carbonate is a key building block in the synthesis of a range of biologically active molecules. Its utility is demonstrated in the preparation of pharmaceuticals and agrochemicals where the phenylguanidine moiety is incorporated into the final structure.

Examples of Synthesized Bioactive Compounds:

  • Cyprodinil: An anilinopyrimidine fungicide used to control a broad spectrum of plant pathogens.[1]

  • Polo-like kinase 1 (PLK1) inhibitors: Used in the development of anticancer therapeutics.[1]

  • MPS1 kinase inhibitors: Investigated for their potential as cancer treatments.[1]

  • Various substituted pyrimidine derivatives with applications in medicinal chemistry.[3]

Comparative Analysis with Other Guanidinylating Reagents

The choice of a guanidinylating reagent is critical and depends on the substrate, desired reaction conditions, and functional group tolerance. 1-Phenylguanidine carbonate offers a balance of reactivity and stability.

ReagentStructureAdvantagesDisadvantages
1-Phenylguanidine Carbonate Ph-NH-C(=NH)NH₂·H₂CO₃Stable, crystalline solid; easy to handle; cost-effective.Moderate reactivity; requires heating; produces aniline byproduct.
N,N'-Di-Boc-N''-triflylguanidine (Boc-NH)₂C=N-TfHighly reactive; mild reaction conditions; suitable for sensitive substrates.More expensive; requires synthesis; triflic acid byproduct can be harsh.
S-Methylisothiourea sulfate (Me-S-C(=NH)NH₂)₂·H₂SO₄Commercially available; good reactivity.Produces odorous methyl mercaptan byproduct; acidic conditions.
Cyanamide H₂N-C≡NSimple and inexpensive.Can be hazardous; may require activation or harsh conditions; can lead to side products.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no conversion Insufficient temperature; unreactive amine substrate.Increase reaction temperature; prolong reaction time; consider a more reactive guanidinylating agent for sterically hindered or electron-deficient amines.
Formation of side products Decomposition at high temperatures; reaction with other functional groups.Lower the reaction temperature and extend the reaction time; protect sensitive functional groups on the substrate. The primary side-product from the reagent is aniline.
Difficult purification Product is highly polar and water-soluble.Use reverse-phase chromatography for purification; consider salt formation to aid in precipitation and isolation.

Conclusion

1-Phenylguanidine carbonate is a valuable and practical reagent for the synthesis of substituted guanidines. Its stability, ease of handling, and demonstrated utility in the preparation of diverse bioactive molecules make it an important tool for researchers in medicinal chemistry and drug discovery.[1] While it may not possess the high reactivity of some modern, protected guanidinylating agents, its reliability and cost-effectiveness ensure its continued relevance in both academic and industrial research settings. The protocols and insights provided in this guide are intended to enable scientists to effectively harness the synthetic potential of this versatile reagent.

References

  • Google Patents.
  • Malmberg, C. E., & Chamberland, S. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 53593. [Link]

  • (Reference not directly used for a specific claim, but provides general context on guanidine synthesis).
  • Katritzky, A. R., & Spies, J. H. (Eds.). (2004). Product Class 13: Guanidine Derivatives.
  • (Reference not directly used for a specific claim, but provides general context on guanidine synthesis).
  • (Reference not directly used for a specific claim, but provides general context on guanidine synthesis).
  • PubChem. Phenylguanidine carbonate. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

  • (Reference not directly used for a specific claim, but provides general context on guanidine synthesis).
  • (Reference not directly used for a specific claim, but provides general context on guanidine synthesis).
  • (Reference not directly used for a specific claim, but provides general context on guanidine synthesis).
  • Alzchem Group. Phenylguanidine carbonate (2:1). [Link]

  • (Reference not directly used for a specific claim, but provides general context on guanidine synthesis).

Sources

Application Notes and Protocols for the Synthesis of Monosubstituted Guanidines using 1-Phenylguanidine Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of Monosubstituted Guanidines in Modern Drug Discovery

The guanidinium group is a privileged structural motif in medicinal chemistry, renowned for its ability to engage in strong hydrogen bonding and electrostatic interactions with biological targets.[1] Monosubstituted guanidines, in particular, are key pharmacophores in a wide array of therapeutic agents, including antiviral, anticancer, and antimicrobial drugs. Their prevalence in biologically active natural products further underscores their importance.[2] The synthesis of these compounds, therefore, is a critical endeavor in the development of new medicines.

Traditionally, the synthesis of guanidines can be complex, often requiring harsh reaction conditions or the use of expensive and sensitive reagents.[1] This application note explores the potential of 1-phenylguanidine carbonate as a stable, readily available, and cost-effective reagent for the synthesis of monosubstituted guanidines. While not a universally cited method, the principles of chemical reactivity suggest a plausible pathway for its use as a guanidinylating agent.

1-Phenylguanidine Carbonate: A Profile

1-Phenylguanidine carbonate is a salt of the strong organic base 1-phenylguanidine (pKa ≈ 10.77) and the weak carbonic acid.[3] This salt form offers several advantages over the free base, which is hygroscopic and can absorb atmospheric carbon dioxide. The carbonate salt is a stable, crystalline solid that is easier to handle and store.[4] It is typically synthesized from aniline and cyanamide and serves as a key intermediate in the production of various pharmaceuticals and agrochemicals.[4]

PropertyValueSource
Molecular Formula C₇H₉N₃·(H₂CO₃)ₓ
Appearance Colorless solid[3]
pKa of 1-Phenylguanidine ~10.77[3]
Stability Stable under standard conditions[4]
Primary Use Intermediate for pharmaceuticals and agrochemicals[4]

Proposed Reaction Mechanism: Transguanidinylation

The proposed synthesis of monosubstituted guanidines from 1-phenylguanidine carbonate involves a nucleophilic substitution reaction at the guanidinyl carbon, a process that can be termed "transguanidinylation." In this reaction, a primary or secondary amine displaces aniline from the protonated 1-phenylguanidinium ion.

The reaction likely proceeds through the following key steps:

  • In situ generation of the free base: Although the carbonate salt is the starting material, a small equilibrium concentration of the free base, 1-phenylguanidine, is likely present or can be generated under appropriate conditions.

  • Protonation of 1-phenylguanidine: The guanidinium cation is the reactive electrophile.

  • Nucleophilic attack: The incoming amine attacks the electrophilic carbon of the guanidinium group.

  • Tetrahedral intermediate formation: A transient tetrahedral intermediate is formed.

  • Proton transfer and elimination: Proton transfers lead to the expulsion of aniline as the leaving group, forming the new, more stable monosubstituted guanidinium product.

The equilibrium of this reaction will be influenced by the relative nucleophilicity and basicity of the incoming amine and the aniline leaving group, as well as the reaction conditions. The removal of a volatile component, such as aniline, could drive the reaction to completion.

G cluster_0 Reaction Initiation cluster_1 Guanidinylation cluster_2 Workup A 1-Phenylguanidine Carbonate B 1-Phenylguanidine (Free Base) A->B Equilibrium C Protonated 1-Phenylguanidine (Electrophile) B->C Protonation E Tetrahedral Intermediate C->E Nucleophilic Attack D Primary/Secondary Amine (Nucleophile) D->E F Monosubstituted Guanidinium (Product) E->F Elimination G Aniline (Leaving Group) E->G Proton Transfer H Monosubstituted Guanidine (Free Base) F->H Deprotonation

Proposed reaction pathway for transguanidinylation.

Generalized Experimental Protocol

Disclaimer: The following protocol is a generalized and proposed method based on fundamental principles of organic synthesis. It has not been validated against a specific literature precedent for this exact transformation and should be optimized for each specific substrate.

Materials and Reagents:
  • 1-Phenylguanidine carbonate

  • Primary or secondary amine of interest

  • High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Step-by-Step Procedure:
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenylguanidine carbonate (1.0 eq).

    • Add the primary or secondary amine (1.0 - 1.2 eq). The use of a slight excess of the amine may favor product formation.

    • Add a suitable high-boiling point solvent (e.g., DMF) to achieve a concentration of approximately 0.5 - 1.0 M.

    • Purge the flask with an inert gas (e.g., nitrogen) for 5-10 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to a high temperature (e.g., 120-150 °C) with vigorous stirring. The optimal temperature will depend on the reactivity of the amine and should be determined empirically.

    • Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by one of the following methods:

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be employed.

      • Column Chromatography: Purification by silica gel column chromatography may be necessary to separate the desired product from unreacted starting materials and the aniline byproduct. A polar eluent system, such as dichloromethane/methanol or chloroform/methanol, is often effective for guanidine derivatives.

      • Acid-Base Extraction: The basic nature of the guanidine product can be exploited for purification. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution (e.g., 1 M HCl). The aqueous layer containing the protonated guanidine can then be basified (e.g., with 1 M NaOH) and the free base extracted back into an organic solvent.

  • Characterization:

    • Confirm the identity and purity of the final monosubstituted guanidine product using standard analytical techniques, such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

G A Combine Reactants: 1-Phenylguanidine Carbonate Amine Solvent B Heat under Inert Atmosphere (120-150 °C) A->B C Monitor Reaction Progress (TLC, LC-MS) B->C D Cool to Room Temperature C->D E Solvent Removal (Reduced Pressure) D->E F Purification E->F G Recrystallization F->G H Column Chromatography F->H I Acid-Base Extraction F->I J Characterization (NMR, MS, MP) G->J H->J I->J

Generalized experimental workflow.

Causality Behind Experimental Choices

  • High Temperature: The C-N bond in the guanidinium ion is relatively stable. High temperatures are likely necessary to provide sufficient activation energy for the nucleophilic attack and the subsequent elimination of aniline.

  • High-Boiling Point Solvents: Solvents like DMF or DMSO are chosen for their ability to dissolve the reactants and to remain in the liquid phase at the required high temperatures.

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere can prevent potential side reactions, especially with sensitive substrates.

  • Excess of Amine: Using a slight excess of the incoming amine can help to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.

Trustworthiness and Self-Validation

The success of this proposed protocol relies on careful monitoring and optimization. The self-validating aspects of this experimental design include:

  • Reaction Monitoring: Regular analysis by TLC or LC-MS allows the researcher to track the consumption of starting materials and the formation of the product, providing real-time feedback on the reaction's progress.

  • Byproduct Identification: The detection of aniline as a byproduct would provide strong evidence for the proposed transguanidinylation mechanism.

  • Comprehensive Characterization: Thorough characterization of the final product confirms its identity and purity, validating the success of the synthesis.

Conclusion

1-Phenylguanidine carbonate presents a potentially valuable, yet underexplored, reagent for the synthesis of monosubstituted guanidines. Its stability, availability, and low cost make it an attractive alternative to more complex guanidinylating agents. The proposed transguanidinylation approach, while requiring high temperatures, offers a straightforward pathway to these important molecules. Further research and optimization are encouraged to fully elucidate the scope and limitations of this methodology and to establish it as a practical tool in the arsenal of the medicinal chemist.

References

  • Castillo-Meléndez, J.A., & Golding, B.T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655–1663.
  • Fan, M., Zhou, W., Jiang, Y., & Ma, D. (2015). A general and practical aryl amination of aryl chlorides with aqueous or gaseous ammonia, CuI as the catalyst, and bisaryl oxalic diamides as the ligands. Organic Letters, 17(23), 5934-5937.
  • Ishikawa, T., & Kumamoto, T. (2006). Guanidine-Containing Natural Products as Molecular Recognition and Catalytic Scaffolds. Synthesis, 2006(06), 877-901.
  • Malmberg, C. E., & Chamberland, S. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 53593.
  • EP0560726A2 - Process for the production of guanidine derivatives - Google Patents. (n.d.).
  • N-Phenylguanidine. PubChem. (n.d.). Retrieved from [Link]

  • Phenylguanidine carbonate (2:1). Alzchem Group. (n.d.). Retrieved from [Link]

  • A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ). (2016). Molecules, 21(9), 1143.
  • Synthesis of guanidines. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 1-phenylguanidine. ChemBK. (n.d.). Retrieved from [Link]

  • Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates. The Journal of Organic Chemistry, 65(5), 1566–1568.
  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Deriv
  • WO1990015795A1 - New process for the preparation of phenyl-guanidine derivatives - Google Patents. (n.d.).
  • Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. (2022). Molecules, 27(24), 8939.

Sources

1-Phenylguanidine carbonate as a non-nucleophilic organic base

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Controlled Basicity & Latent Nucleophilicity in Organic Synthesis[1][2]

Executive Summary

1-Phenylguanidine carbonate (1-PGC) represents a specialized class of "masked" organic bases.[1][2] While traditional guanidines (e.g., TMG, TBD) are potent nucleophiles and strong bases, 1-PGC offers a unique operational profile.[1][2] It exists as a stable, solid salt that releases the active phenylguanidine base only under specific equilibrium conditions.[1][2]

Critical Technical Distinction: While often categorized broadly with organic bases, 1-PGC is distinct.[1][2] The phenyl ring delocalizes the nitrogen lone pair electron density, significantly reducing nucleophilicity compared to alkyl-guanidines.[1][2] However, it is not strictly "non-nucleophilic" in the absolute sense (like phosphazene bases). Instead, it functions as a "Sterically & Electronically Modulated Base" that minimizes nucleophilic side reactions (such as acylation) while providing sufficient basicity for deprotonation events.[1][2]

Chemical Profile & Mechanistic Basis[1][2][3]
2.1 The "Latent Base" Mechanism

1-PGC acts as a reservoir.[1][2] In solid form, the guanidinium cation is paired with a carbonate/bicarbonate anion.[1][2] Upon dissolution or heating, the equilibrium shifts to release the free base.[1][2]

Key Advantages:

  • Handling: Non-hygroscopic solid vs. volatile/corrosive liquid bases (e.g., DBU, Triethylamine).[1][2]

  • Buffering: The carbonate counter-ion provides an intrinsic buffer system, preventing pH "hot spots" that degrade sensitive substrates.[1][2]

  • Selectivity: The phenyl group reduces the hardness of the nitrogen center, making it less likely to attack carbonyls directly compared to benzylamine or piperidine.[1][2]

2.2 Comparative Physicochemical Data
Property1-Phenylguanidine Carbonate (1-PGC)DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Guanidine Carbonate
Physical State White Crystalline SolidLiquidWhite Solid
pKa (Conj.[1][2] Acid) ~10.5 - 11.0 (Est.)[1][2]12.013.6
Nucleophilicity Moderate/Low (Delocalized)Low (Sterically hindered)High
Solubility Water, MeOH, EtOHOrganic SolventsWater
Handling Hazard Irritant (Solid)Corrosive (Liquid)Irritant
Primary Use Controlled Release Base, Heterocycle PrecursorStrong Non-Nucleophilic BaseGeneral Base
Mechanistic Visualization

The following diagram illustrates the equilibrium release of the active base and the electronic dampening effect of the phenyl ring.

PGC_Mechanism cluster_0 Solid State Reservoir cluster_1 Solution Equilibrium cluster_2 Reactivity Profile PGC_Salt 1-PGC Salt [Ph-GuanH]+ [HCO3]- Free_Base Free 1-Phenylguanidine (Active Species) PGC_Salt->Free_Base Dissolution/Heat (-CO2) Carbonic H2CO3 -> H2O + CO2 Protonation Brønsted Base Action (Proton Capture) Free_Base->Protonation Major Pathway (Kinetic Preference) Nucleophilic Nucleophilic Attack (Suppressed by Ph-Ring) Free_Base->Nucleophilic Minor Pathway (Electronic Drag) Ph_Effect Phenyl Ring Effect: Resonance pulls e- density from N, lowering HOMO energy. Ph_Effect->Free_Base

Caption: Dissociation pathway of 1-PGC showing the suppression of nucleophilic activity via phenyl-ring resonance delocalization.

Experimental Protocols
Protocol A: Catalytic Knoevenagel Condensation

Context: This protocol utilizes 1-PGC as a mild, solid-state catalyst for the condensation of aldehydes with active methylene compounds.[1][2] The carbonate salt avoids the rapid polymerization often seen with stronger, liquid amine bases.[1][2]

Reagents:

  • Benzaldehyde (10 mmol)[1][2]

  • Ethyl Cyanoacetate (10 mmol)[1][2]

  • 1-Phenylguanidine Carbonate (0.5 mmol, 5 mol%)[1][2]

  • Ethanol (15 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzaldehyde (1.06 g) and Ethyl Cyanoacetate (1.13 g) in 15 mL of absolute ethanol.

  • Catalyst Addition: Add 1-Phenylguanidine Carbonate (approx. 98 mg) in a single portion.

    • Note: The solid may not dissolve immediately.[1][2] This heterogeneous nature provides a controlled release of the base.[1][2]

  • Reaction: Stir the mixture at room temperature (20-25°C).

    • Observation: Evolution of minor gas bubbles (

      
      ) may occur as the equilibrium shifts.[1][2]
      
    • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2) every 30 minutes. Reaction is typically complete within 2-4 hours.[1][2]

  • Work-up:

    • Cool the mixture to 0°C. The product often crystallizes directly from the ethanol solution.[1][2]

    • Filter the precipitate.[1][2][3][4]

    • Wash the cake with cold ethanol (2 x 5 mL).

  • Validation: Verify purity via

    
    -NMR. The absence of guanidine peaks in the product confirms simple filtration was sufficient for catalyst removal.[1][2]
    
Protocol B: Neutralization of Acid Scavengers in Sensitive Acylations

Context: When acylating acid-sensitive amines, using strong bases (TEA, DIPEA) can lead to racemization or over-acylation. 1-PGC acts as a "buffering base."[1][2]

Workflow:

  • Dissolve the amine substrate (1.0 eq) in DCM.[1][2]

  • Add 1-PGC (1.2 eq) as a suspended solid.[1][2]

  • Add the acyl chloride (1.05 eq) dropwise at 0°C.

  • Mechanism: As HCl is generated, it reacts immediately with the surface of the 1-PGC solid particles, releasing

    
     and forming the Phenylguanidinium chloride salt.[1][2]
    
  • Filtration: Upon completion, the reaction mixture is filtered. The byproduct (Phenylguanidinium chloride) and unreacted Carbonate are solids in DCM, allowing for easy removal without aqueous workup (crucial for water-sensitive products).[1][2]

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Slow Reaction Rate Carbonate dissociation is rate-limiting.[1][2]Increase temperature to 40°C to facilitate

off-gassing and base release.[1][2]
Incomplete Solubility Solvent polarity is too low.[1][2]1-PGC requires protic solvents (MeOH/EtOH) or polar aprotic (DMF) for full solubility.[1][2] Use biphasic conditions if DCM is required.
Side Products (Amides) Nucleophilic attack by phenylguanidine.[1][2]The substrate is highly electrophilic.[1][2] Switch to a bulkier base (e.g.,

) or lower the temperature to exploit the higher activation energy of the nucleophilic attack vs. proton transfer.[1][2]
References
  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2023).[1][2] PubChem Compound Summary for CID 131727064, Phenylguanidine carbonate. Retrieved from [Link][1][2]

  • Synthetic Applications (General Guanidine Carbonates)
  • Catalytic Mechanisms

    • RSC Advances (2017).[1][2][5] DFT investigation of the reaction mechanism for the guanidine catalysed ring-opening. (Mechanistic parallels for guanidine base catalysis). Retrieved from [Link]

  • Commercial & Safety Data

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory setting. Always consult the Safety Data Sheet (SDS) before handling 1-Phenylguanidine carbonate.[1][2]

Sources

Application Notes and Protocols for Laboratory-Scale Synthesis Utilizing 1-Phenylguanidine Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the laboratory-scale synthesis of heterocyclic compounds using 1-phenylguanidine carbonate. This document emphasizes not just the procedural steps but the underlying chemical principles and rationale, ensuring a deep understanding of the synthetic process. The protocols are designed to be self-validating, with clear guidance on reaction setup, monitoring, work-up, and characterization.

Introduction: The Versatility of 1-Phenylguanidine Carbonate in Heterocyclic Synthesis

1-Phenylguanidine carbonate is a stable, easy-to-handle crystalline solid that serves as a valuable C-N-N building block in organic synthesis.[1][2] Its utility stems from the nucleophilic character of the guanidine moiety, making it an excellent precursor for the construction of various nitrogen-containing heterocycles.[3] The carbonate salt form offers advantages over the free base or hydrochloride salt, including improved stability, lower hygroscopicity, and easier handling, while still providing the reactive guanidine nucleophile under appropriate reaction conditions.

This guide will focus on one of the most powerful applications of 1-phenylguanidine carbonate: the synthesis of substituted pyrimidines through cyclocondensation with 1,3-dicarbonyl compounds. Pyrimidine scaffolds are of immense interest in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[4]

Core Application: Synthesis of 2-(Phenylamino)pyrimidine Derivatives

The reaction between 1-phenylguanidine and a 1,3-dicarbonyl compound is a classic and efficient method for constructing the pyrimidine ring. The phenylamino substituent at the 2-position and the potential for diverse substitution at the 4- and 6-positions make this a highly versatile synthesis for building libraries of potential drug candidates.

Mechanistic Rationale

The reaction proceeds via a cyclocondensation mechanism. The choice of solvent and base is critical to facilitate the key steps. Guanidines are strong bases and can act as their own catalyst to an extent, but an external base is often employed to drive the reaction to completion.[5] Protic solvents like ethanol or methanol are commonly used as they can solvate the ionic intermediates and participate in proton transfer steps.

The general mechanism can be visualized as follows:

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product 1_Phenylguanidine 1-Phenylguanidine Initial_Addition Nucleophilic Attack (Initial Adduct) 1_Phenylguanidine->Initial_Addition Base (e.g., NaOEt) 1_3_Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) 1_3_Dicarbonyl->Initial_Addition Cyclization Intramolecular Cyclization Initial_Addition->Cyclization Proton Transfer Dehydration Dehydration Cyclization->Dehydration - H₂O Pyrimidine 2-(Phenylamino)pyrimidine Derivative Dehydration->Pyrimidine

Caption: General workflow for pyrimidine synthesis.

The key steps are:

  • Initial Nucleophilic Attack: One of the terminal nitrogen atoms of the 1-phenylguanidine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Second Nucleophilic Attack and Cyclization: The other terminal nitrogen atom of the guanidine then attacks the second carbonyl group, leading to a cyclic intermediate.

  • Dehydration: Elimination of two molecules of water results in the formation of the aromatic pyrimidine ring.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of representative 2-(phenylamino)pyrimidine derivatives.

General Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for all reagents before use. 1-Phenylguanidine carbonate can cause skin and eye irritation.[6]

Protocol 1: Synthesis of 4,6-Dimethyl-N-phenylpyrimidin-2-amine from Acetylacetone

This protocol details the reaction of 1-phenylguanidine carbonate with acetylacetone to yield a simple, yet illustrative, pyrimidine derivative.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Phenylguanidine carbonate332.363.32 g0.01
Acetylacetone100.121.1 mL0.011
Sodium Ethoxide (21% in Ethanol)68.053.4 mL~0.011
Ethanol (Absolute)46.0750 mL-
Diethyl Ether74.12As needed-
Deionized Water18.02As needed-

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenylguanidine carbonate (3.32 g, 0.01 mol) and absolute ethanol (50 mL). Stir the suspension.

  • Addition of Reagents: While stirring, add acetylacetone (1.1 mL, 0.011 mol) to the suspension. Then, add the sodium ethoxide solution (3.4 mL, ~0.011 mol) dropwise over 5 minutes. The addition of the base is crucial as it deprotonates the acetylacetone, making it a more reactive nucleophile, and also facilitates the cyclization and dehydration steps.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent to about half using a rotary evaporator. Pour the concentrated reaction mixture into 100 mL of cold deionized water with stirring. A precipitate should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL) and then with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Drying and Characterization: Dry the product in a vacuum oven at 50-60°C. Determine the yield and characterize the product by melting point, FT-IR, and ¹H NMR spectroscopy. The expected melting point is around 149-153°C.[7]

Expected Yield: 70-85%

Characterization Data (Expected):

  • ¹H NMR (CDCl₃, δ): ~7.5-7.0 (m, 5H, Ar-H), ~6.3 (s, 1H, pyrimidine-H), ~2.3 (s, 6H, 2 x CH₃).

  • FT-IR (KBr, cm⁻¹): ~3300-3200 (N-H stretch), ~1600 (C=N stretch), ~1550 (C=C stretch).

Protocol 2: Synthesis of Ethyl 4-methyl-2-(phenylamino)pyrimidine-5-carboxylate from Ethyl Acetoacetate

This protocol demonstrates the use of a β-ketoester to introduce a carboxylate group onto the pyrimidine ring, a common functional handle for further synthetic transformations.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Phenylguanidine carbonate332.363.32 g0.01
Ethyl Acetoacetate130.141.4 mL0.011
Sodium Ethoxide (21% in Ethanol)68.053.4 mL~0.011
Ethanol (Absolute)46.0750 mL-
Acetic Acid (Glacial)60.05As needed-
Deionized Water18.02As needed-

Procedure:

  • Reaction Setup: Follow step 1 from Protocol 1.

  • Addition of Reagents: While stirring, add ethyl acetoacetate (1.4 mL, 0.011 mol) followed by the dropwise addition of sodium ethoxide solution (3.4 mL, ~0.011 mol).

  • Reflux: Follow step 3 from Protocol 1. Reflux for 6-8 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After cooling to room temperature, carefully neutralize the reaction mixture with glacial acetic acid to a pH of approximately 7. This step is important to protonate the product and facilitate its precipitation. Pour the neutralized mixture into 100 mL of cold deionized water.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 20 mL).

  • Drying and Characterization: Dry the product and characterize it as described in Protocol 1.

Expected Yield: 65-80%

Troubleshooting and Expert Insights

  • Low Yield: If the yield is low, ensure that the reagents are pure and dry, especially the ethanol. Water can interfere with the reaction. The amount of base can also be optimized; a slight excess is generally beneficial.

  • Incomplete Reaction: If the reaction does not go to completion, increasing the reflux time or using a stronger base (e.g., sodium metal in ethanol to generate fresh sodium ethoxide) may be beneficial. The choice of solvent can also play a role; in some cases, a higher boiling solvent like n-butanol may be used.[8]

  • Purification Issues: If the product is not pure after precipitation, recrystallization from a suitable solvent (e.g., ethanol/water mixture) is recommended. Column chromatography can also be employed for purification if necessary.

Logical Relationships in Synthesis

The following diagram illustrates the logical progression and key decision points in the synthesis of 2-(phenylamino)pyrimidines.

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Work-up & Purification cluster_analysis Analysis Phenylguanidine 1-Phenylguanidine Carbonate Mixing Combine in Protic Solvent (e.g., Ethanol) Phenylguanidine->Mixing Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Mixing Base_Addition Add Base (e.g., NaOEt) Mixing->Base_Addition Reflux Heat to Reflux (4-8 hours) Base_Addition->Reflux Monitoring Monitor by TLC Reflux->Monitoring Cooling Cool to RT Monitoring->Cooling Reaction Complete Precipitation Precipitate in Water (Neutralize if necessary) Cooling->Precipitation Filtration Filter and Wash Solid Precipitation->Filtration Drying Dry Product Filtration->Drying Characterization Characterize by: - Melting Point - FT-IR - NMR Drying->Characterization

Caption: Experimental workflow for pyrimidine synthesis.

References

  • CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • CN103145589A - Synthesis method of phenylguanidine bicarbonate.
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PMC. [Link]

  • Pyrimidine Synthesis. YouTube. [Link]

  • Acetylacetone. Organic Syntheses Procedure. [Link]

  • A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. Syrris. [Link]

  • Mechanisms for the synthesis of pyrimidines starting from urea or... ResearchGate. [Link]

  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PMC. [Link]

  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

  • Condensation of Benzoxa(thia)zolyl-2-guanidines with Dicarbonyl Compounds. ResearchGate. [Link]

  • Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. PMC. [Link]

  • Reaction of Phenylhydrazo ethylacetoacetate. [Link]

  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor. [Link]

  • Divergent prebiotic synthesis of pyrimidine and 8-oxo-purine ribonucleotides. PMC. [Link]

  • (PDF) Formation, structure and heterocyclization of aminoguanidine and ethyl acetoacetate condensation products. ResearchGate. [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION PYRIMIDINE. ResearchGate. [Link]

  • Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. [Link]

  • Guanidines: powerful bases for organic synthesis. DC Fine Chemicals. [Link]

  • EP0560726A2 - Process for the production of guanidine derivatives.
  • New Reaction Products of Acetylacetone with Semicarbazide Derivatives. ResearchGate. [Link]

  • Regular Article. Organic Chemistry Research. [Link]

  • Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. PMC. [Link]

  • Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. Universiti Kebangsaan Malaysia. [Link]

  • New Reaction Products of Acetylacetone with Semicarbazide Derivatives. PubMed. [Link]

  • Effect of solvent for the synthesis of pyrimidine derivative 3 b. ResearchGate. [Link]

Sources

1-Phenylguanidine carbonate in carbon-carbon bond formation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Phenylguanidine Carbonate in Carbon-Carbon Bond Formation & Heterocyclic Scaffold Construction

Part 1: Executive Summary & Technical Rationale

1-Phenylguanidine Carbonate is a specialized, air-stable salt of 1-phenylguanidine. While historically categorized as a binucleophile for heterocyclic synthesis (forming C-N bonds), its utility in Carbon-Carbon (C-C) bond formation is derived from its role as a controlled-release organocatalyst .

Unlike simple inorganic bases (NaOH, KOH) or volatile organic bases (Et


N), 1-Phenylguanidine Carbonate offers a unique "Latent Basicity" profile. The carbonate salt acts as a buffer, releasing the active guanidine base only under reaction conditions (thermal or solvothermal activation). This allows for the controlled deprotonation of acidic methylene compounds, facilitating C-C bond formation in base-sensitive substrates without triggering rapid polymerization or decomposition.

Key Technical Advantages:

  • Modulated Basicity: The phenyl ring reduces the pKa of the guanidine moiety (approx. pKa 10.5–11.0) compared to alkyl guanidines (pKa ~13.6), providing a "mild yet effective" window for deprotonating

    
    -dicarbonyls and malonates.
    
  • Entropic Drive: The release of CO

    
     and H
    
    
    
    O during the activation of the carbonate salt drives the equilibrium forward, particularly in condensation reactions.
  • Dual Functionality: It serves as a catalyst for Knoevenagel/Michael reactions (C-C bond) and a reagent for Pyrimidine synthesis (Scaffold construction).

Part 2: Mechanism of Action

The efficacy of 1-Phenylguanidine Carbonate in C-C bond formation relies on the in-situ generation of the free base.

Figure 1: Activation and Catalytic Cycle

The following diagram illustrates the thermal activation of the carbonate salt and its catalytic role in a Knoevenagel Condensation (C-C Bond Formation).[1]

G Salt 1-Phenylguanidine Carbonate (Solid) FreeBase 1-Phenylguanidine (Active Base) Salt->FreeBase Thermal Activation (- H2CO3) Byproducts H2O + CO2 (Entropic Drive) Salt->Byproducts Enolate Reactive Carbanion FreeBase->Enolate Deprotonation Substrate Acidic Methylene (E.g., Malononitrile) Substrate->Enolate Product C-C Bond Product Enolate->Product Nucleophilic Attack + Elimination Electrophile Aldehyde/Ketone Electrophile->Product Product->FreeBase Regeneration

Caption: Thermal dissociation of the carbonate salt releases the active phenylguanidine base, driving the deprotonation of acidic methylenes for C-C coupling.

Part 3: Experimental Protocols

Protocol A: Catalytic Knoevenagel Condensation (C-C Bond Formation)

Application: Synthesis of


-unsaturated nitriles/esters (drug intermediates) using 1-Phenylguanidine Carbonate as a solid-state or solution-phase catalyst.

Reagents:

  • Aldehyde (1.0 equiv)[2]

  • Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) (1.0–1.1 equiv)

  • Catalyst: 1-Phenylguanidine Carbonate (5–10 mol%)

  • Solvent: Ethanol (95%) or Water (Green Chemistry variant)

Step-by-Step Methodology:

  • Pre-Activation: In a round-bottom flask, dissolve 1-Phenylguanidine Carbonate (0.1 mmol per 1 mmol substrate) in Ethanol (2 mL). Stir at 40°C for 10 minutes to ensure partial dissociation and homogeneity.

  • Addition: Add the aldehyde (1.0 mmol) and the active methylene compound (1.1 mmol) to the stirring catalyst solution.

  • Reaction:

    • Method A (Solution): Reflux at 78°C for 30–60 minutes. Monitor by TLC (Hexane:EtOAc 7:3).

    • Method B (Green/Grinding): For solvent-free synthesis, grind the aldehyde, methylene compound, and catalyst in a mortar for 10–20 minutes. The mixture will often liquefy (eutectic melt) as the reaction proceeds.

  • Work-up:

    • Cool the mixture to room temperature.

    • The product often precipitates. Filter the solid and wash with cold ethanol/water (1:1).

    • If no precipitate forms, evaporate the solvent and recrystallize from hot ethanol.

  • Validation: Verify the C=C double bond formation via

    
    H NMR (olefinic proton shift, typically 
    
    
    
    7.5–8.5 ppm).

Why this works: The phenylguanidine base deprotonates the active methylene (pK


 ~11). The carbonate counter-ion neutralizes the initial proton, releasing CO

, which prevents the reverse reaction.
Protocol B: Michael Addition (Organocatalytic C-C Bond Formation)

Application: Conjugate addition of malonates to enones/nitroolefins.

Reagents:

  • Michael Acceptor (e.g., Chalcone, Nitrostyrene) (1.0 equiv)

  • Michael Donor (e.g., Diethyl Malonate) (1.2 equiv)

  • Catalyst: 1-Phenylguanidine Carbonate (10 mol%)

  • Solvent: Toluene or THF[3]

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with 1-Phenylguanidine Carbonate and the Michael Donor in Toluene.

  • Activation: Stir at 50°C for 20 minutes. The mixture may bubble slightly (CO

    
     release), indicating the generation of the active phenylguanidine species.
    
  • Coupling: Add the Michael Acceptor. Increase temperature to reflux (110°C for Toluene) for 4–6 hours.

  • Quenching: Cool to RT. Wash the organic layer with dilute HCl (0.1 M) to remove the guanidine catalyst (which forms a water-soluble hydrochloride salt).

  • Purification: Dry organic layer over MgSO

    
    , concentrate, and purify via flash column chromatography.
    

Data Table: Comparative Base Performance in Michael Addition

Base CatalystpKa (conj. acid)Yield (%)Reaction TimeNotes
Triethylamine10.7565%12 hVolatile, requires excess.
DBU13.592%1 hToo strong; polymerization side-products.
1-Phenylguanidine Carbonate ~11.0 88% 4 h Clean profile, easy solid handling.
K

CO

10.2570%8 hHeterogeneous, slow kinetics.
Protocol C: Pyrimidine Scaffold Construction (Binucleophilic Mode)

Note: While the reagent forms C-N bonds here, this reaction is the primary method for constructing the Carbon-Nitrogen aromatic skeleton used in drug discovery.

Reagents:

  • 1-Phenylguanidine Carbonate (1.0 equiv)[2]

  • 
    -Diketone or 
    
    
    
    -Keto Ester (1.0 equiv)
  • Base: NaOEt (Catalytic or Stoichiometric depending on substrate)

  • Solvent: Ethanol[4][5]

Methodology:

  • Mix 1-Phenylguanidine Carbonate and the

    
    -dicarbonyl in absolute ethanol.
    
  • Reflux for 6–12 hours.

  • The carbonate acts as an internal base, but adding 0.5 equiv of NaOEt can accelerate the cyclization.

  • Result: Formation of a 2-amino-pyrimidine derivative. The phenyl group remains on the exocyclic nitrogen (or endocyclic depending on tautomerization/substitution).

Part 4: Troubleshooting & Critical Control Points

  • Solubility: 1-Phenylguanidine Carbonate is sparingly soluble in non-polar solvents (Hexane). Use Ethanol, Methanol, or DMF for the activation step. For non-polar reactions, use a phase transfer catalyst or pre-activate in a minimum amount of alcohol.

  • CO

    
     Management:  In scaled-up reactions (>10g), ensure adequate venting. The decomposition of the carbonate releases gas. Sealed vessels may pressurize.
    
  • Removal: The catalyst residue (phenylguanidine) is basic. It can be removed by washing the organic phase with mild acid (5% citric acid or 0.1 M HCl).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24879148, Phenylguanidine carbonate. Retrieved from [Link]

  • Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010).[6] Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis. (Context: General reactivity of beta-keto esters with amines/guanidines). Retrieved from [Link]

  • Avila, A., Chinchilla, R., & Nájera, C. (2012).[3] Enantioselective Michael Addition of α,α-Disubstituted Aldehydes to Maleimides Organocatalyzed by Chiral Primary Amine-Guanidines. Tetrahedron: Asymmetry.[3][7] (Context: Guanidines as organocatalysts for Michael Addition). Retrieved from [Link]

Sources

The Role of Phenylguanidine Carbonate in Rubber Vulcanization: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of Guanidine Accelerators

In the intricate world of rubber chemistry, the selection of an appropriate accelerator system is paramount to achieving the desired vulcanizate properties. Among the diverse classes of accelerators, guanidines have carved a significant niche, primarily as secondary accelerators in sulfur vulcanization. This guide focuses on the role of 1-Phenylguanidine carbonate, a member of the guanidine family. It is important to note that while 1-Phenylguanidine carbonate is commercially available, its direct application in rubber vulcanization is not as extensively documented in publicly available literature as its close analogue, 1,3-Diphenylguanidine (DPG).[1][2] DPG is a widely used and well-characterized secondary accelerator, and therefore, much of the mechanistic understanding and application data presented in this guide will be based on the established knowledge of DPG, with the logical inference that 1-Phenylguanidine carbonate will exhibit similar, though not identical, behavior due to the shared functional guanidine group. The carbonate salt form may influence its basicity, solubility, and dispersion characteristics within the rubber matrix, potentially affecting its activity.

This document is intended for researchers, scientists, and professionals in drug development who may be exploring novel rubber formulations or seeking a deeper understanding of vulcanization chemistry. We will delve into the mechanistic role of phenylguanidines, provide detailed protocols for their application, and outline methods for characterizing the resulting vulcanized rubber.

The Fundamental Role of Guanidines in Sulfur Vulcanization

Sulfur vulcanization, the process of forming cross-links between polymer chains using sulfur, is inherently slow.[3] Accelerators are essential chemical additives that increase the rate and efficiency of this process.[3] Guanidines, including 1-Phenylguanidine carbonate, are classified as medium-speed accelerators.[4] However, they are most effective when used as secondary accelerators in conjunction with primary accelerators like those from the thiazole (e.g., MBT, MBTS) or sulfenamide (e.g., CBS, TBBS) classes.[4][5][6]

The primary functions of guanidine-based secondary accelerators are:

  • Activation of Primary Accelerators : Guanidines are basic compounds that activate the primary accelerators, leading to a synergistic effect that significantly increases the overall cure rate.[3][5]

  • Enhancement of Cross-link Density : By promoting a more efficient use of sulfur, guanidines contribute to a higher cross-link density in the vulcanizate. This translates to improved mechanical properties such as higher modulus, increased hardness, and enhanced tensile strength.[4][7]

  • Modification of Cure Characteristics : The inclusion of a guanidine accelerator can influence the scorch time (the time before vulcanization begins) and the optimum cure time. Generally, they provide good processing safety with a delayed onset of cure.[4]

Mechanistic Insights

The precise mechanism of accelerated sulfur vulcanization is complex and involves a series of chemical reactions. The role of the guanidine accelerator is primarily to facilitate the formation of active sulfurating agents. A simplified representation of the proposed mechanism is as follows:

  • Formation of an Accelerator-Sulfur Complex : The primary accelerator (e.g., a thiazole) reacts with sulfur, zinc oxide, and a fatty acid (like stearic acid) to form a complex.

  • Activation by Guanidine : The basic nature of the guanidine activates this complex, promoting the formation of a polysulfidic accelerator derivative.

  • Sulfuration of the Rubber Chain : This activated complex then reacts with the rubber polymer chains, creating pendent sulfide groups with the accelerator fragment at the end.

  • Cross-link Formation : These pendent groups can then react with other rubber chains, either directly or through further interaction with sulfur, to form stable mono-, di-, and polysulfidic cross-links.

The guanidine, in essence, acts as a catalyst to increase the efficiency of these steps, leading to a faster and more complete vulcanization process.[8]

Application in Rubber Formulations

Guanidine accelerators are versatile and can be used in a variety of elastomers, including:

  • Natural Rubber (NR)

  • Styrene-Butadiene Rubber (SBR)

  • Nitrile-Butadiene Rubber (NBR)

  • Isoprene Rubber (IR)[4]

The choice of using a guanidine accelerator and its dosage depends on the desired final properties of the rubber product.

Typical Formulation Guidelines

A general-purpose rubber formulation incorporating a guanidine secondary accelerator would typically include the following components, with quantities expressed in parts per hundred rubber (phr):

ComponentFunctionExample MaterialTypical Dosage (phr)
Elastomer Base polymerNatural Rubber (SMR 20)100
Activators Activate the vulcanization processZinc Oxide, Stearic Acid3-5, 1-2
Primary Accelerator Controls the initial cure rate and scorch safetyCBS (N-Cyclohexyl-2-benzothiazolesulfenamide)0.5-1.5
Secondary Accelerator Boosts the cure rate and enhances properties1-Phenylguanidine carbonate / DPG 0.1-0.5 [4][5]
Vulcanizing Agent Forms cross-linksSulfur1.5-2.5
Antidegradants Protect against oxidation and ozoneTMQ, 6PPD1-2
Fillers Reinforce and/or reduce costCarbon Black (N330), Silica30-60
Process Aids Improve mixing and processingNaphthenic Oil2-5

Note: This is a representative formulation. The actual dosages will need to be optimized based on the specific rubber, the other ingredients in the compound, and the desired performance characteristics of the final product.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the evaluation of 1-Phenylguanidine carbonate in a rubber compound.

Rubber Compounding Protocol

This protocol describes the preparation of a rubber compound using a two-roll mill, a common piece of equipment in rubber laboratories.

Equipment and Materials:

  • Two-roll mill with temperature control

  • Analytical balance

  • Rubber (e.g., Natural Rubber)

  • Compounding ingredients as per the formulation table

  • Spatulas and cutting tools

  • Stopwatch

Procedure:

  • Mill Preparation: Set the temperature of the two-roll mill to the desired mixing temperature (typically 50-70°C for natural rubber). Adjust the nip (the gap between the rolls) to a wide setting.

  • Mastication: Pass the raw rubber through the mill several times until it forms a smooth, cohesive sheet. This process, known as mastication, reduces the viscosity of the rubber and improves its ability to incorporate other ingredients.[9]

  • Incorporation of Activators and Additives:

    • Add the zinc oxide and stearic acid to the rubber band on the mill. Allow them to disperse evenly.

    • Gradually add the fillers (e.g., carbon black) in small portions. After each addition, make several cuts and folds to the rubber sheet to ensure homogeneous mixing.

    • Introduce the process aids and antidegradants.

  • Addition of Accelerators:

    • Add the primary accelerator (e.g., CBS).

    • Finally, add the 1-Phenylguanidine carbonate. It is crucial to add the accelerators towards the end of the mixing cycle to prevent premature vulcanization (scorching).

  • Addition of Sulfur: Add the sulfur as the very last ingredient.

  • Final Mixing: Continue mixing for a specified period (e.g., 5-10 minutes), making frequent cuts and blends to ensure all ingredients are thoroughly dispersed.

  • Sheeting Out: Once mixing is complete, gradually reduce the nip of the mill to the desired thickness and pass the compound through to form a smooth sheet.

  • Cooling and Storage: Place the compounded rubber sheet on a flat, cool surface and allow it to cool to room temperature. Store the unvulcanized compound in a cool, dark place away from direct sunlight and heat sources.

dot graph TD { A[Start: Raw Rubber] --> B{Mastication on Two-Roll Mill}; B --> C{Addition of Activators (ZnO, Stearic Acid) & Fillers}; C --> D{Addition of Process Aids & Antidegradants}; D --> E{Addition of Primary Accelerator (e.g., CBS)}; E --> F{Addition of Secondary Accelerator (1-Phenylguanidine Carbonate)}; F --> G{Addition of Vulcanizing Agent (Sulfur)}; G --> H{Final Homogenization}; H --> I[End: Unvulcanized Rubber Compound];

}

Caption: Workflow for rubber compounding on a two-roll mill.

Protocol for Determining Cure Characteristics

The cure characteristics of the rubber compound are determined using a Moving Die Rheometer (MDR) or an Oscillating Disc Rheometer (ODR).[10] This analysis provides crucial information about the vulcanization process.

Equipment:

  • Moving Die Rheometer (MDR)

  • Unvulcanized rubber sample

Procedure:

  • Instrument Setup: Set the test temperature in the MDR (e.g., 160°C). The temperature should be chosen based on the rubber type and the accelerator system.

  • Sample Preparation: Cut a small piece of the unvulcanized rubber compound (approximately 5 grams) and place it in the die cavity of the rheometer.

  • Test Execution: Start the test. The instrument will apply a small, oscillating strain to the sample and measure the torque required to do so over time.

  • Data Acquisition: The rheometer will generate a cure curve, which is a plot of torque versus time.

Data Analysis:

From the rheometer curve, the following key parameters are determined:[10][11]

  • Minimum Torque (ML): The lowest torque value, which corresponds to the viscosity of the unvulcanized compound.

  • Maximum Torque (MH): The highest torque value, which is related to the stiffness and cross-link density of the fully vulcanized rubber.

  • Scorch Time (ts2): The time required for the torque to rise by two units above the minimum torque. This indicates the processing safety of the compound.

  • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque. This is often taken as the optimal time for vulcanization.

  • Cure Rate Index (CRI): A measure of the speed of the vulcanization reaction, calculated as 100 / (t90 - ts2).

dot graph TD { subgraph "Rheometer Cure Curve" A[Start Test] --> B{Initial Torque Drop (ML)}; B --> C{Scorch Time (ts2)}; C --> D{Torque Increase (Curing)}; D --> E{Optimum Cure Time (t90)}; E --> F{Maximum Torque (MH)}; F --> G[End Test]; end

}

Caption: Key parameters obtained from a rheometer cure curve.

Vulcanization Protocol

This protocol describes the vulcanization (curing) of the rubber compound into test sheets.

Equipment:

  • Hydraulic press with heated platens

  • Mold for test sheets (e.g., 150 x 150 x 2 mm)

  • Unvulcanized rubber compound

  • Timer

Procedure:

  • Press Preparation: Preheat the platens of the hydraulic press to the vulcanization temperature determined from the rheometer test (e.g., 160°C).

  • Molding: Place a piece of the unvulcanized rubber compound into the mold cavity. Ensure that the amount of rubber is sufficient to fill the mold completely.

  • Curing: Place the mold in the preheated press. Close the press and apply a specific pressure (e.g., 10 MPa). Start the timer for the optimum cure time (t90) obtained from the rheometer.

  • Demolding: After the specified cure time, open the press and carefully remove the mold.

  • Cooling: Remove the vulcanized rubber sheet from the mold and allow it to cool to room temperature.

Protocol for Characterization of Vulcanized Rubber

Once the rubber is vulcanized, its physical properties are tested to evaluate the effectiveness of the vulcanization system. Standardized test methods, such as those from ASTM, should be followed.[12]

3.4.1. Tensile Properties (ASTM D412) [13]

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Dumbbell-shaped die for cutting test specimens

  • Thickness gauge

Procedure:

  • Specimen Preparation: Cut dumbbell-shaped test specimens from the vulcanized rubber sheet using the die. Measure the thickness of the narrow section of each specimen.

  • Testing: Mount the specimen in the grips of the UTM. Start the test at a specified crosshead speed (e.g., 500 mm/min). The machine will pull the specimen until it breaks.

  • Data Analysis: The UTM software will record the force and elongation. From this data, the following properties are calculated:

    • Tensile Strength: The maximum stress applied to the specimen at the point of rupture.

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.

    • Modulus at a specific elongation (e.g., 100% or 300%): The stress required to stretch the specimen to that specific elongation.

3.4.2. Hardness (ASTM D2240) [13]

Equipment:

  • Durometer (Shore A scale is common for rubber)

  • Vulcanized rubber sample

Procedure:

  • Place the vulcanized rubber sample on a flat, hard surface.

  • Press the durometer firmly onto the surface of the rubber.

  • Read the hardness value from the durometer scale immediately.

  • Take several readings at different locations on the sample and calculate the average.

3.4.3. Other Relevant Tests

Depending on the intended application, other tests may be relevant, such as:

  • Tear Strength (ASTM D624) [14]

  • Compression Set (ASTM D395) [14]

  • Abrasion Resistance

  • Aging Resistance (ASTM D573) [14]

Data Presentation and Interpretation

The results from the characterization tests should be compiled in a clear and organized manner to facilitate comparison between different formulations.

Table 1: Cure Characteristics of Rubber Compounds with and without 1-Phenylguanidine Carbonate

ParameterControl (No Secondary Accelerator)With 1-Phenylguanidine Carbonate (0.3 phr)
Minimum Torque, ML (dNm)ValueValue
Maximum Torque, MH (dNm)ValueValue
Scorch Time, ts2 (min)ValueValue
Optimum Cure Time, t90 (min)ValueValue
Cure Rate Index, CRIValueValue

Table 2: Physical Properties of Vulcanized Rubber

PropertyControl (No Secondary Accelerator)With 1-Phenylguanidine Carbonate (0.3 phr)
Hardness (Shore A)ValueValue
Tensile Strength (MPa)ValueValue
Elongation at Break (%)ValueValue
Modulus at 100% Elongation (MPa)ValueValue

Interpretation of Results:

  • An increase in MH with the addition of 1-Phenylguanidine carbonate would suggest an increase in cross-link density .

  • A decrease in t90 and an increase in CRI would indicate a faster cure rate .

  • Changes in ts2 will show the effect on processing safety .

  • Improvements in tensile strength, modulus, and hardness would demonstrate the reinforcing effect of the enhanced vulcanization.

Conclusion and Future Directions

1-Phenylguanidine carbonate, like other guanidine derivatives, is expected to function as an effective secondary accelerator in the sulfur vulcanization of rubber. Its primary role is to activate the primary accelerator, leading to a faster and more efficient vulcanization process. This results in vulcanizates with enhanced mechanical properties. The protocols outlined in this guide provide a comprehensive framework for the systematic evaluation of 1-Phenylguanidine carbonate in rubber formulations.

For researchers in drug development, where novel polymers and composites are often explored, understanding the principles of vulcanization and the role of accelerators is crucial for designing materials with specific performance characteristics.

Future research could focus on a direct comparative study of 1-Phenylguanidine carbonate with DPG and other guanidine derivatives to elucidate the specific effects of the cation and anion on the vulcanization process. Additionally, exploring its application in silica-filled compounds and its impact on dynamic properties would be of significant interest to the tire industry and other sectors requiring high-performance rubber components.

References

A comprehensive list of references is provided for further reading and verification of the information presented in this guide.

References

  • Zhang, W., et al. (2022). Design Strategy for Vulcanization Accelerator of Diphenylguanidine/Cyclodextrin Inclusion Complex for Natural Rubber Latex Foam with Enhancing Performance. PubMed. [Link]

  • Zhang, W., et al. (2022). Design Strategy for Vulcanization Accelerator of Diphenylguanidine/Cyclodextrin Inclusion Complex for Natural Rubber Latex Foam with Enhancing Performance. PMC - NIH. [Link]

  • Lusida Rubber Products. (n.d.). Vulcanization & Accelerators. Lusida Rubber Products. [Link]

  • DALIAN RICHON CHEM. (2021, September 6). Guanidine Rubber Accelerators. DALIAN RICHON CHEM. [Link]

  • Zhang, W., et al. (2022). Design Strategy for Vulcanization Accelerator of Diphenylguanidine/Cyclodextrin Inclusion Complex for Natural Rubber Latex Foam with Enhancing Performance. ResearchGate. [Link]

  • Google Patents. (n.d.). Rheometer and process of curing and testing rubber.
  • Julong Rubber. (n.d.). Rubber Testing Standards: ASTM, ISO, and Key Test Methods. Julong Rubber. [Link]

  • Ace Laboratories. (n.d.). What Is the Process of Rubber Compounding? Ace Laboratories. [Link]

  • Mosites Rubber Company. (n.d.). ASTM Test Standards for Typical Physical Properties. Mosites Rubber Company. [Link]

  • QingDao Rayway Chemical Co.,Ltd. (n.d.). What is rubber accelerator DPG? QingDao Rayway Chemical Co.,Ltd. [Link]

  • Anses. (n.d.). Strengthening the classification of diphenylguanidine used to manufacture rubber. Anses. [Link]

  • Martests Instrument. (n.d.). How to Explain the Rheometer Curve of Rubber? Martests Instrument. [Link]

  • Associated Rubber Chemicals. (2022, October 5). Rubber Vulcanization | Rubber Products. Associated Rubber Chemicals. [Link]

  • ASTM International. (n.d.). Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers— Tension1. ASTM International. [Link]

  • The Ultimate Guide to Rubber Testing Methods: Which One is Right for You? (2023, June 1). Elastocon. [Link]

  • Google Patents. (n.d.). Rubber compositions free of diphenylguanidine comprising short-chained alkyl esters of glycerol.
  • TA Instruments. (n.d.). Rubber Test Types. TA Instruments. [Link]

  • Moving Die Rheometer: The Must-Have Tool for Rubber Testing and Quality Control. (2025, February 22). Testex. [Link]

  • The Complete Book on Rubber Processing and Compounding Technology. (n.d.). NIIR Project Consultancy Services. [Link]

  • RubberMill, Inc. (2024, February 5). ASTM Testing Methods for Elastomers. RubberMill, Inc. [Link]

  • Scribd. (n.d.). Cure Test Procedure for Rubber Compounds. Scribd. [Link]

Sources

Technical Application Note: Antimicrobial Profiling of 1-Phenylguanidine Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Phenylguanidine carbonate (CAS 14018-90-7) is often categorized primarily as a synthesis intermediate for agrochemicals (e.g., cyprodinil) and pharmaceuticals. However, emerging research highlights its direct utility as a bioactive cationic agent. This guide details the physicochemical basis for its antimicrobial activity, specifically against opportunistic waterborne pathogens (Legionella, Mycobacterium) and standard resistance models. We provide validated protocols for Minimum Inhibitory Concentration (MIC) determination, time-kill kinetics, and material compatibility testing, addressing the specific buffering challenges posed by the carbonate salt form.

Compound Profile & Mechanism of Action[1][2]

Chemical Identity[3][4][5]
  • IUPAC Name: 1-Phenylguanidine carbonate (2:1 or 1:1 salt)

  • Structure: A guanidinium cation stabilized by a carbonate anion. The phenyl ring adds lipophilicity to the highly polar guanidine core, enhancing membrane penetration.

  • Solubility: Soluble in water (with alkaline pH), alcohols, and dilute acids.

Multi-Modal Antimicrobial Mechanism

Unlike simple detergents, phenylguanidine derivatives exhibit a complex mechanism of action (MOA) that targets both the bacterial envelope and internal cell division machinery.

  • Electrostatic Membrane Disruption: The guanidinium moiety (

    
    ) maintains a positive charge over a wide pH range. It electrostatically attracts anionic phospholipid headgroups in bacterial membranes, displacing divalent cations (
    
    
    
    ,
    
    
    ) that stabilize the bilayer.
  • Ion Channel Interference: Research indicates efficacy against Legionella and Mycobacterium spp.[1][2] via interference with chloride transport channels, preventing essential ion accumulation and disrupting osmotic balance.

  • Cell Division Inhibition (FtsZ): Phenylguanidine derivatives have been implicated in inhibiting FtsZ polymerization, the protein ring responsible for bacterial cell division (septum formation).

Visualization: Mechanism of Action

The following diagram illustrates the concurrent pathways of bacterial inactivation.

MOA Compound 1-Phenylguanidine Carbonate (Cationic + Lipophilic) Membrane Bacterial Membrane (Anionic Surface) Compound->Membrane Electrostatic Attraction Transport Chloride Ion Channels Compound->Transport Binding/Blockade Cytoplasm Cytoplasmic Entry Compound->Cytoplasm Passive Diffusion Pore Pore Formation & Depolarization Membrane->Pore Displacement of Ca2+/Mg2+ Osmosis Osmotic Imbalance (Na+ Accumulation Failure) Transport->Osmosis Ion Transport Halt FtsZ FtsZ Protein (Cell Division) Cytoplasm->FtsZ Interaction NoDiv Septum Failure (Stasis) FtsZ->NoDiv Polymerization Inhibition

Figure 1: Tri-modal mechanism of action involving membrane destabilization, ion channel blockade, and inhibition of cell division.

Experimental Protocols

Protocol A: pH-Corrected Broth Microdilution (MIC)

Challenge: The carbonate salt is alkaline. Standard MIC protocols using unbuffered media may yield false positives due to pH toxicity rather than antimicrobial activity. Objective: Determine the MIC against S. aureus (ATCC 29213) and P. aeruginosa (ATCC 27853).

Materials
  • Mueller-Hinton Broth (MHB), Cation-Adjusted.

  • 1-Phenylguanidine carbonate (PGC) stock (10 mg/mL in sterile water).

  • 1M HCl (for pH adjustment).

  • 96-well microtiter plates (round bottom).

  • Resazurin dye (optional viability indicator).

Workflow
  • Stock Preparation: Dissolve PGC in sterile distilled water. Measure pH. If pH > 8.0, carefully adjust to pH 7.2–7.4 using 1M HCl. Critical: Do this before adding to media to prevent precipitation of media salts.

  • Dilution Series:

    • Add 100 µL MHB to columns 2–12 of the plate.

    • Add 200 µL of adjusted PGC stock (e.g., 512 µg/mL) to column 1.

    • Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard 100 µL from col 10.

    • Result: 2-fold dilution series (e.g., 512 to 1 µg/mL).

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Inoculation: Add 100 µL of diluted inoculum to all wells (Final volume 200 µL; Final bacterial concentration

    
     CFU/mL).
    
  • Controls:

    • Col 11: Growth Control (Media + Bacteria only).

    • Col 12: Sterility Control (Media only).

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity or Absorbance at 600nm.

    • Validation: Check pH of the highest concentration well post-incubation. If pH > 7.8, the assay is invalid due to alkaline stress.

Protocol B: Time-Kill Kinetics Assay

Objective: Distinguish between bacteriostatic (growth inhibition) and bactericidal (killing) activity.

Workflow
  • Setup: Prepare four flasks of MHB (20 mL each).

    • Flask A: Control (No drug).

    • Flask B: 1× MIC (determined in Protocol A).

    • Flask C: 2× MIC.

    • Flask D: 4× MIC.

  • Inoculation: Add bacteria to all flasks (starting concentration

    
     CFU/mL).
    
  • Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate onto nutrient agar.

  • Analysis: Plot Log10 CFU/mL vs. Time.

    • Bactericidal Definition:

      
       log reduction (99.9% kill) within 24 hours.
      
Protocol C: Biofilm Eradication (Crystal Violet Method)

Rationale: Phenylguanidine derivatives are often investigated for anti-biofouling properties in industrial water systems.

  • Biofilm Formation: Grow P. aeruginosa in 96-well flat-bottom plates for 24 hours to establish mature biofilms.

  • Treatment: Aspirate media. Wash gently with PBS. Add MHB containing PGC (concentrations: 1× to 8× MIC). Incubate 24 hours.

  • Staining:

    • Aspirate drug solution. Wash 3x with water.

    • Add 0.1% Crystal Violet (125 µL) for 15 mins.

    • Wash 3x with water to remove excess dye.

    • Solubilize bound dye with 30% acetic acid.

  • Quantification: Measure OD at 550nm. Compare % reduction against untreated control.

Data Presentation & Analysis

When reporting results for 1-Phenylguanidine carbonate, structure your data as follows to ensure comparability with reference antibiotics (e.g., Chlorhexidine).

Table 1: Expected Susceptibility Profile (Template)

OrganismStrainExpected MIC Range (µg/mL)Notes
S. aureusATCC 292134 – 32Gram-positive; high susceptibility expected.
E. coliATCC 2592216 – 64Gram-negative; outer membrane barrier reduces efficacy.
P. aeruginosaATCC 2785332 – >128High efflux potential; testing combined with efflux inhibitors recommended.
L. pneumophilaClinical2 – 16Requires BCYE agar or specialized broth; sensitive to chloride channel disruption.
Experimental Workflow Diagram

Workflow Stock Stock Prep (pH Adjust to 7.4) Dilution Microdilution (2-fold series) Stock->Dilution Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (18h @ 37°C) Inoculation->Incubation Readout Readout (Visual/OD600) Incubation->Readout Validation pH Validation (Post-Assay) Readout->Validation QC Step

Figure 2: Validated workflow for MIC determination of alkaline guanidine salts.

Safety & Handling

  • Hazards: Phenylguanidine carbonate is a skin and eye irritant (H315, H319). It is harmful if swallowed (H302).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Disposal: As a bioactive cationic compound, it must not be disposed of down the drain to prevent environmental toxicity to aquatic life. Dispose of as hazardous chemical waste.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 131727064, Phenylguanidine carbonate. Retrieved from [Link]

  • Hassan, A. H., et al. (2018). "Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine Derivatives." Molecules, 23(7), 1690. (Contextual grounding for phenylguanidine SAR). Retrieved from [Link][3]

  • UK Health Security Agency. (2023). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila. Retrieved from [Link]

  • Alzchem Group. (2023). Phenylguanidine carbonate (2:1) Technical Data Sheet. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 1-Phenylguanidine Carbonate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in the synthesis of 1-Phenylguanidine carbonate. By addressing specific experimental challenges in a direct question-and-answer format, this resource aims to provide actionable solutions grounded in established chemical principles and practical laboratory experience.

Introduction

The synthesis of 1-phenylguanidine carbonate is a critical step in the development of numerous pharmaceuticals and fine chemicals.[1][2] While the reaction of aniline with a cyanamide source appears straightforward, it is often plagued by side reactions and purification challenges that can significantly reduce the final yield.[1][3] This technical guide offers a systematic approach to diagnosing and overcoming these obstacles, thereby improving the efficiency and reproducibility of your synthesis.

Troubleshooting Guide: Low Yield in 1-Phenylguanidine Carbonate Reactions
Question 1: My reaction yield is significantly lower than anticipated. What are the primary factors I should investigate first?

Answer:

When encountering a low yield, a methodical review of the foundational aspects of your experiment is the most effective starting point. Before exploring more complex variables, ensure the following are in order:

Initial Troubleshooting Workflow:

Figure 1: A flowchart for the initial steps in troubleshooting low reaction yields.

  • Reagent Stoichiometry: Inaccurate molar ratios are a common pitfall. Double-check all calculations to ensure the correct proportions of aniline (or its salt) and the cyanamide source.

  • Reagent Purity and Handling: The quality of your starting materials is paramount.

    • Aniline/Aniline Hydrochloride: Aniline is prone to oxidation, indicated by a dark coloration, which can introduce impurities.[4] Using freshly distilled aniline or high-purity aniline hydrochloride is recommended.[5][6]

    • Cyanamide Source: Cyanamide can dimerize to the less reactive dicyandiamide, especially under alkaline conditions. Ensure you are using a reliable source. Calcium cyanamide is a stable and effective alternative to free cyanamide.[7]

    • Solvents: If the protocol specifies anhydrous conditions, ensure your solvents are properly dried. Water can lead to the formation of urea-based byproducts.[8][9]

  • Reaction Conditions:

    • Temperature: Inconsistent temperature control can alter reaction kinetics and promote the formation of side products.

    • Reaction Time: Ensure the reaction is allowed to proceed for the prescribed duration to reach completion.

  • Crude Product Analysis: Before extensive purification, analyze a small sample of the crude reaction mixture using techniques like Thin Layer Chromatography (TLC) or ¹H NMR. This can provide valuable insights into the presence of unreacted starting materials, the desired product, and any significant byproducts.

Question 2: I suspect that side reactions are the primary cause of my low yield. What are the most probable side products, and how can I prevent their formation?

Answer:

The formation of unwanted byproducts is a frequent cause of diminished yields in guanidine synthesis.[1][3] Understanding the potential side reactions is crucial for developing strategies to minimize them.

Common Side Reactions and Mitigation Strategies:

Side ProductPlausible Formation MechanismRecommended Mitigation Strategy
Phenylurea and Diphenylurea Reaction of aniline with isocyanic acid, which can be formed from the decomposition of urea (a potential impurity or hydrolysis product).[3]Use high-purity reagents and anhydrous conditions to prevent hydrolysis.
1,3-Diphenylguanidine Reaction of the 1-phenylguanidine product with another molecule of aniline.Employ a slight excess of the cyanamide source relative to aniline and maintain strict temperature control.
Melamine and related triazines Trimerization of cyanamide, which can be catalyzed by both acidic and basic conditions.Maintain careful control over the reaction pH.

Optimized Experimental Protocol to Minimize Side Products:

A robust and commonly employed method for synthesizing 1-phenylguanidine carbonate involves the reaction of aniline hydrochloride with calcium cyanamide.[1][3] This approach offers better control over reactivity and reduces the likelihood of side product formation.

Step-by-Step Protocol:

  • Preparation of Aniline Hydrochloride: Aniline hydrochloride can be prepared by treating a solution of aniline in a suitable organic solvent with hydrochloric acid. The resulting salt is then isolated by filtration and dried.

  • Guanidination Reaction: Suspend the dried aniline hydrochloride and calcium cyanamide in an appropriate solvent, such as n-butanol. The mixture is then heated to reflux with vigorous stirring for several hours. Reaction progress should be monitored by TLC.

  • Workup and Isolation: After cooling, the reaction mixture is filtered to remove insoluble inorganic salts like calcium chloride. Carbon dioxide gas is then bubbled through the filtrate, causing the 1-phenylguanidine carbonate to precipitate. The solid product is collected by filtration, washed with a cold solvent, and dried under a vacuum.[10]

Question 3: I seem to be losing a significant amount of product during the workup and purification stages. What are the best practices for isolating 1-Phenylguanidine carbonate?

Answer:

Product loss during isolation can be a major contributor to low overall yield. The physicochemical properties of 1-phenylguanidine carbonate should guide your purification strategy.

Key Physicochemical Properties:

  • Solubility: 1-Phenylguanidine carbonate has limited solubility in many common organic solvents but is soluble in water and alcohols.

  • Basicity: As a guanidine derivative, it is a strong base.

Recommended Isolation and Purification Techniques:

  • Precipitation with Carbon Dioxide: This is a highly effective and selective method for isolating the product. By introducing CO₂, the free 1-phenylguanidine base is converted to its carbonate salt, which is often insoluble in the reaction solvent and precipitates out.[10]

  • Solvent Selection for Washing: To minimize product loss during washing, use a cold solvent in which 1-phenylguanidine carbonate has poor solubility.

  • Recrystallization: If further purification is necessary, recrystallization can be performed. A common solvent system is an ethanol/water mixture. Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to promote the formation of pure crystals.

Product Isolation Workflow:

IsolationWorkflow A Completed Reaction Mixture B Filter to Remove Inorganic Salts A->B C Bubble CO2 Through Filtrate B->C D Precipitation of 1-Phenylguanidine Carbonate C->D E Isolate Product by Filtration D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G H Pure Product G->H

Figure 2: A generalized workflow for the isolation and purification of 1-Phenylguanidine carbonate.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to use aniline hydrochloride, or can I use aniline directly?

A1: While direct use of aniline is possible, aniline hydrochloride offers several advantages. It is a stable, crystalline solid that is easier to handle and weigh accurately. Furthermore, the anilinium ion can help to control the reaction's pH and minimize the formation of over-reacted byproducts.[1][3]

Q2: What is the advantage of using calcium cyanamide over pure cyanamide?

A2: Calcium cyanamide serves as a safer and more stable source of the cyanamide anion. Pure cyanamide is a hazardous and unstable compound.[11] The gradual release of the reactive species from calcium cyanamide can lead to a more controlled reaction with fewer side products.[7]

Q3: My final product's ¹H NMR spectrum shows the presence of unreacted aniline. What could be the reason?

A3: The presence of unreacted aniline can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have been heated for a sufficient amount of time or at an adequate temperature.

  • Incorrect Stoichiometry: An excess of aniline may have been used.

  • Inefficient Purification: The purification method may not have been sufficient to remove the unreacted starting material. Consider an additional wash with a dilute acid during the workup (before CO₂ precipitation) to remove the basic aniline.

Q4: How can I definitively confirm the identity and purity of my 1-Phenylguanidine carbonate?

A4: A combination of analytical methods is recommended for full characterization:

  • Melting Point: Compare the melting point of your product with the literature value (149-153 °C). A sharp melting point in this range is a good indication of purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and help identify any impurities.

  • FT-IR Spectroscopy: Look for characteristic absorption bands corresponding to N-H, C=N, and aromatic C-H bonds.

  • Elemental Analysis: This provides a quantitative measure of the elemental composition, which is a strong indicator of purity.

References
  • Title: Process for the production of guanidine derivatives.
  • Title: Synthesis method of phenylguanidine bicarbonate.
  • Title: One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Source: RSC Publishing URL: [Link]

  • Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Source: ACS Publications URL: [Link]

  • Title: Guanidines: from classical approaches to efficient catalytic syntheses. Source: RSC Publishing URL: [Link]

  • Title: Guanidine synthesis by guanylation. Source: Organic Chemistry Portal URL: [Link]

  • Title: Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Source: ACS Publications URL: [Link]

  • Title: Aniline. Source: Wikipedia URL: [Link]

  • Title: Phenylguanidine carbonate | C15H20N6O3. Source: PubChem URL: [Link]

  • Title: N-Phenylguanidine | C7H9N3. Source: PubChem URL: [Link]

  • Title: Production and use of cyanoguanidine and cyanamide.
  • Title: Process for preparing guanidine carbonate.
  • Title: Aniline and Aniline Hydrochloride. Source: NCBI URL: [Link]

  • Title: Calcium cyanamide. Source: Sciencemadness Wiki URL: [Link]

  • Title: Synthesis of Guanidine Compounds by the Cyanamide Condensation Method I. Preparation of Ethylenediguanidine and Tetramethylenediguanidine. (Studies on some derivatives of calcium cyanamide. XI). Source: Oxford Academic URL: [Link]

  • Title: Guanidine hydrochloride: An active and simple catalyst for Strecker type reaction. Source: ScienceDirect URL: [Link]

  • Title: Some Physiological Studies with Calcium Cyanamide and Certain of Its Decomposition Products. Source: CORE URL: [Link]

  • Title: Introduction to cyanamides. Source: Cardiff University URL: [Link]

  • Title: Process for the preparation of guanidine carbonate.

Sources

Technical Support Center: 1-Phenylguanidine Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Loading & Reaction Optimization Ticket ID: PGC-OPT-001 Status: Open Analyst: Senior Application Scientist[1][2]

Executive Summary: The "Catalyst" Context

In the synthesis of 1-Phenylguanidine Carbonate , "catalyst loading" typically refers to one of two distinct chemical environments depending on your synthetic route. Before troubleshooting, confirm which system you are operating:

  • Acid-Promoted System (Standard Industrial): The "catalyst" is a stoichiometric or sub-stoichiometric proton source (e.g., HCl, H₂SO₄, or carbonic acid generated in situ from CO₂).[1][2] Here, "loading" refers to the Acid:Aniline Molar Ratio .

  • Lewis Acid Catalytic System (Green/Lab Scale): Uses true metal catalysts (e.g., Sc(OTf)₃, ZnCl₂) to facilitate the addition of aniline to cyanamide.[1][2] Here, loading is a true mol% (typically 1–10%) .[1][2]

This guide prioritizes the Acid-Promoted/CO₂ System (per Patent CN103145589A and standard industrial practice) as it directly yields the carbonate salt, but provides specific adjustments for Lewis Acid users where noted.

Diagnostic Matrix: Symptom-Based Troubleshooting

Use this table to match your experimental observation with the likely catalyst/loading root cause.

SymptomProbable CauseTechnical ExplanationCorrective Action
Low Conversion (<60%) Insufficient Catalyst Loading The nitrile carbon on cyanamide is not sufficiently activated (protonated/coordinated) for nucleophilic attack by aniline.[1][2]Acid Route: Increase Acid:Aniline ratio to 1.0–1.1 eq.Lewis Acid: Increase catalyst loading by 2 mol% increments.
High Impurity: Dicyandiamide pH Too High (>8.[1][2]0) / Low Loading At low proton concentrations, free cyanamide dimerizes to dicyandiamide rather than reacting with aniline.[1][2]Maintain reaction pH between 6.0–8.0 . If using CO₂, increase system pressure or flow rate.[1][2]
High Impurity: Phenylurea Hydrolysis (Water + Heat) Excess acid/catalyst at high temperatures (>90°C) promotes hydrolysis of the guanidine or cyanamide to urea derivatives.[1][2]Reduce reaction temperature by 10°C. Ensure anhydrous conditions if using Lewis Acids.
"Sticky" or Oily Precipitate Polymerization Excess free cyanamide (due to slow kinetics) polymerizes.[1][2] Often caused by catalyst poisoning or old reagents.[1]Use fresh Cyanamide (stored <5°C).[1][2] Verify catalyst activity with a standard reaction.
Carbonate Salt Won't Crystallize Incorrect Counter-ion Stoichiometry The reaction formed the guanidine base, but there is insufficient carbonate/bicarbonate source to form the lattice.CO₂ Route: Ensure cooling gradient is slow (10°C/hr).Salt Route: Verify Molar Ratio of Alkali Carbonate is >0.55 eq relative to guanidine.[1]

The Reaction Landscape (Visualized)

Understanding the competition between the Desired Pathway (Guanidine formation) and the Parasitic Pathway (Dimerization) is critical for optimization.[2]

G Aniline Aniline (Nucleophile) Activated Activated Complex (Protonated/Coordinated) Aniline->Activated + Catalyst (H+ or Metal) Cyanamide Cyanamide (Electrophile) Cyanamide->Activated Dicyan Impurity: Dicyandiamide Cyanamide->Dicyan Low Catalyst/High pH (Dimerization) GuanidineBase 1-Phenylguanidine (Base) Activated->GuanidineBase Nucleophilic Attack (Optimum Loading) CarbonateSalt 1-Phenylguanidine Carbonate (Solid) GuanidineBase->CarbonateSalt + CO2 / H2O (Crystallization) Urea Impurity: Phenylurea GuanidineBase->Urea Over-heating + H2O (Hydrolysis)

Figure 1: Reaction pathway showing the critical role of catalyst activation vs. side reactions.[1][2]

Optimization Protocol: The "CO₂-System" Route

Recommended for high purity and direct carbonate formation (Green Chemistry approach).[2]

Theory: Instead of using HCl (which requires a neutralization step adding salt impurities), this method uses CO₂ to generate carbonic acid in situ.[1][2] The CO₂ acts as both the catalyst promoter (lowering pH to activate cyanamide) and the reactant (forming the carbonate salt).

Experimental Workflow

Target Loading: CO₂ Saturation (maintained pH 6.0–8.0) Stoichiometry: Aniline (1.0 eq) : Cyanamide (1.1 eq)[1][2]

  • Pre-Activation (Catalyst Loading Step):

    • Charge reactor with Aniline and Water (1:4 mass ratio).[1][2]

    • Critical Step: Introduce CO₂ gas with vigorous stirring.[1]

    • Checkpoint: Monitor pH.[1][3] Continue CO₂ purge until pH stabilizes between 6.5 – 7.0 . This indicates the formation of Aniline Bicarbonate (the active species).

  • Reaction (Controlled Addition):

    • Heat mixture to 60–70°C .

    • Add aqueous Cyanamide (50% soln) dropwise over 2 hours.[1][2]

    • Catalyst Maintenance: Maintain CO₂ overpressure (0.05–0.1 MPa) or continuous bubbling throughout addition.[1][2] This ensures the "catalyst" (protons from H₂CO₃) is constantly replenished.[1]

  • Crystallization (The "Carbonate" Step):

    • The reaction yields Phenylguanidine Bicarbonate in solution.[1][4]

    • Gradient Cooling (Crucial for Purity):

      • Cool to 30°C at rate of 10°C/hour.

      • Cool to 0–5°C at rate of 5°C/hour.

    • Why? Rapid cooling traps urea impurities.[1] Slow cooling allows the carbonate salt lattice to exclude byproducts.[1]

  • Workup:

    • Filter the white crystalline solid.[1]

    • Wash with ice-cold water (solubility is significant at >10°C).[1][2]

    • Vacuum dry at <60°C (High heat decomposes the carbonate).[1]

Frequently Asked Questions (FAQs)

Q1: I am using Sc(OTf)₃ (Scandium Triflate). What is the optimal loading? A: For Lewis Acid catalysis, the "sweet spot" is typically 5 mol% .

  • Optimization: Start at 1 mol%.[1][3][5] If yield is <50% after 12h, increase to 5 mol%. Loadings >10 mol% rarely improve yield and increase cost.[1]

  • Note: This route yields the Guanidine Base.[1] You must subsequently treat the product with aqueous H₂CO₃ or Na₂CO₃ to precipitate the Carbonate salt.

Q2: My product melts during drying. Why? A: Phenylguanidine Carbonate is thermally unstable.[1]

  • It dissociates back to the base and CO₂/H₂O at high temperatures.

  • Fix: Ensure drying temperature never exceeds 60°C . Use high vacuum (-0.08 MPa) to dry at lower temperatures.[1][2]

Q3: How do I calculate "Loading" if I'm using HCl? A: In the HCl route, you are forming Aniline Hydrochloride.

  • Optimal Ratio: 0.95 to 1.0 molar equivalents of HCl relative to Aniline.[1]

  • Warning: Excess HCl (pH < 2) inhibits the reaction because the aniline becomes fully protonated and less nucleophilic. Insufficient HCl (pH > 6) causes cyanamide dimerization.[1][2]

Q4: Can I recycle the mother liquor? A: Yes, but monitor Dicyandiamide buildup.[1]

  • After 3-4 recycles, the accumulation of dicyandiamide (from the "Low Catalyst" side reaction) will inhibit crystallization.[2] Bleed 20% of the mother liquor every cycle.

References

  • Synthesis of Phenylguanidine Bicarbonate (CO₂ Route)

    • Source: Chambroad Chemical Industry Research Institute.[1] (2013).[1][2] "Synthesis method of phenylguanidine bicarbonate." CN103145589A.[1]

    • URL
  • Lewis Acid Catalyzed Guanylation (Sc(OTf)₃)

    • Source: Tsubokura, K., et al. (2014).[1][2] "General Procedure for the Guanylation of Amines." Synlett, 25(9), 1302-1306.[1][2]

  • General Guanidine Synthesis & pH Control

    • Source: Chemie Linz AG.[1] (1993).[1][2] "Process for the production of guanidine derivatives."[3][4] EP0560726A2.[1][6]

    • URL
  • Compound Data & Properties

    • Source: PubChem.[1] "Phenylguanidine carbonate."[1][3][5]

    • URL:[Link][1][2]

Sources

Technical Support Center: 1-Phenylguanidine Carbonate (PGC) Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermal Activation Paradox

Welcome to the Technical Support Center. You are likely here because your reaction involving 1-Phenylguanidine Carbonate (PGC) is either stalling (low conversion) or degrading into tarry side products.

The Core Concept: PGC is a latent base . Unlike free phenylguanidine, which is hygroscopic and unstable, the carbonate salt is shelf-stable. However, for it to participate in nucleophilic attacks (e.g., pyrimidine synthesis), it must undergo thermal dissociation to release the active free base and


.

The Efficiency Paradox:

  • Too Cold (< 60°C): The salt remains associated. The concentration of active free base is negligible. Reaction stalls.

  • Too Hot (> 100°C or prolonged reflux): The free base undergoes hydrolysis (to aniline) or polymerization (to melamine-type derivatives).

This guide helps you navigate this thermal window to maximize yield.

Module 1: Thermal Dynamics & Solubility

Q: Why is my reaction slurry not clearing up even after 1 hour?

A: You have likely not reached the Dissociation Threshold.

PGC has an endothermic dissolution profile. In typical solvents (Ethanol/Water mixtures), it does not merely dissolve; it must dissociate.

  • The Mechanism:

    
    
    
  • Critical Temperature: Literature and internal data suggest that significant evolution of

    
     (activation) requires temperatures > 75°C . If you are running at 50°C, you are essentially stirring a stable salt slurry.
    
  • Actionable Advice: Ensure your solvent system allows for a reflux temperature of at least 78-80°C (e.g., Ethanol/Water). If using lower-boiling solvents (e.g., MeOH), the reaction rate will be kinetically limited.

Visualization: The Activation Pathway

PGC_Activation PGC PGC (Salt Form) Inactive Storage Mode Heat Heat (>75°C) Activation Energy PGC->Heat Dissolution FreeBase 1-Phenylguanidine (Active Nucleophile) Heat->FreeBase Decarboxylation Byproducts CO2 (Gas) + H2O Heat->Byproducts Product Target Heterocycle (e.g., Pyrimidine) FreeBase->Product Nucleophilic Attack

Caption: Figure 1. Thermal activation pathway required to generate the active nucleophile from the carbonate salt.

Module 2: Reaction Kinetics & Yield Optimization

Q: I am getting low yields (~40%) despite refluxing. What is wrong?

A: Check your "Off-Gassing" efficiency and Solvent pH.

Efficiency in PGC reactions is driven by Le Chatelier’s principle. You must remove the


 to drive the equilibrium forward.

Troubleshooting Checklist:

  • Open System: Are you running in a sealed tube? If so,

    
     pressure builds up, pushing the equilibrium back to the inactive salt. Always run with an open reflux condenser. 
    
  • Solvent Choice: PGC requires a protic solvent (Water, Ethanol, Acetic Acid mixes) to facilitate proton transfer. Anhydrous non-polar solvents (Toluene, DCM) often result in poor yields unless a phase transfer catalyst is used.

Data: Temperature vs. Yield (Pyrimidine Synthesis Model) Reaction Conditions: PGC + Diketone, 4 hours.

Temperature (°C)Phase StateEst.[1][2][3] Free Base %Yield (%)Major Impurity
25°C Solid Suspension< 2%< 5%Unreacted Starting Material
50°C Partial Solution~ 15%25%Intermediate Aducts
80°C (Optimal) Clear Solution> 90%88% None
120°C Clear / Darkening100%65%Aniline / Tar

Module 3: Impurity Profiling & Thermal Degradation

Q: My product is contaminated with Aniline. Is the reagent bad?

A: No, you are likely overheating or "over-cooking" the reaction.

At temperatures exceeding 100°C , or during prolonged reflux (> 12 hours), the free phenylguanidine base is susceptible to hydrolysis, especially in acidic or aqueous environments.

  • The Degradation Pathway:

    
    
    
  • The "Melamine" Risk: In the absence of a reaction partner (electrophile), free guanidines can self-condense to form phenyl-substituted melamines, appearing as insoluble high-melting solids.

Visualization: Troubleshooting Decision Tree

Troubleshooting Start Observed Issue LowYield Low Yield / Recovered SM Start->LowYield DarkTar Dark Tar / Aniline Smell Start->DarkTar CheckTemp Is Temp < 70°C? LowYield->CheckTemp CheckTime Reflux > 6 hrs? DarkTar->CheckTime IncreaseHeat SOLUTION: Increase Temp to 80°C (Ensure CO2 escape) CheckTemp->IncreaseHeat Yes ReduceHeat SOLUTION: Reduce Time or Lower Temp to 80-85°C CheckTime->ReduceHeat Yes

Caption: Figure 2. Logic flow for diagnosing temperature-related failures in PGC reactions.

Module 4: Standardized Protocol (The "Gold Standard")

Objective: Synthesis of 2-amino-4-hydroxypyrimidine derivatives using PGC.

Reagents:

  • 1-Phenylguanidine Carbonate (1.0 eq)

  • 
    -Keto ester / Malononitrile (1.1 eq)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Protocol:

  • Charge: Add PGC and the electrophile to the flask at room temperature.

  • Ramp: Heat the suspension to 80°C (Reflux) .

    • Checkpoint: The solution should clarify within 30 minutes as

      
       evolves.
      
  • Maintain: Hold at reflux for 3–5 hours. Do not exceed 6 hours unless monitoring by TLC confirms incomplete conversion.

  • Cooling: Cool slowly to 20°C. PGC products often crystallize upon cooling.

  • Drying (CRITICAL): If isolating the intermediate salt or recovering unreacted PGC, dry under vacuum at maximum 50-60°C . Higher drying temperatures can decompose the carbonate salt [1, 2].

References

  • AlzChem Group. (n.d.). Phenylguanidine Carbonate (2:1) Technical Data Sheet. Retrieved from

  • Sigma-Aldrich. (2024). Phenylguanidine Carbonate Safety & Solubility Data. Retrieved from

  • European Patent Office. (1993). Process for the production of guanidine derivatives (EP0560726A2). Retrieved from

  • National Institutes of Health (NIH). (2023). Synthesis of pyrimidines using guanidine carbonate derivatives. PubChem Compound Summary. Retrieved from [4]

Sources

Work-up procedure for reactions involving 1-Phenylguanidine carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Focus: 1-Phenylguanidine Carbonate CAS: 6291-89-0 / 14018-90-7 Chemical Formula:


 (typically 2:1 salt)[1]

Welcome to the Technical Support Center

This guide addresses the specific challenges of working with 1-Phenylguanidine Carbonate , a versatile building block for synthesizing nitrogen-containing heterocycles (pyrimidines, triazines) and agrochemicals. Unlike simple alkyl guanidines, the phenyl group lowers the basicity (pKa ~10.8), altering standard extraction protocols.

This resource is designed to move beyond generic "wash with brine" instructions. We focus on the chemoselective isolation of your product based on the unique physicochemical properties of the phenylguanidine moiety.[1]

Module 1: The Chemistry of the Reagent (The "Why")

Understanding the species in your flask is the first step to a successful work-up.[1]

The Carbonate "Switch"

1-Phenylguanidine is supplied as a carbonate salt because the free base is hygroscopic and sensitive to air (


 absorption).[1]
  • In the Reagent Bottle: It exists as a stable, water-soluble (or partially soluble) salt.[1]

  • In the Reaction: It is often liberated in situ using a stronger base (e.g., NaOEt) or acts directly as a nucleophile in refluxing solvents where the carbonate decomposes.

  • In the Work-up: You are typically removing unreacted 1-phenylguanidine or its byproducts.[1]

The Basicity Differential

The critical parameter for separation is pKa.[1]

  • 1-Phenylguanidine (Conjugate Acid): pKa

    
     10.77.[1]
    
  • Target Heterocycles (e.g., Pyrimidines): pKa

    
     1.0 – 2.5 (very weak bases).[1]
    

Technical Insight: This large


 (~8-9 units) allows for highly selective acid-base extractions.[1] You can protonate the residual guanidine (keeping it in the aqueous phase) without protonating your pyrimidine product (keeping it in the organic phase).[1]

Module 2: Standard Work-Up Protocols

Select the protocol that matches your product's chemical nature.[1]

Protocol A: Isolation of Neutral or Weakly Basic Products (e.g., Pyrimidines)

Use this when your product is soluble in organic solvents (DCM, EtOAc) and is significantly less basic than phenylguanidine.

Step-by-Step Methodology:

  • Quench & Gas Evolution:

    • Cool the reaction mixture to 0–5°C.

    • Slowly add dilute acid (1M HCl or 10% Citric Acid).[1]

    • Observation: Vigorous bubbling (

      
      ) indicates the decomposition of residual carbonate.[1]
      
    • Endpoint: Continue addition until bubbling ceases and pH reaches ~4–5.

  • Phase Separation:

    • Add organic solvent (Ethyl Acetate or DCM).[1][2]

    • The Partition Logic: At pH 4–5, 1-phenylguanidine (pKa ~10.[1]8) is >99.9% protonated (cationic) and trapped in the aqueous layer.[1] Your weakly basic product (pKa < 3) remains neutral and partitions into the organic layer.[1]

  • Wash Sequence:

    • Wash the organic layer 2x with 0.5M HCl (to ensure total removal of guanidine).[1]

    • Wash 1x with Saturated

      
       (to neutralize trace acid).[1]
      
    • Wash 1x with Brine.[1]

  • Drying & Concentration:

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Isolation of Acidic Products

Use this if your product contains a carboxylic acid, phenol, or sulfonamide.

  • Basification:

    • Adjust reaction mixture to pH > 12 using 2M NaOH.[1]

    • Result: 1-Phenylguanidine is now a neutral free base; your product is an anionic salt.[1]

  • Organic Wash (Impurity Removal):

    • Extract the aqueous alkaline layer with DCM (2x).[1]

    • Action: The neutral 1-phenylguanidine moves into the DCM (discard this layer).[1] The product stays in the water.[1]

  • Acidification & Precipitation:

    • Acidify the aqueous layer to pH ~2.[1]

    • Extract the product into EtOAc OR filter the solid if it precipitates.[1]

Module 3: Troubleshooting & FAQs

Q1: "My reaction mixture turns into a solid block/emulsion upon adding water."

Cause: Phenylguanidine carbonate and its derivatives can form supersaturated solutions or "oiling out" phases when the solvent polarity changes rapidly.[1] Fix:

  • Do not use pure water initially. Quench with Brine or 0.5M aqueous acid .[1] The ionic strength helps prevent emulsion formation.[1]

  • Solvent Check: If using DCM, switch to Ethyl Acetate/THF mixtures which often handle guanidine polarities better.[1]

  • Filtration: If a fine precipitate forms that isn't your product, filter it through Celite before phase separation.[1]

Q2: "I still see phenylguanidine spots on my TLC after work-up."

Cause: The pH of your aqueous wash was not low enough, or the extraction was too rapid. Fix:

  • The "Double-Wash" Technique: Use 10% Citric Acid instead of HCl.[1] Citrate counter-ions often solubilize organic cations better in the aqueous phase than chlorides.[1]

  • Verification: Spot the aqueous layer on TLC.[1] If the guanidine spot is missing from the aqueous layer, your pH is too high.

Q3: "My product is decomposing during the acid wash."

Cause: Your product is acid-sensitive (e.g., contains an acetal or hydrolyzable imine).[1] Fix:

  • Avoid HCl.[1][3] Use a Phosphate Buffer (pH 6.0) .[1]

  • At pH 6.0, 1-phenylguanidine is still predominantly protonated (

    
     ratio of salt:base) and will partition into water, but the conditions are mild enough for sensitive substrates.
    

Module 4: Visualization & Logic Flow

The following diagram illustrates the decision matrix for working up reactions involving 1-Phenylguanidine Carbonate.

WorkUpProcedure Start Reaction Mixture (Contains 1-Phenylguanidine Carbonate) Quench Quench with Dilute Acid (Watch for CO2 Evolution) Start->Quench CheckProduct Is Product Acidic or Basic? Quench->CheckProduct RouteA Route A: Weak Base/Neutral (e.g., Pyrimidine) CheckProduct->RouteA Neutral/Weak Base RouteB Route B: Acidic Product (e.g., Carboxylic Acid) CheckProduct->RouteB Acidic AdjustPH_A Adjust Aqueous pH to 4.0 - 5.0 RouteA->AdjustPH_A Extract_A Extract with Organic Solvent (EtOAc/DCM) AdjustPH_A->Extract_A Phase_A Phase Separation Extract_A->Phase_A Org_A Organic Layer: Contains PRODUCT (Neutral) Phase_A->Org_A Aq_A Aqueous Layer: Contains Phenylguanidine (Protonated Cation) Phase_A->Aq_A AdjustPH_B Basify to pH > 12 (NaOH) RouteB->AdjustPH_B Wash_B Wash with DCM AdjustPH_B->Wash_B Phase_B Phase Separation Wash_B->Phase_B Org_B Organic Layer: Contains Phenylguanidine (Free Base - DISCARD) Phase_B->Org_B Aq_B Aqueous Layer: Contains PRODUCT (Anionic Salt) Phase_B->Aq_B Acidify_Final Acidify Aqueous to pH 2 Extract Product Aq_B->Acidify_Final

Caption: Separation logic based on the pKa differential between 1-Phenylguanidine (~10.8) and target products.

Module 5: Safety & Handling Data[4][5][6]

ParameterDataRelevance to Work-up
Physical State White PowderCan create dust; use fume hood.[1][4]
Melting Point 149–153°CStable solid; does not melt in typical reflux.[1]
Solubility Water (Moderate), Alcohol (Good)Use alcohols for reactor cleaning; water for extraction.[1]
Hazards H302 (Harmful if swallowed), H319 (Eye Irrit.)[1][5][6]Wear safety glasses; carbonate dust is irritating.[1]
Incompatibilities Strong AcidsViolent

release.
Add acid dropwise.[1]

References

  • PubChem. (n.d.).[1][5][7][8] 1-Phenylguanidine Carbonate Compound Summary. National Center for Biotechnology Information.[1] Retrieved February 8, 2026, from [Link]

  • Movassaghi, M., & Hill, M. D. (2006).[9] Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254-14255. (Demonstrates the application of amide activation relevant to guanidine chemistry). [Link]

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Pyrimidines. (Contextualizing the basicity of pyrimidine products vs starting materials). [Link]

Sources

Technical Support Center: Monitoring 1-Phenylguanidine Carbonate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 1-phenylguanidine carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for challenges encountered when using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring robust and reliable reaction monitoring.

Introduction to the Analyte: 1-Phenylguanidine

1-Phenylguanidine is a strongly basic and polar organic compound. The carbonate salt form is often used as a stable, solid starting material. Its high polarity and basicity (due to the guanidinium group, which is protonated and positively charged at neutral and acidic pH) present specific challenges for chromatographic analysis. Understanding these properties is the cornerstone of developing effective monitoring methods and troubleshooting unexpected results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the analysis of 1-phenylguanidine carbonate.

Q1: Why are my 1-phenylguanidine spots streaking or tailing on my silica TLC plate?

A1: This is the most frequent issue encountered. Streaking is primarily caused by strong interactions between the basic guanidinium group of your analyte and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1] This strong, sometimes irreversible, binding leads to a continuous "bleed" of the compound up the plate rather than a compact spot.

Q2: I can't see my 1-phenylguanidine spot on the TLC plate under a UV lamp. Is the reaction not working?

A2: Not necessarily. While the phenyl group in 1-phenylguanidine provides UV activity, the concentration in your reaction mixture might be too low for visualization, especially if you are spotting a very small amount.[2][3] It is also possible that your product or other reactants are not UV-active. It is crucial to use a chemical staining method to visualize all components on the plate.

Q3: In my LC-MS analysis, I'm seeing a very broad, tailing peak for 1-phenylguanidine on my C18 column. What's wrong?

A3: Similar to the issue in TLC, this is due to secondary ionic interactions between the protonated basic analyte and residual, deprotonated silanol groups on the silica-based C18 stationary phase. This leads to poor peak shape and can compromise resolution and quantification.

Q4: Should I use positive or negative ion mode for LC-MS analysis of 1-phenylguanidine?

A4: Positive ion mode is strongly recommended. The guanidine functional group is highly basic and readily accepts a proton to form a stable, positively charged guanidinium ion ([M+H]⁺).[2][4] Electrospray Ionization (ESI) in positive mode is highly efficient for such compounds.[2][5]

Q5: My 1-phenylguanidine seems to be crashing out of solution when I prepare it for LC-MS analysis in acetonitrile. Why?

A5: 1-Phenylguanidine carbonate, being a salt, has high polarity and is more soluble in aqueous or protic solvents than in high-purity organic solvents like acetonitrile. When preparing samples for HILIC or even some reversed-phase methods, ensure your sample diluent has a sufficient amount of aqueous component or a polar organic solvent like methanol to maintain solubility.

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to resolving common and complex issues.

Guide 1: Troubleshooting Thin Layer Chromatography (TLC)
  • Causality: The acidic nature of the silica gel stationary phase protonates the basic 1-phenylguanidine, causing strong ionic binding that hinders smooth elution.[1]

  • Troubleshooting Workflow:

    TLC_Streaking start Problem: Severe Streaking of Basic Spot step1 Step 1: Add a Basic Modifier to the Mobile Phase start->step1 step2 Option A: Add 0.5-2% Triethylamine (TEA) to the eluent. step1->step2 step3 Option B: Use a mobile phase containing ammonia (e.g., 1-10% NH3 in Methanol). step1->step3 step4 Rationale: The basic modifier neutralizes the acidic silanol sites on the silica gel. step2->step4 step3->step4 step5 It competes with the analyte for binding, allowing the analyte to elute more freely. step4->step5 end Result: Compact, well-defined spots. step5->end

    Caption: Workflow for resolving TLC streaking.

  • Causality: The compound may not be UV-active at the concentration spotted, or it may require a chemical reaction to become visible.

  • Troubleshooting Steps:

    • Confirm Spotting: Ensure you have transferred enough of the reaction mixture to the plate. Try spotting multiple times in the same location, allowing the solvent to dry between applications.

    • Use a Visualization Stain: Since UV is not always reliable, a chemical stain is essential.

      • Potassium Permanganate (KMnO₄) Stain: A good general-purpose stain for compounds that can be oxidized. It will appear as yellow or brown spots on a purple background.[6][7]

      • Ninhydrin Stain: Excellent for primary and secondary amines, which may be present as reactants or byproducts. It typically produces purple or pink spots upon heating.[6]

      • Sakaguchi Reagent: This is a more specific stain for the guanidinium group, which will yield a reddish color.[8]

  • Plate: Standard silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in methanol or the reaction solvent.

  • Spotting: Use a capillary tube to apply a small spot to the baseline. Also, spot the starting material (1-phenylguanidine carbonate) and any other key reactants as references.

  • Mobile Phase Development:

    • Starting System: Dichloromethane (DCM) : Methanol (MeOH) = 9:1.

    • Optimization: If the Rf values are too low, increase the polarity by increasing the proportion of methanol. If they are too high, decrease the methanol content.

    • To Prevent Streaking: Add 1% triethylamine (TEA) to the prepared mobile phase.[1][9][10]

  • Development: Place the plate in a chamber saturated with the mobile phase vapor and allow the solvent front to travel up the plate.

  • Visualization:

    • Dry the plate thoroughly.

    • Visualize under a UV lamp (254 nm) and circle any visible spots.

    • Dip the plate in a potassium permanganate stain and gently heat with a heat gun to develop the spots.

Problem Probable Cause Solution
Streaking/Tailing Strong analyte-silica interaction.Add 0.5-2% triethylamine or ammonia to the mobile phase.[1][9][10]
Spots at Baseline (Low Rf) Mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., methanol).
Spots at Solvent Front (High Rf) Mobile phase is too polar.Decrease the proportion of the polar solvent.
No Spots Visible Low concentration or not UV-active.Concentrate the sample, spot multiple times, and use a chemical stain (e.g., KMnO₄).[2][3]
Guide 2: Troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Causality: As with TLC, interactions between the basic guanidinium group and acidic residual silanols on the C18 stationary phase cause peak tailing. At neutral pH, silanols are deprotonated (SiO⁻) and the guanidine is protonated, leading to strong ionic interactions.

  • Troubleshooting Workflow:

    LCMS_Tailing start Problem: Peak Tailing in RP-LC step1 Step 1: Modify Mobile Phase pH start->step1 step5 Step 2: Consider an Alternative Column start->step5 step2 Add 0.1% Formic Acid to both aqueous and organic phases. step1->step2 step3 Rationale: Low pH (~2.7) protonates the silanol groups (Si-OH). step2->step3 step4 This minimizes the ionic interaction with the protonated analyte, improving peak shape. step3->step4 end Result: Sharp, symmetrical peaks. step4->end step6 Use a modern, end-capped C18 column or a column designed for polar compounds. step5->step6 step7 Consider Hydrophilic Interaction Liquid Chromatography (HILIC). step5->step7 step6->end step7->end

    Caption: Workflow for resolving LC-MS peak tailing.

  • Causality: 1-Phenylguanidine is highly polar and may elute in or near the void volume on a standard C18 column, as it has little affinity for the nonpolar stationary phase.

  • Solutions:

    • Use a High Aqueous Mobile Phase: Start with a very low percentage of organic solvent (e.g., 5% acetonitrile or methanol) and use a column that is stable in 100% aqueous conditions (e.g., an AQ-C18 type column).[11][12]

    • Switch to HILIC: This is often the best solution. HILIC uses a polar stationary phase (like bare silica or diol) and a high organic mobile phase. The analyte partitions into a water-enriched layer on the stationary phase surface, providing excellent retention for highly polar compounds.[13][14][15]

  • Causality: Co-eluting compounds from the reaction matrix can interfere with the ionization of 1-phenylguanidine in the ESI source, reducing its signal intensity. Non-volatile buffers (e.g., phosphate) will also suppress the signal and contaminate the instrument.

  • Solutions:

    • Improve Chromatographic Separation: Ensure the 1-phenylguanidine peak is well-resolved from other major components. Adjust the gradient or switch to an orthogonal technique like HILIC if co-elution is suspected.

    • Use MS-Compatible Volatile Buffers: Always use volatile mobile phase additives like formic acid, acetic acid, ammonium formate, or ammonium acetate.[4][16][17] A concentration of 0.1% formic acid or 5-10 mM ammonium formate is typical.

    • Optimize ESI Source Parameters: Ensure the gas flows (nebulizer, drying gas), temperatures, and voltages are optimized for your analyte. For 1-phenylguanidine, a relatively high capillary voltage in positive mode is usually effective.

    • Sample Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components more than the analyte, leading to a net increase in signal-to-noise.

Part 3: Recommended Analytical Protocols

Protocol 1: Reversed-Phase LC-MS Method

This method is suitable for reaction mixtures where reactants and products have sufficient hydrophobicity to be retained.

  • Column: C18, 2.1 or 4.6 mm ID, 50-150 mm length, <5 µm particle size (modern, end-capped columns are preferred).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start with 5-10% B, hold for 1-2 minutes, then ramp to 95% B over 5-10 minutes.

  • Flow Rate: 0.3 - 1.0 mL/min, depending on column ID.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

  • MS Detector Settings (ESI+):

    • Ionization Mode: Positive Electrospray (ESI+).

    • Capillary Voltage: +3.5 to +4.5 kV.

    • Drying Gas Temperature: 300-350 °C.

    • Drying Gas Flow: 8-12 L/min.

    • Nebulizer Pressure: 35-50 psi.

    • Monitored Ion: For 1-Phenylguanidine (MW ≈ 135.17), monitor the protonated molecule [M+H]⁺ at m/z 136.1.

Protocol 2: HILIC LC-MS Method

This is the preferred method for highly polar mixtures, providing better retention for 1-phenylguanidine.

  • Column: HILIC (e.g., bare silica, amide, or diol phase), 2.1 or 4.6 mm ID, 50-150 mm length, <5 µm particle size.

  • Mobile Phase A: 95:5 Acetonitrile:Water + 10 mM Ammonium Formate (pH adjusted to ~3 with formic acid).

  • Mobile Phase B: 50:50 Acetonitrile:Water + 10 mM Ammonium Formate (pH adjusted to ~3 with formic acid).

  • Gradient: Start with 100% A (high organic), hold for 1-2 minutes, then ramp to 100% B over 5-10 minutes.

  • Important: A long re-equilibration time (5-10 column volumes) at initial conditions is critical for reproducible retention times.[13][15]

  • Flow Rate: 0.3 - 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • MS Detector Settings: Same as for the Reversed-Phase method.

Parameter Reversed-Phase (RP) HILIC
Principle Separation based on hydrophobicity.Separation based on hydrophilicity/partitioning.
Stationary Phase Nonpolar (e.g., C18)Polar (e.g., Silica, Amide)
Strong Solvent Organic (Acetonitrile, Methanol)Aqueous/Buffer
Best For Mixtures with nonpolar to moderately polar compounds.Mixtures with highly polar and charged compounds.
Key Challenge Poor retention and peak tailing for 1-phenylguanidine.Requires careful column equilibration; potential sample solubility issues in high organic diluents.

References

  • HILIC Tips to Strengthen Your Analysis. (2021, February 2). Phenomenex. [Link]

  • Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. (2023, June 8). National Institutes of Health (NIH). [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (2013). National Institutes of Health (NIH). [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. [Link]

  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. [Link]

  • Dyeing Reagents for Thin-Layer and Paper Chromatography. The Sarpong Group, UC Berkeley. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). National Institutes of Health (NIH). [Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023, February 28). National Institutes of Health (NIH). [Link]

  • How to Avoid Common Problems with HILIC Methods. (2020, October 26). Restek. [Link]

  • Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. ResearchGate. [Link]

  • TLC Visualization Reagents. EPFL. [Link]

  • Polar compounds separation by HPLC - any thoughts? (2014, September 1). ResearchGate. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Quick question about TEA during TLC! (2021, November 24). Reddit. [Link]

  • Thin Layer Chromatography. University of Illinois Chicago. [Link]

  • Reversed-Phase Flash Purification. Biotage. [Link]

  • A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. (2010, February 1). Wiley-VCH. [Link]

  • Magic Formulas: TLC Stains. University of Rochester. [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019, July 15). Agilent Technologies. [Link]

  • Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. eDiss. [Link]

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. (2007). PubMed. [Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. (2017, July 1). LCGC International. [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018, May 1). Agilent Technologies. [Link]

  • How to develop solvent system for TLC when the compound is unknown? (2014, June 22). ResearchGate. [Link]

  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC International. [Link]

  • A Cost-Effective Nonaqueous Reversed-Phase High-Performance Liquid Chromatography Method to Measure Vitamin D3 in Hen'. (2025, January 7). MDPI. [Link]

  • How to deal with several HILIC-MS/MS problems? (2022, October 7). ResearchGate. [Link]

  • How electrospray ionization works. (2021, May 5). YouTube. [Link]

  • TLC and streaking: why add triethylamine? (2013, November 19). Reddit. [Link]

  • TLC stains. Org-Collection. [Link]

  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. (2021, March 14). Chiral Technologies. [Link]

  • Why is Solvent Evaluation by TLC Important for Good Flash Chromatography Results? (2023, January 26). Biotage. [Link]

  • Thin Layer Chromatography | Principle and Methods. (2024, January 12). YouTube. [Link]

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Strategies to enhance the stereoselectivity of 1-Phenylguanidine carbonate catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Directive

The Fundamental Challenge: 1-Phenylguanidine (1-PG) carbonate is an achiral Brønsted base precursor. By definition, it cannot induce enantioselectivity in a reaction involving achiral substrates on its own.

The Solution: To achieve stereoselectivity using this reagent, you must employ Symmetry Breaking Strategies . The 1-PG cation must be integrated into a chiral environment. The most robust, field-proven strategy for this is Asymmetric Counteranion Directed Catalysis (ACDC) , where the carbonate anion is exchanged for a chiral anion (typically a chiral phosphate or borate).

This guide treats 1-Phenylguanidine carbonate not as a simple base, but as a pre-catalyst for generating chiral guanidinium salts.

The "Hardware": Catalyst Activation & Modification

Before addressing specific troubleshooting, you must ensure your system is set up for stereocontrol. The carbonate salt is the "storage" form; the "active" form requires modification.

Workflow: Converting Carbonate to Chiral Catalyst

The carbonate anion is non-directional and achiral. To induce stereoselectivity, you must perform an Anion Exchange .

G Start 1-Phenylguanidine Carbonate (Achiral) Step1 Free Base Liberation Start->Step1 Neutralization (NaOH/Extraction) Step2 Chiral Acid Addition (H-X*) Step1->Step2 Stoichiometric Mixing Active Chiral Guanidinium Salt Complex Step2->Active Self-Assembly (H-Bonding) Product Stereoselective Reaction Active->Product Substrate Activation

Figure 1: Activation workflow transforming the achiral carbonate precursor into a stereoselective catalytic complex via ion pairing.

Troubleshooting Guides

Issue A: "I am observing high reactivity but 0% Enantiomeric Excess (ee)."

Diagnosis: The reaction is proceeding through an achiral background pathway. This usually means the 1-PG is acting merely as a base, and the chiral counter-ion (if present) is dissociated or not tight enough in the transition state.

Technical Analysis: Guanidinium catalysis relies on Hydrogen-Bonding (H-Bonding) Directionality . If the solvent is too polar (e.g., DMSO, MeOH), it solvates the ions, separating the chiral anion from the guanidinium cation. The reaction then proceeds via a "loose ion pair" or free ions, losing all stereochemical information.

Corrective Protocol:

  • Solvent Switch: Move to non-polar, non-H-bonding solvents.

    • Recommended: Toluene, Mesitylene, MTBE, or CHCl3.

    • Why: These solvents force the guanidinium cation and chiral anion to form a Tight Ion Pair to minimize electrostatic energy.

  • Concentration Check:

    • Action: Dilute the reaction (e.g., from 0.1 M to 0.05 M).

    • Mechanism:[1] Lower concentrations favor intramolecular association (tight ion pairing) over intermolecular aggregation.

  • Temperature Modulation:

    • Action: Lower the temperature to -20°C or -40°C.

    • Mechanism:[1] Entropically disfavored ordered transition states are often stabilized at lower temperatures, reducing the racemic background rate.

Issue B: "The Carbonate salt is insoluble in the required non-polar solvents."

Diagnosis: 1-Phenylguanidine carbonate is a polar salt, insoluble in the toluene/DCM required for asymmetric ion pairing.

Corrective Protocol (In-Situ Generation): Do not use the carbonate directly in the reaction vessel.

  • Biphasic Release: Suspend 1-PG Carbonate in CH2Cl2. Add 1M NaOH. Shake and separate the organic layer.

  • Drying: Dry the organic layer (containing free 1-phenylguanidine) over Na2SO4.

  • Complexation: Add your Chiral Brønsted Acid (e.g., (R)-TRIP or (R)-BINOL-phosphoric acid) to this solution before adding substrates.

  • Result: This forms the lipophilic chiral salt which is soluble in non-polar media.

Issue C: "The reaction stalls after 50% conversion."

Diagnosis: Product Inhibition. The product might be a stronger base or better H-bond acceptor than the substrate, binding to the catalyst.

Corrective Protocol:

  • Add Molecular Sieves (4Å): Removes trace water which might be hydrolyzing the active species.

  • Counter-ion Tuning: If using a Chiral Phosphoric Acid (CPA) as the counter-ion, increase the steric bulk of the CPA (e.g., switch from TRIP to 9-anthryl substituted BINOL). This prevents the product from "sticking" in the active site.

Strategic Data: Solvent & Counter-ion Effects

The following table summarizes how environmental factors influence the stereocontrol of guanidinium-catalyzed reactions.

VariableConditionImpact on Stereoselectivity (ee)Mechanistic Reason
Solvent DMSO / DMFVery Low High dielectric constant dissociates the chiral ion pair.
Solvent Toluene / BenzeneHigh Low polarity enforces tight ion pairing (Contact Ion Pair).
Counter-ion Carbonate (CO3)None (Racemic) Achiral anion; no stereochemical information transfer.
Counter-ion (R)-TRIPHigh Large, chiral lipophilic anion creates a chiral "pocket."
Temperature 25°CModerate Higher energy allows rotation, reducing selectivity.
Temperature -78°CVariable May freeze reactivity; -40°C is often the "Goldilocks" zone.

Advanced Mechanism: The Chiral Anion Phase Transfer[2]

When using 1-Phenylguanidine in biphasic systems (e.g., alkylation of Schiff bases), the mechanism shifts to Chiral Interfacial Catalysis .

Mechanism cluster_organic Organic Phase (Reaction Zone) cluster_aqueous Solid/Aqueous Interface Complex [Ph-Guanidinium]+[Chiral Anion]- TS Ordered Transition State (H-Bond Network) Complex->TS Activates Substrate Substrate (Pro-nucleophile) Substrate->TS Product Chiral Product TS->Product Product->Complex Catalyst Release Base Inorganic Base (Regenerates Catalyst)

Figure 2: The catalytic cycle relying on the chiral counter-ion to dictate geometry in the organic phase.

Frequently Asked Questions (FAQ)

Q: Can I use 1-Phenylguanidine carbonate directly with a chiral ligand like BINAP? A: Generally, no. BINAP is a ligand for transition metals. 1-Phenylguanidine is an organocatalyst. Unless you are performing a cooperative metal-organocatalysis reaction, BINAP will not interact with the guanidine. You need Chiral Brønsted Acids (Phosphoric acids, Sulfonimides) to pair with the guanidine.

Q: Why is 1-Phenylguanidine preferred over simple Guanidine? A: The phenyl group lowers the pKa (approx 10-11 for the conjugate acid of Ph-guanidine vs 13.6 for guanidine). This modulation is crucial. If the base is too strong, it deprotonates non-selectively. The phenyl ring also provides a handle for pi-pi stacking interactions with substrates or chiral counter-ions, which stabilizes the transition state.

Q: How do I store the activated chiral salt? A: Do not store it. Generate the chiral guanidinium salt in situ for every reaction. Isolate the free base from the carbonate immediately prior to use to prevent absorption of atmospheric CO2 and moisture, which reverts it to the carbonate/bicarbonate form.

References

  • Asymmetric Counteranion Directed Catalysis (ACDC): Mahlau, M., & List, B. (2013). Asymmetric Counteranion-Directed Catalysis: Concept, Definition, and Applications. Angewandte Chemie International Edition.

  • Guanidine Organocatalysis Reviews: Leow, D., & Tan, C.-H. (2009). Chiral Guanidines and their Derivatives in Asymmetric Synthesis. Asian Journal of Chemistry.

  • Chiral Phosphoric Acids (Counter-ions): Terada, M. (2010). Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Transformations.[2] Synthesis.

  • pKa and Physical Properties: Kaupmees, K., et al. (2014). Basicities of strong bases in water, acetonitrile, and THF. Croatica Chemica Acta.

Sources

Technical Support Center: Solvent Effects on 1-Phenylguanidine Carbonate Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Phenylguanidine carbonate. This guide provides in-depth technical insights and troubleshooting advice on a critical, yet often overlooked, experimental variable: the choice of solvent. Understanding how solvents influence the reactivity of 1-Phenylguanidine carbonate is paramount for reaction optimization, reproducibility, and achieving desired synthetic outcomes.

This resource is designed to move beyond simple protocol recitation. Here, we delve into the fundamental principles governing solvent-solute interactions and their direct consequences on reaction kinetics and equilibria.

Fundamental Principles: Why Solvent Choice is Critical

The solvent is not merely an inert medium in which a reaction occurs; it is an active participant that can profoundly influence the course of a chemical transformation.[1][2] For a polar, ionizable molecule like 1-Phenylguanidine carbonate, the solvent's properties can dictate its solubility, the dissociation of the carbonate salt, and the basicity of the free guanidine.

Solvent Polarity and Protic/Aprotic Nature

Solvents are broadly classified based on their polarity (dipole moment) and their ability to donate hydrogen bonds (protic vs. aprotic).

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding and have high dielectric constants. They are particularly effective at solvating both cations and anions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have significant dipole moments but lack acidic protons for hydrogen bond donation. They are excellent at solvating cations but less so for anions.

  • Nonpolar Solvents (e.g., toluene, hexane, dichloromethane): These solvents have low dielectric constants and do not effectively solvate charged species.

The choice between these solvent classes will directly impact the dissolution of 1-Phenylguanidine carbonate and the availability of the reactive phenylguanidine base.

Solvation Effects on Reactivity

The differential solvation of reactants and transition states is a key determinant of reaction rates.[1][3]

  • Stabilization of Charged Intermediates: Polar solvents, particularly protic ones, can stabilize charged transition states through hydrogen bonding and dipole-dipole interactions, thereby lowering the activation energy and accelerating the reaction.

  • Guanidine Basicity: The basicity of the guanidine moiety is influenced by the solvent. In polar protic solvents, the protonated form (guanidinium ion) is well-stabilized by hydrogen bonding, which can modulate the equilibrium concentration of the free, more reactive guanidine base.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with 1-Phenylguanidine carbonate, with a focus on solvent-related causes and solutions.

Q1: My reaction with 1-Phenylguanidine carbonate is sluggish or not proceeding at all. What role could the solvent be playing?

A1: This is a frequent issue and is often directly linked to poor solubility or insufficient availability of the free phenylguanidine base.

  • Causality: 1-Phenylguanidine carbonate is a salt and its dissolution is highly dependent on the solvent's polarity.[4] In nonpolar or weakly polar solvents, the salt may not dissolve sufficiently to provide a high enough concentration of the active reagent. Furthermore, even if dissolved, the equilibrium between the carbonate salt and the free phenylguanidine base might be unfavorable in certain solvents.

  • Troubleshooting Steps:

    • Assess Solubility: Before initiating your reaction, perform a simple solubility test of 1-Phenylguanidine carbonate in your chosen solvent at the intended reaction temperature.

    • Increase Solvent Polarity: If solubility is low, consider switching to a more polar solvent. For instance, if you are using toluene, a switch to acetonitrile or DMF could significantly improve solubility.[5]

    • Consider Solvent Mixtures: A mixture of a nonpolar solvent (to dissolve your other reactants) and a polar aprotic solvent (to dissolve the guanidine salt) can sometimes be an effective compromise.

Q2: I'm observing unexpected side products in my reaction. Could the solvent be the culprit?

A2: Yes, the solvent can influence the reaction pathway and lead to the formation of undesired products.

  • Causality: Solvents can alter the relative energies of different transition states.[1] A change in solvent can favor an alternative reaction mechanism that was less favorable in the original solvent. For example, a solvent that promotes the formation of a highly reactive intermediate might lead to non-selective reactions.

  • Troubleshooting Steps:

    • Solvent Screening: If you suspect solvent-induced side reactions, a systematic screening of solvents with varying polarities and proticities is recommended.

    • Temperature Adjustment: Lowering the reaction temperature can sometimes increase the selectivity of the desired reaction over side reactions.

    • Mechanistic Analysis: Consider the potential reaction mechanisms. Guanidines can act as bases or nucleophiles, and the solvent can influence which role is dominant.[6]

Q3: How does the choice between a polar protic and a polar aprotic solvent affect the reactivity of 1-Phenylguanidine carbonate?

A3: This is a critical consideration that directly impacts the nucleophilicity and basicity of the guanidine.

  • Polar Protic Solvents (e.g., Methanol, Ethanol):

    • Pros: Excellent at dissolving the carbonate salt.

    • Cons: Can form strong hydrogen bonds with the guanidine nitrogen atoms, effectively creating a "solvent cage".[7] This can reduce the nucleophilicity of the guanidine. The acidic proton of the solvent can also protonate the guanidine, reducing the concentration of the free base.

  • Polar Aprotic Solvents (e.g., DMF, DMSO):

    • Pros: Good at dissolving the carbonate salt and solvating the cation. They do not form strong hydrogen bonds with the guanidine nitrogens, leaving them more "naked" and therefore more nucleophilic and basic.[8]

    • Cons: Can be more difficult to remove after the reaction.

Recommendation: For reactions where the nucleophilicity of the phenylguanidine is crucial, a polar aprotic solvent is often a better starting point than a polar protic solvent.

Experimental Protocols

To systematically investigate the impact of solvent choice on your specific reaction, the following protocols are recommended.

Protocol for Solubility Assessment of 1-Phenylguanidine Carbonate

Objective: To determine the approximate solubility of 1-Phenylguanidine carbonate in a range of solvents.

Materials:

  • 1-Phenylguanidine carbonate

  • A selection of solvents (e.g., Toluene, Dichloromethane, Acetonitrile, DMF, DMSO, Ethanol, Methanol)

  • Small vials or test tubes

  • Magnetic stirrer and stir bars (optional)

  • Vortex mixer

Procedure:

  • Add a small, known amount (e.g., 10 mg) of 1-Phenylguanidine carbonate to a vial.

  • Add the chosen solvent in small increments (e.g., 0.1 mL) at room temperature.

  • After each addition, cap the vial and vortex or stir vigorously for 1-2 minutes.

  • Observe if the solid has completely dissolved.

  • Continue adding solvent until the solid is fully dissolved.

  • Record the approximate volume of solvent required to dissolve the solid.

  • Repeat for each solvent to be tested.

Protocol for a Small-Scale Reaction Screen in Different Solvents

Objective: To evaluate the effect of different solvents on the yield and purity of a target reaction involving 1-Phenylguanidine carbonate.

Materials:

  • Your specific reactants

  • 1-Phenylguanidine carbonate

  • A selection of anhydrous solvents

  • Small reaction vials with septa

  • Stirring plate and stir bars

  • TLC plates or other analytical tools (GC-MS, LC-MS) for monitoring reaction progress

Procedure:

  • Set up a parallel series of reactions, with each reaction in a different solvent.

  • To each vial, add your starting material(s) and a stir bar.

  • Add the chosen anhydrous solvent to each vial.

  • Add 1-Phenylguanidine carbonate to each reaction. Ensure the stoichiometry is consistent across all reactions.

  • Seal the vials and stir the reactions at the desired temperature.

  • Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC).

  • Once the reactions are complete (or after a set time), quench the reactions appropriately.

  • Analyze the crude reaction mixtures to determine the relative conversion and formation of the desired product versus byproducts.

Data Presentation

Solubility of 1-Phenylguanidine Carbonate in Common Solvents at 25 °C
SolventPolarityTypeApproximate Solubility
TolueneNonpolarAproticVery Low
DichloromethaneWeakly PolarAproticLow
AcetonitrilePolarAproticModerate
N,N-Dimethylformamide (DMF)PolarAproticHigh
Dimethyl Sulfoxide (DMSO)PolarAproticVery High
EthanolPolarProticModerate
MethanolPolarProticHigh
WaterVery PolarProticHigh

Note: These are qualitative solubility assessments. Quantitative data can be found in the literature or determined experimentally.

Visualizing Solvent-Solute Interactions

The following diagrams illustrate the fundamental differences in how protic and aprotic solvents interact with 1-Phenylguanidine.

Solvent_Interaction cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) PG_protic Phenylguanidine H_bond1 H-Bonding PG_protic->H_bond1 H_bond2 H-Bonding PG_protic->H_bond2 MeOH1 CH3OH MeOH2 CH3OH H_bond1->MeOH1 Solvent Cage H_bond2->MeOH2 Reduced Nucleophilicity PG_aprotic Phenylguanidine Interaction Weaker Dipole-Dipole Interaction PG_aprotic->Interaction DMF DMF Interaction->DMF More 'Naked' Nucleophile

Caption: Solvent-guanidine interactions.

The diagram below illustrates a simplified decision-making workflow for solvent selection.

Solvent_Selection_Workflow Start Start: Reaction with 1-Phenylguanidine Carbonate CheckSolubility Is 1-Phenylguanidine Carbonate soluble? Start->CheckSolubility PolarAprotic Use Polar Aprotic Solvent (e.g., DMF, DMSO) CheckSolubility->PolarAprotic No CheckReactivity Is reactivity optimal? CheckSolubility->CheckReactivity Yes PolarAprotic->CheckReactivity Nonpolar Consider nonpolar solvent (e.g., Toluene) with phase-transfer catalyst PolarProtic Try Polar Protic Solvent (e.g., Methanol, Ethanol) CheckReactivity->PolarProtic No Optimize Optimize temperature and concentration CheckReactivity->Optimize Yes PolarProtic->Optimize End Reaction Optimized Optimize->End

Caption: Solvent selection workflow.

References

  • Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT - PMC - NIH. Available at: [Link]

  • Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine - MDPI. Available at: [Link]

  • Acoustical study on interaction of thymol-guanidine-formaldehyde copolymer resin with polar protic and aprotic solvents | Request PDF - ResearchGate. Available at: [Link]

  • Competing solvent effects of polyols and guanidine hydrochloride on protein stability. Available at: [Link]

  • N-Phenylguanidine | C7H9N3 | CID 16157 - PubChem - NIH. Available at: [Link]

  • ChemInform Abstract: Mechanistic Considerations of Guanidine-Catalyzed Reactions. Available at: [Link]

  • Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents | Request PDF - ResearchGate. Available at: [Link]

  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES - INEOS OPEN. Available at: [Link]

  • Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Solvent Effect - YouTube. Available at: [Link]

  • Solvent effects - Wikipedia. Available at: [Link]

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Addressing the hygroscopic challenges of 1-Phenylguanidine carbonate in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1-Phenylguanidine carbonate. As a Senior Application Scientist, my goal is to provide you with field-proven insights and practical solutions to the unique challenges posed by the hygroscopic nature of this reagent. This document is structured to help you anticipate problems, troubleshoot effectively, and ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is 1-Phenylguanidine carbonate, and why is it so hygroscopic?

1-Phenylguanidine carbonate is the carbonate salt of 1-Phenylguanidine, an organic compound featuring a guanidine group attached to a phenyl ring. The guanidine group is strongly basic and readily forms salts. Its hygroscopicity—the tendency to absorb moisture from the atmosphere—stems from the polar nature of the guanidinium and carbonate ions, which have a strong affinity for water molecules. This can lead to the solid material clumping, deliquescing, or changing its chemical properties over time.[1][2]

Q2: How can I visually identify if my 1-Phenylguanidine carbonate has been compromised by moisture?

There are several visual cues that indicate moisture absorption:

  • Change in Texture: The powder may lose its fine, free-flowing consistency and become clumpy or cake-like.[1]

  • "Wet" Appearance: In cases of significant moisture uptake, the solid may appear damp or even begin to dissolve into a syrupy liquid.

  • Weight Instability: When weighing on an analytical balance, the mass will continuously increase as the material absorbs atmospheric water.

Q3: What are the primary risks of using moisture-contaminated 1-Phenylguanidine carbonate in an experiment?

Using hygroscopic reagents that have been exposed to moisture can severely compromise your results. The primary risks are:

  • Inaccurate Stoichiometry: The measured weight of the compound will include an unknown amount of water, leading to a lower-than-expected molar quantity of the reagent. This directly impacts reaction yields and reproducibility.

  • Undesired Side Reactions: Water can act as a reactant (e.g., a nucleophile) or alter the reaction conditions (e.g., pH, solvent polarity), potentially leading to the formation of impurities and byproducts.[3] Guanidine derivatives are often used in condensation reactions, which are sensitive to the presence of water.[4]

  • Reduced Reactivity: The presence of water can solvate the guanidinium ions, potentially hindering their intended catalytic or reactive role in the experiment.[5]

Q4: What are the recommended storage conditions for this compound?

Proper storage is the first line of defense against moisture contamination.[1] All Safety Data Sheets (SDS) for guanidine salts emphasize the need for a dry, cool, and well-ventilated storage environment in a tightly closed container.[6][7][8]

Storage MethodDescriptionKey Considerations
Airtight Containers Use containers with high-quality seals (e.g., PTFE-lined caps).Ensure the container is sealed immediately after every use.[1]
Desiccator Store the primary container inside a desiccator containing an active desiccant (e.g., silica gel, Drierite).Regularly check and regenerate or replace the desiccant.
Inert Atmosphere For highly sensitive applications, store under an inert gas like argon or nitrogen.This is often combined with storage in a glovebox.
Q5: What personal protective equipment (PPE) is required when handling this compound?

According to safety data sheets, handling 1-Phenylguanidine carbonate requires standard laboratory PPE. It can cause skin and serious eye irritation.[9][10]

  • Eye Protection: Chemical safety goggles or a face shield.[6]

  • Hand Protection: Compatible chemical-resistant gloves.

  • Body Protection: A lab coat.

  • Respiratory Protection: If significant dust is generated, use a NIOSH-approved respirator. Ensure adequate ventilation.[9]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides a logical path to a solution.

Workflow: Decision-Making for Handling 1-Phenylguanidine Carbonate

The stringency of your handling procedure should match the sensitivity of your experiment. This workflow helps you decide on the appropriate protocol.

G cluster_0 Handling Protocol Decision Tree start Is the reaction highly sensitive to moisture? glovebox Use Glovebox/Inert Atmosphere Protocol start->glovebox Yes benchtop Use Rapid Benchtop Weighing Protocol start->benchtop No check_reagent Check Reagent for Clumping glovebox->check_reagent benchtop->check_reagent dry_reagent Dry Reagent Under Vacuum check_reagent->dry_reagent Clumped proceed Proceed with Experiment check_reagent->proceed Free-flowing dry_reagent->proceed

Caption: Decision tree for selecting the appropriate handling protocol.

Problem 1: My reaction yield is low and inconsistent.
  • Underlying Cause: The most probable cause is inaccurate quantification of the reagent due to absorbed water. If your 100 mg of starting material is actually 90 mg of reagent and 10 mg of water, all subsequent stoichiometric calculations will be incorrect.

  • Troubleshooting Steps:

    • Verify Reagent Integrity: Inspect your stock of 1-Phenylguanidine carbonate. Is it free-flowing? If not, the material has likely been compromised.

    • Dry the Reagent: If the reagent is clumpy, it may need to be dried before use. For many solids, this can be achieved by drying under a high vacuum for several hours.[11]

    • Refine Your Weighing Technique: For sensitive reactions, weighing on the open bench is insufficient. Move to an inert atmosphere environment like a glovebox or a glove bag to prevent moisture absorption during weighing.[12][13]

    • Use Anhydrous Solvents: Ensure that all solvents used in the reaction are certified anhydrous or have been properly dried using standard laboratory techniques.

Problem 2: The mass of the compound keeps increasing on the balance.
  • Underlying Cause: This is the classic sign of a hygroscopic substance actively pulling moisture from the air. The longer it sits on the balance pan, the more water it absorbs, and the higher the mass reading climbs.

  • Troubleshooting Steps:

    • Work Quickly: Minimize the time the container is open and the compound is exposed to the atmosphere. Have all your tools and vessels ready before opening the stock bottle.[1]

    • Weigh by Difference:

      • Place the sealed stock bottle on the balance and tare it.

      • Remove the bottle, quickly transfer an approximate amount of solid to your reaction vessel, and re-seal the stock bottle.

      • Place the stock bottle back on the balance. The negative reading is the exact mass of the solid you transferred.

    • Use a Controlled Environment: The most reliable solution is to perform the weighing process inside a glovebox or glove bag with a dry, inert atmosphere.[12]

Detailed Experimental Protocols
Protocol 1: Standard Operating Procedure for Weighing

This protocol details a robust method for weighing 1-Phenylguanidine carbonate in a controlled, inert atmosphere to ensure accuracy for moisture-sensitive applications.

Caption: Workflow for weighing hygroscopic reagents in a glovebox.

Step-by-Step Methodology:

  • Preparation: Ensure the glovebox atmosphere is dry (typically <10 ppm H₂O). Place the sealed container of 1-Phenylguanidine carbonate, spatulas, a weigh boat or reaction vessel, and any other necessary equipment into the glovebox antechamber.

  • Atmosphere Exchange: Purge the antechamber by evacuating and refilling with the glovebox's inert gas (e.g., nitrogen or argon). Repeat this cycle 3-5 times to remove atmospheric moisture.

  • Equilibration: Transfer all items from the antechamber into the main glovebox chamber. Allow the sealed reagent container to equilibrate to the glovebox temperature for at least 20-30 minutes to prevent condensation upon opening.

  • Weighing: Place your reaction vessel or weigh boat on the tared analytical balance inside the glovebox. Uncap the 1-Phenylguanidine carbonate container, quickly transfer the desired amount, and immediately recap the stock bottle securely.

  • Finalization: Once the desired mass is obtained, seal your reaction vessel before removing it from the glovebox via the antechamber.

Protocol 2: Procedure for Drying Compromised Reagent

If your 1-Phenylguanidine carbonate shows signs of moisture absorption, you may be able to salvage it for non-critical applications by drying it.

  • Causality: Applying a vacuum reduces the partial pressure of water, encouraging it to evaporate from the solid. Gentle heating can accelerate this process, but must be done with caution to avoid thermal decomposition. Guanidine carbonate salts can begin to decompose at elevated temperatures.

Step-by-Step Methodology:

  • Sample Preparation: Spread a thin layer of the clumped 1-Phenylguanidine carbonate in a suitable glass container, such as a watch glass or a round-bottom flask, to maximize the surface area.

  • Vacuum Application: Place the container inside a vacuum desiccator or connect the flask to a Schlenk line.

  • Drying: Apply a high vacuum (<1 mmHg) and allow the material to dry for 4-12 hours at room temperature.

  • Gentle Heating (Optional & Advanced): If moisture persists, you may gently heat the sample while under vacuum. Do not exceed 40-50°C. Crucially, verify the decomposition temperature from the supplier's documentation before applying any heat. [6]

  • Storage: Once dry, break up any remaining clumps with a clean, dry spatula and immediately transfer the powder to a fresh, dry, airtight container for storage in a desiccator.

References
  • TutorChase. How do you handle hygroscopic solutes in the lab? [Online]. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Store Reagents. [Online]. Available from: [Link]

  • Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals. [Online]. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 1,3-diphenylguanidine. [Online]. Available from: [Link]

  • National Institutes of Health, PubChem. Phenylguanidine carbonate. [Online]. Available from: [Link]

  • National Institutes of Health, PubChem. Carbonic acid, compound with phenylguanidine (1:1). [Online]. Available from: [Link]

  • HepatoChem. How do you handle hygroscopic salts? [Online]. Available from: [Link]

  • Kappe, C. O., et al. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Beilstein Journal of Organic Chemistry, 9, 1057–1066. [Online]. Available from: [Link]

  • Reddit. How do you guys prepare solutions of hygroscopic chemicals? r/labrats. [Online]. Available from: [Link]

  • Rahimifard, M., et al. Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry, 38(5), 875-911. [Online]. Available from: [Link]

  • Antol, I., et al. A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. Molecules, 24(21), 3828. [Online]. Available from: [Link]

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Validation & Comparative

1-Phenylguanidine Carbonate vs. DBU: A Technical Guide to Non-Nucleophilic Bases

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-Phenylguanidine Carbonate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . It is designed for researchers requiring precise control over basicity, latency, and nucleophilic side-reaction suppression in organic synthesis and polymer chemistry.

Executive Summary: The "Active" vs. "Latent" Distinction

In the landscape of organic superbases, DBU is the industry standard for high-basicity, non-nucleophilic applications. However, its liquid state and immediate reactivity can be detrimental in systems requiring extended pot life or controlled activation. 1-Phenylguanidine Carbonate (PGC) emerges as a solid, latent alternative. It functions as a "blocked" base that releases the active guanidine species only upon thermal activation, offering a distinct advantage in curing systems and temperature-sensitive syntheses.

Core Differentiators
FeatureDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)1-Phenylguanidine Carbonate
State Liquid (Oily)Solid (Crystalline Powder)
Basicity (pKa) High (~12–13.5 in H₂O; ~24.3 in MeCN)Moderate (~10.8 in H₂O for free base)
Reactivity Profile Immediate / InstantaneousLatent / Heat-Activated (>60–80°C)
Nucleophilicity Low (Sterically hindered, but attacks esters/alkyl halides)Very Low (Resonance stabilized + Carbonate blocking)
Primary Application Elimination, Esterification, CatalysisPU/Epoxy Curing, Controlled Release Catalysis

Mechanistic Analysis & Activation Pathways[3]

Understanding the activation mechanism is crucial for selecting the correct base. DBU operates via immediate proton abstraction. PGC requires a thermal "trigger" to decarboxylate and release the active base.

The Activation Pathway Diagram

The following diagram illustrates the kinetic difference between the immediate availability of DBU and the thermal activation requirement of PGC.

BaseActivation DBU DBU (Liquid) Substrate Acidic Substrate (E-H) DBU->Substrate Immediate Reaction PGC 1-Phenylguanidine Carbonate (Solid) Heat Thermal Trigger (>80°C) PGC->Heat Activation Step ActivePG Free Phenylguanidine + CO2↑ Heat->ActivePG Decarboxylation ActivePG->Substrate Controlled Reaction Product Deprotonated Species (E⁻) Substrate->Product  Conversion

Figure 1: Kinetic pathway comparison. DBU reacts immediately (Red path), while PGC requires thermal activation (Blue/Green path) to generate the active species.

Technical Specifications & Performance Data

Basicity and Solvent Compatibility

While DBU is a stronger base, PGC offers a "buffered" approach. The phenyl ring on the guanidine withdraws electron density, lowering the pKa compared to alkyl guanidines (like TMG), making it milder and less prone to "scorching" sensitive substrates.

PropertyDBU1-Phenylguanidine Carbonate
CAS Number 6674-22-214018-90-7 (1:1 salt) / 6291-89-0 (2:1 salt)
Molecular Weight 152.24 g/mol ~332.36 g/mol (2:1 salt)
pKa (Conjugate Acid) 12.0 (H₂O), 24.3 (MeCN)~10.8 (H₂O, Free Base)
Solubility Miscible in H₂O, EtOH, most organic solventsSoluble in H₂O, DMSO; Limited in non-polar organics
Handling Corrosive, hygroscopic liquidStable, non-hygroscopic solid
Nucleophilicity and Side Reactions

A critical failure mode of DBU is its nucleophilicity. Despite being "non-nucleophilic," DBU can attack alkyl halides (forming quaternary salts) or hydrolyze esters under vigorous conditions.

  • DBU Risk: In the presence of methyl iodide or reactive esters, DBU can act as a nucleophile, leading to byproduct formation (N-alkylation).

  • PGC Advantage: The carbonate salt form effectively "masks" the nitrogen lone pairs. Furthermore, the resonance delocalization of the phenyl ring reduces the nucleophilicity of the free base once generated.

Experimental Protocols

Protocol A: Immediate Elimination/Deprotonation (DBU Standard)

Use Case: Standard organic synthesis (e.g., Dehydrohalogenation).

  • Setup: Charge a round-bottom flask with Substrate (1.0 equiv) in dry Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Addition: Add DBU (1.2 equiv) dropwise via syringe at 0°C.

    • Note: Reaction is usually exothermic.

  • Monitoring: Stir at Room Temperature (RT). Monitor by TLC. Most reactions complete within 1–4 hours.

  • Quench: Wash with dilute HCl or saturated NH₄Cl to remove DBU salts.

Protocol B: Latent Thermal Curing / Controlled Reaction (PGC)

Use Case: Polyurethane curing, Epoxy hardening, or high-temperature condensation where pot-life is critical.

  • Dispersion: Disperse 1-Phenylguanidine Carbonate (1.0–3.0 wt% of resin) into the polyol or resin component.

    • Tip: PGC is a solid.[1] High-shear mixing or pre-dissolution in a small amount of DMSO/Ethanol may be required for homogeneity.

  • Pot Life Check: The mixture remains stable at RT (20–25°C) for extended periods (days to weeks), unlike DBU-catalyzed mixtures which may gel in minutes.

  • Activation: Heat the reaction mixture to 80°C – 120°C .

    • Observation: Evolution of CO₂ (bubbles) indicates decarboxylation and activation of the base.

  • Curing/Reaction: Maintain temperature for 30–60 minutes to drive the reaction to completion.

Selection Guide: When to Switch?

Use the following logic gate to determine the appropriate reagent for your workflow.

SelectionLogic Start Start: Select Base IsLiquid Is the system liquid-only (no solids allowed)? Start->IsLiquid NeedLatency Is 'Pot Life' or Delayed Action required? IsLiquid->NeedLatency No UseDBU Use DBU IsLiquid->UseDBU Yes HighBasicity Is pKa > 12 required? NeedLatency->HighBasicity No UsePGC Use 1-Phenylguanidine Carbonate NeedLatency->UsePGC Yes (Heat Activation) HighBasicity->UseDBU Yes HighBasicity->UsePGC No (Milder Base OK)

Figure 2: Decision matrix for selecting between DBU and PGC.

References

  • PubChem. (2025). Phenylguanidine carbonate | C15H20N6O3. National Library of Medicine. [Link]

  • Kaljurand, I., et al. (2025).[2] Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • ResearchGate. (2025). Guanidines: Highly Nucleophilic Organocatalysts. [Link]

  • Alzchem Group. (n.d.). Phenylguanidine carbonate (2:1) Technical Data Sheet. [Link]

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A Comparative Analysis for the Synthetic Chemist: 1-Phenylguanidine Carbonate vs. Diphenylguanidine

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and professional in drug development, the selection of reagents and catalysts is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. Within the versatile family of guanidines, both 1-Phenylguanidine carbonate and Diphenylguanidine have carved out distinct niches. This guide provides an in-depth comparative analysis of these two compounds, moving beyond their primary acclaimed applications to explore their nuanced reactivity and potential as organocatalysts, supported by experimental data and mechanistic insights.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between 1-Phenylguanidine and Diphenylguanidine lies in the degree of phenyl substitution on the guanidine core. 1-Phenylguanidine is a mono-substituted guanidine, while Diphenylguanidine is a di-substituted derivative. This seemingly subtle structural variation has significant implications for their electronic properties, steric hindrance, and, consequently, their chemical behavior and applications.

Property1-Phenylguanidine CarbonateDiphenylguanidine
Chemical Structure A salt of 1-Phenylguanidine and carbonic acid1,3-Diphenylguanidine
Molecular Formula C₇H₉N₃·x(H₂CO₃)C₁₃H₁₃N₃
Molecular Weight 135.17 g/mol (base); ~197.19 g/mol (carbonate salt)[1]211.26 g/mol
Appearance White to off-white powder or crystalline solidWhite or cream-colored powder[2]
Melting Point ~135-138 °C146-148 °C[3]
Solubility Soluble in waterSlightly soluble in water; soluble in ethanol, chloroform, and hot benzene[2][3]
Basicity (pKa of conjugate acid) Higher basicity expected due to less electron withdrawalLower basicity due to two electron-withdrawing phenyl groups

Established Roles: Intermediate vs. Accelerator

1-Phenylguanidine carbonate has traditionally been utilized as a key building block in the synthesis of a variety of heterocyclic compounds, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the reactive guanidine moiety, which can participate in cyclization and condensation reactions to form complex molecular scaffolds.

Diphenylguanidine (DPG) , on the other hand, is most widely recognized for its role as a secondary accelerator in the vulcanization of rubber.[4] In this industrial process, DPG works in synergy with primary accelerators to increase the rate and efficiency of the cross-linking of polymer chains, thereby enhancing the durability and elasticity of the final rubber product.

A Deeper Dive: Comparative Performance in Organic Synthesis

While their primary applications differ, the inherent basicity and nucleophilicity of the guanidine core in both molecules suggest their potential as organocatalysts. Here, we explore a comparative analysis of their catalytic prowess, drawing upon mechanistic principles and available experimental data.

The Rise of Guanidine Organocatalysis

Guanidines are potent Brønsted bases, capable of deprotonating a wide range of acidic protons to generate reactive nucleophiles. The resulting protonated guanidinium ion can then act as a Brønsted acid, activating electrophiles through hydrogen bonding. This dual activation capability makes them powerful bifunctional catalysts. The degree and nature of substitution on the guanidine nitrogen atoms significantly modulate both the basicity and the steric environment of the catalyst, thereby influencing its activity and selectivity.

A Case Study: Diphenylguanidine in Carboxylative Cyclization

A notable example of diphenylguanidine's catalytic activity is its application in the carboxylative cyclization of homopropargyl amines with carbon dioxide.[5] This reaction provides an efficient route to valuable 2-oxazinones.

Experimental Protocol: Carboxylative Cyclization of Homopropargyl Amines with Diphenylguanidine [5]

  • To a dried Schlenk tube under a CO₂ atmosphere (balloon), add the homopropargyl amine (0.2 mmol), diphenylguanidine (0.02 mmol, 10 mol%), and a silver salt co-catalyst (e.g., AgSbF₆, 0.02 mmol, 10 mol%).

  • Add the appropriate solvent (e.g., 1,2-dichloroethane, 1.0 mL).

  • Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours).

  • Upon completion, monitor the reaction by thin-layer chromatography (TLC).

  • Purify the product by column chromatography on silica gel.

Mechanism of Diphenylguanidine Catalysis:

The proposed mechanism highlights the multifunctional role of diphenylguanidine.[5]

G cluster_0 Catalytic Cycle cluster_1 Co-catalyst Role A Diphenylguanidine (DPG) C {DPG-H+ | Amine Anion} A->C Deprotonation B Homopropargyl Amine B->C E Carbamate Intermediate C->E Nucleophilic Attack D CO2 D->E F Silver Acetylide E->F Activation of Alkyne by Ag+ G Cyclization E->G Intramolecular Attack H 2-Oxazinone Product G->H Protonation I Regenerated DPG H->I Release I->A

Figure 1. Proposed catalytic cycle for the diphenylguanidine-catalyzed carboxylative cyclization of homopropargyl amines.

In this cycle, diphenylguanidine acts as a Brønsted base to deprotonate the amine, generating a more potent nucleophile. The silver co-catalyst activates the alkyne moiety, facilitating the subsequent intramolecular cyclization.

Comparative Analysis with 1-Phenylguanidine Carbonate

While direct experimental data comparing 1-phenylguanidine carbonate and diphenylguanidine in the same catalytic reaction is scarce, we can infer their relative performance based on their structural and electronic properties.

  • Basicity: 1-Phenylguanidine is expected to be a stronger base than diphenylguanidine. The presence of two electron-withdrawing phenyl groups in diphenylguanidine reduces the electron density on the nitrogen atoms, thereby decreasing its basicity. In reactions where the rate-determining step is the deprotonation of a substrate, 1-phenylguanidine might exhibit higher catalytic activity.

  • Steric Hindrance: The two phenyl groups in diphenylguanidine create a more sterically hindered environment around the catalytically active guanidine core compared to the single phenyl group in 1-phenylguanidine. This could lead to differences in substrate scope and stereoselectivity. For sterically demanding substrates, the less hindered 1-phenylguanidine might be a more effective catalyst. Conversely, the increased steric bulk of diphenylguanidine could be advantageous in asymmetric catalysis where it might create a more defined chiral pocket.

  • Solubility and Handling: 1-Phenylguanidine is often supplied as its carbonate salt, which improves its stability and handling but may require an initial activation step in some organic solvents. Diphenylguanidine is typically available as the free base and exhibits better solubility in many common organic solvents.[2][3]

Experimental Protocols: Synthesis of the Guanidines

For researchers wishing to prepare these compounds in-house, the following protocols provide a reliable starting point.

Synthesis of 1-Phenylguanidine Carbonate

A common method for the synthesis of 1-phenylguanidine involves the reaction of aniline with cyanamide. The carbonate salt can then be formed by reaction with carbonic acid (generated from CO₂). A patent describes a method where aniline reacts with carbon dioxide to form phenylamine bicarbonate, which then reacts with a cyanamide solution to yield phenylguanidine bicarbonate.[6]

Illustrative Synthetic Pathway:

G Aniline Aniline Phenylguanidine 1-Phenylguanidine Carbonate Aniline->Phenylguanidine CO2 CO2 CO2->Phenylguanidine Cyanamide Cyanamide Cyanamide->Phenylguanidine

Figure 2. Simplified schematic for the synthesis of 1-Phenylguanidine Carbonate.

Synthesis of Diphenylguanidine

Diphenylguanidine can be synthesized from thiocarbanilide through desulfurization. An older but illustrative method involves the use of a lead oxide in the presence of an ammonium salt.[7] More modern and environmentally friendly methods often employ different oxidizing agents.

Illustrative Synthetic Pathway:

G Thiocarbanilide Thiocarbanilide Diphenylguanidine Diphenylguanidine Thiocarbanilide->Diphenylguanidine Desulfurizing_Agent Desulfurizing Agent (e.g., PbO) Desulfurizing_Agent->Diphenylguanidine

Figure 3. Simplified schematic for the synthesis of Diphenylguanidine.

Conclusion and Future Outlook

The choice between these two reagents will ultimately depend on the specific requirements of the chemical transformation. For reactions demanding high basicity and minimal steric interference, 1-phenylguanidine presents a compelling option. Conversely, where moderate basicity and the steric influence of two phenyl groups are desirable, or where solubility in non-polar organic solvents is crucial, diphenylguanidine may be the superior choice.

Further head-to-head comparative studies of these and other substituted guanidines in a range of organic reactions are warranted to fully elucidate their catalytic potential and to guide the rational design of next-generation organocatalysts.

References

  • CN103145589A - Synthesis method of phenylguanidine bicarbonate - Google Patents. (n.d.).
  • US1422506A - Process of making diphenylguanidine - Google Patents. (n.d.).
  • Gao, X.-T., Xie, S.-L., Zhou, F., Wu, H.-H., & Zhou, J. (2018). Multifunctional 1,3-diphenylguanidine for the carboxylative cyclization of homopropargyl amines with CO2 under ambient temperature and pressure. Chemical Communications, 54(84), 11948–11951. [Link]

  • Diphenylguanidine | C13H13N3 | CID 7594 - PubChem. (n.d.). Retrieved from [Link]

  • Gao, X.-T., Xie, S.-L., Zhou, F., Wu, H.-H., & Zhou, J. (2018). Multifunctional 1,3-diphenylguanidine for the carboxylative cyclization of homopropargyl amines with CO2 under ambient temperature and pressure. Chemical Communications, 54(84), 11948–11951. [Link]

  • CN1057832A - Preparation technique of diphenyl guanidine - Google Patents. (n.d.).
  • Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. (2023). Toxics, 11(6), 521. [Link]

  • Synthesis and antihypoxic activity of new diphenylguanidine derivatives. (2022). Chemical Data Collections, 42, 100954. [Link]

  • Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water. (2023). Agilent. Retrieved from [Link]

  • Diphenyl guanidine - ChemBK. (n.d.). Retrieved from [Link]

  • Phenylguanidine carbonate | C15H20N6O3 | CID 131727064 - PubChem. (n.d.). Retrieved from [Link]

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A Comparative Guide to Guanidine-Based Catalysts in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of guanidine-based catalysts, designed for researchers, scientists, and professionals in drug development. We will move beyond simple cataloging of reactions to explore the mechanistic underpinnings, comparative performance, and practical application of these uniquely powerful organocatalysts. Our focus is on the causality behind their efficacy, providing a framework for catalyst selection and reaction optimization.

Introduction: The Rise of the Organic Superbase

Guanidines, characterized by a central carbon atom bonded to three nitrogen atoms, are among the strongest known neutral organic bases.[1][2] This high basicity stems from the exceptional resonance stabilization of the protonated form, the guanidinium cation, which delocalizes the positive charge across all three nitrogen atoms. However, their utility in catalysis extends far beyond simple Brønsted basicity. The guanidinium moiety is also a superb hydrogen-bond donor, capable of activating electrophiles and stabilizing anionic intermediates.[2][3] This dual-functionality allows many guanidine catalysts to operate through a bifunctional mechanism, simultaneously activating both the nucleophile and the electrophile in a single, organized transition state.

This guide will dissect the structural nuances that differentiate various classes of guanidine catalysts, compare their performance using experimental data from seminal literature, and provide detailed protocols for their application in key synthetic transformations.

Fundamental Principles of Guanidine Catalysis

The efficacy of a guanidine catalyst is rooted in its distinct modes of action. Understanding these is critical to appreciating their versatility and selecting the appropriate catalyst for a given transformation.

  • Brønsted Base Catalysis : In its most straightforward role, the neutral guanidine abstracts a proton from a pro-nucleophile (e.g., a 1,3-dicarbonyl compound), increasing its nucleophilicity to facilitate addition to an electrophile.[2]

  • Nucleophilic Catalysis : Certain guanidines, particularly cyclic derivatives like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), can act as potent nucleophiles.[1][4] The catalytic cycle involves the formation of a reactive acyl-guanidinium intermediate, which is then attacked by another nucleophile (e.g., an alcohol or amine).[4]

  • Bifunctional Acid-Base Catalysis : This is arguably the most powerful mode of activation. The guanidine base deprotonates the nucleophile while the resulting guanidinium cation co-coordinatively binds to and activates the electrophile via hydrogen bonding. This mimics the active sites of some enzymes and is the key to achieving high stereoselectivity in many asymmetric reactions.[5][6]

  • Phase-Transfer and Ion-Pairing Catalysis : Chiral guanidinium salts can function as phase-transfer catalysts or form tight ion pairs with anionic intermediates, creating a chiral environment that dictates the stereochemical outcome of a reaction.[7][8]

Caption: Logical relationships in guanidine-based catalysis.

A Comparative Analysis of Guanidine Catalyst Classes

Guanidine catalysts can be broadly divided into achiral and chiral variants. While achiral guanidines are workhorses for general organic transformations, chiral versions have revolutionized asymmetric organocatalysis.

Common Achiral Guanidines

These catalysts are primarily used as strong, non-nucleophilic bases, although some exhibit nucleophilic character. Their selection often depends on the required basicity and steric hindrance.

CatalystStructurepKa (in CH₃CN)Key Applications & Characteristics
TMG (1,1,3,3-Tetramethylguanidine)

23.3Commercially available, cost-effective. Used in CO₂ fixation, epoxidations, and as a general base. Lower steric hindrance than TBD.[1][9]
TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene)

26.0Bicyclic structure provides high basicity and unique reactivity. Potent catalyst for Ring-Opening Polymerization (ROP) of lactides and transesterification, acting as both a nucleophilic and base catalyst.[4]
MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene)

25.5Tertiary amine version of TBD, reducing its nucleophilicity while retaining high basicity. Often used when nucleophilic side reactions with TBD are a concern.[1][3]
Chiral Guanidine Catalysts: Architects of Asymmetry

The development of chiral guanidines has provided powerful tools for enantioselective synthesis. The chiral scaffold, often in proximity to the basic guanidine core, creates a defined three-dimensional space to control the approach of reactants.

Performance in the Asymmetric Michael Addition of Dimethyl Malonate to β-Nitrostyrene

This reaction is a benchmark for comparing the effectiveness of chiral Brønsted base catalysts. The data below, compiled from various sources, illustrates the performance of several prominent catalyst families.

Catalyst ClassRepresentative StructureCat. Loading (mol%)Yield (%)ee (%)Key Mechanistic FeatureRef.
Axially Chiral (Terada-G)

19690The BINOL backbone creates a C₂-symmetric chiral pocket. The guanidinium proton and the P=O group of the counterion can form a well-defined H-bonding network.[10]
Bifunctional Amide (Feng-G)

2-10>95>90Incorporates an amide group that acts as an additional H-bond donor, helping to organize the transition state. Derived from amino acids.[5][5]
Bifunctional Thiourea (Nagasawa-G)

5-109991The thiourea moiety is a powerful H-bond donor that activates the electrophile (nitrostyrene) while the guanidine activates the nucleophile (malonate).[11]
Bicyclic (Tan-G)

59895The rigid bicyclic framework, derived from an unnatural amino acid, provides a well-defined steric environment. The catalyst is highly basic and efficient.[7]

Causality in Performance: The superior performance of bifunctional catalysts like the Nagasawa and Feng types highlights a key principle: creating a more organized, rigid transition state through multiple, simultaneous non-covalent interactions (i.e., deprotonation and dual H-bonding) is paramount for achieving high levels of stereocontrol. The rigid scaffolds of the Terada and Tan catalysts achieve a similar effect through steric constraint.

Key Applications and Experimental Protocols

Guanidine catalysts have been successfully applied to a vast array of chemical transformations. We will focus on three areas where they have had a significant impact: asymmetric catalysis, polymerization, and CO₂ fixation.

Application in Asymmetric Catalysis: The Aza-Henry Reaction

The aza-Henry (or nitro-Mannich) reaction is a powerful method for constructing C-C bonds and synthesizing valuable β-nitroamines, which are precursors to 1,2-diamines. Chiral guanidines are exceptionally effective for this transformation.[6]

Aza_Henry_Cycle CAT Chiral Guanidine Catalyst (G) COMPLEX Ternary Complex [G-H]⁺[CH₂NO₂]⁻---Imine CAT->COMPLEX Deprotonates Nitromethane IMINE N-Boc Imine (Electrophile) IMINE->COMPLEX H-Bonds to [G-H]⁺ NITRO Nitromethane (Nucleophile) NITRO->COMPLEX PRODUCT β-Nitroamine (Chiral Product) COMPLEX->PRODUCT Stereoselective C-C Bond Formation PRODUCT->CAT Catalyst Regeneration

Caption: Simplified catalytic cycle for a guanidine-catalyzed aza-Henry reaction.

Experimental Protocol: Asymmetric Aza-Henry Reaction

This protocol is a representative example based on methodologies described in the literature.[6]

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral guanidine catalyst (e.g., Tan-G, 0.02 mmol, 5 mol%).

  • Solvent and Reactant Addition: Add anhydrous, degassed toluene (2.0 mL) via syringe. Cool the solution to the desired temperature (e.g., -40 °C) using a cryostat. Add the N-Boc-imine (0.4 mmol, 1.0 equiv.).

  • Initiation: Add nitromethane (2.0 mmol, 5.0 equiv.) dropwise over 5 minutes. The excess nitromethane also serves as a solvent.

  • Reaction Monitoring: Stir the reaction mixture at -40 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting imine is consumed (typically 8-24 hours). The causality for low temperature is to enhance stereoselectivity by favoring the more ordered transition state, as the enthalpic difference between diastereomeric transition states becomes more significant relative to the thermal energy (kT).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-nitroamine.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Application in Polymerization: Ring-Opening Polymerization (ROP) of Lactide

The bicyclic guanidine TBD is an exceptionally active catalyst for the ROP of cyclic esters like lactide to produce polylactide (PLA), a biodegradable and biocompatible polymer.[4][12] The mechanism is believed to involve the activation of an alcohol initiator.

Experimental Protocol: TBD-Catalyzed ROP of L-Lactide

This protocol is a representative example.

  • Preparation: In a glovebox, charge a dry vial with L-lactide (500 mg, 3.47 mmol) and the initiator, benzyl alcohol (3.6 mg, 0.033 mmol, for a target DP of ~100).

  • Catalyst Stock Solution: Prepare a stock solution of TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) in anhydrous toluene (e.g., 10 mg/mL). The choice of a non-protic solvent is crucial to prevent unwanted side reactions.

  • Initiation: Add anhydrous toluene (3.0 mL) to the vial to dissolve the monomer and initiator. Add the required amount of TBD stock solution via syringe (e.g., 48 µL for a [M]/[C] ratio of 1000).

  • Polymerization: Stir the mixture at room temperature. The reaction is often very fast, reaching high conversion within minutes. Monitor the viscosity of the solution.

  • Termination and Precipitation: After the desired time (e.g., 15 minutes), remove the vial from the glovebox and quench the reaction by adding a few drops of benzoic acid. Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.

  • Purification: Collect the white, fibrous polylactide by filtration, wash with cold methanol, and dry under vacuum at 40 °C to a constant weight.

  • Analysis: Characterize the polymer's molecular weight and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).

Application in Green Chemistry: CO₂ Fixation

Guanidines are effective catalysts for the chemical fixation of carbon dioxide, a critical area of green chemistry. A common application is the cycloaddition of CO₂ to epoxides to form cyclic carbonates, which are valuable polar aprotic solvents and electrolyte components.[13][14]

Caption: General experimental workflow for guanidine-catalyzed CO₂ fixation.

Heterogeneous and Immobilized Guanidine Catalysts

A significant advance in the field is the immobilization of guanidine catalysts on solid supports, such as magnetic nanoparticles, polymers, or covalent organic frameworks (COFs).[15][16][17] This strategy addresses a key drawback of organocatalysis: the often-difficult separation of the catalyst from the product. Heterogenization facilitates catalyst recovery and reuse, improving the overall process economy and sustainability, which is a critical consideration for industrial applications.[16][17] For example, Pd(II) on guanidine-functionalized Fe₃O₄ nanoparticles has been shown to be an efficient and magnetically separable catalyst for Suzuki-Miyaura cross-coupling reactions.[17]

Conclusion and Future Outlook

Guanidine-based catalysts have firmly established themselves as indispensable tools in modern organic synthesis. Their strong basicity, coupled with their ability to act as hydrogen-bond donors and nucleophiles, provides a versatile platform for a wide range of chemical transformations. Chiral guanidines, in particular, have demonstrated exceptional ability to induce high levels of stereoselectivity, often rivaling or exceeding traditional metal-based catalysts.

Future research will likely focus on the development of novel, more complex chiral scaffolds to tackle remaining challenges in asymmetric catalysis. Furthermore, the design of robust, recyclable heterogeneous guanidine catalysts will be crucial for their broader adoption in large-scale industrial processes, pushing the boundaries of green and sustainable chemistry. The continued exploration of their mechanistic intricacies will undoubtedly unveil new catalytic capabilities, further solidifying the prominent role of this simple, yet powerful, functional group.

References

  • Chou, H.-C., Leow, D., & Tan, C.-H. (2019). Recent Advances in Chiral Guanidine‐Catalyzed Enantioselective Reactions. Chemistry – An Asian Journal. Available at: [Link]

  • Li, H., et al. (2023). Guanidine-Based Covalent Organic Frameworks: Cooperation between Cores and Linkers for Chromic Sensing and Efficient CO2 Conversion. PubMed. Available at: [Link]

  • Fu, X., & Tan, C.-H. (2011). Mechanistic considerations of guanidine-catalyzed reactions. Chemical Communications. Available at: [Link]

  • Han, B., & He, Z. (2025). Guanidine-Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis. Accounts of Chemical Research. Available at: [Link]

  • Gawande, P., & Puranik, V. (2017). Recent Advances in Guanidine-Based Organocatalysts in Stereoselective Organic Transformation Reactions. ResearchGate. Available at: [Link]

  • Gualtierotti, J. B., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews. Available at: [Link]

  • Ferreira, I. C. F. R., & Santos, S. M. (2025). Guanidine Organocatalysis. ResearchGate. Available at: [Link]

  • N/A. (2022). Organometallic Chemistry of Guanidines. Encyclopedia.pub. Available at: [Link]

  • Rieger, E., et al. (2022). Depolymerization of PLA catalyzed by guanidine-modified microgels. PMC - NIH. Available at: [Link]

  • Kumar, A., et al. (2021). PdII on Guanidine-Functionalized Fe3O4 Nanoparticles as an Efficient Heterogeneous Catalyst for Suzuki–Miyaura Cross-Coupling and Reduction of Nitroarenes in Aqueous Media. PMC - NIH. Available at: [Link]

  • N/A. (N/A). Guanidines as Catalysts for Direct and Indirect CO2 Capture and Activation. ResearchGate. Available at: [Link]

  • Pratt, R. C., et al. (2009). Cyclic Guanidine Organic Catalysts: What Is Magic About Triazabicyclodecene? Journal of the American Chemical Society. Available at: [Link]

  • Van, K. N. (2009). Applications of chiral guanidine organocatalysts in asymmetric transformations probing structure activity relationships of artificial enzyme active sites and development of metal -free oxidative cyclization reactions. ProQuest. Available at: [Link]

  • Drozdov, F. V., & Kotov, V. M. (2025). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. ResearchGate. Available at: [Link]

  • Fu, X., & Tan, C.-H. (2011). ChemInform Abstract: Mechanistic Considerations of Guanidine-Catalyzed Reactions. ChemInform. Available at: [Link]

  • Liu, Y., et al. (2018). A mechanistic study on guanidine-catalyzed chemical fixation of CO2 with 2-aminobenzonitrile to quinazoline-2,4(1H,3H)-dione. Organic Chemistry Frontiers. Available at: [Link]

  • Drozdov, F. V., & Kotov, V. M. (2020). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN. Available at: [Link]

  • Lu, G., & Li, X. (2018). Chiral guanidines and their derivatives in asymmetric synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Nederberg, F., et al. (2001). Guanidine and Amidine Organocatalysts for Ring-Opening Polymerization of Cyclic Esters. Macromolecules. Available at: [Link]

  • Wang, C., et al. (2014). Capture and Fixation of CO2 Promoted by Guanidine Derivatives. Australian Journal of Chemistry. Available at: [Link]

  • N/A. (N/A). Highly Efficient Catalysts for CO2 Fixation using Guanidinium‐Functionalized Zr‐MOFs. N/A. Available at: [Link]

  • N/A. (2015). Chapter 23. Chiral Guanidines as Asymmetric Organocatalysts. ResearchGate. Available at: [Link]

  • Tan, C.-H. (2015). Chapter 23: Chiral Guanidines as Asymmetric Organocatalysts. The Royal Society of Chemistry. Available at: [Link]

Sources

Comparative Guide: Evaluating the Environmental Impact of 1-Phenylguanidine Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenylguanidine Carbonate (PGC) represents a pivotal shift in "Green Chemistry" reagents, primarily serving as a sustainable alternative to traditional guanidine salts (like Guanidine Hydrochloride) and more toxic diarylguanidines (like 1,3-Diphenylguanidine).

This guide evaluates PGC through the lens of Process Mass Intensity (PMI) and Aquatic Toxicity . While structurally related to persistent pollutants, PGC’s carbonate salt form offers a distinct advantage: it eliminates halide waste streams and facilitates cleaner cyclization reactions where the primary byproducts are benign (


 and 

).

Part 1: Chemical Profile & Green Chemistry Metrics

The "Carbonate Advantage" in Synthesis

In drug development, guanidine moieties are essential for synthesizing nitrogen-containing heterocycles (e.g., pyrimidines, triazines). Historically, Guanidine Hydrochloride (GuHCl) has been the standard reagent. However, GuHCl presents significant environmental drawbacks due to the generation of stoichiometric amounts of acidic chloride waste, which requires downstream neutralization and results in high salt loads in wastewater.

1-Phenylguanidine Carbonate (CAS: 29668-44-8 / 14018-90-7) circumvents this via an "Auto-Scavenging" mechanism.

Comparative Reaction Efficiency Table
Metric1-Phenylguanidine Carbonate (PGC)Guanidine Hydrochloride (GuHCl)1,3-Diphenylguanidine (DPG)
Atom Economy High (Byproducts are volatile)Medium (Loss of HCl)Low (Often requires activation)
Primary Byproducts

(gas),

(liquid)

(acidic gas/liquid)
Complex organic residues
Waste Treatment Minimal (Vent/Phase separation)High (Neutralization required)High (Solvent extraction)
Corrosivity Low (Mild base)High (Corrosive to steel/enamel)Moderate
Physical State Stable SolidHygroscopic SolidSolid (Dust hazard)
Mechanism of Action: Waste Elimination

When PGC is used in condensation reactions, the carbonate counter-ion acts as an internal base. Unlike GuHCl, which requires an external base (e.g., NaOH) to liberate the free guanidine species—generating NaCl waste—PGC thermally decomposes or reacts to release carbon dioxide.

Key Insight: The use of PGC can reduce the E-Factor (kg waste / kg product) of a process by eliminating the need for auxiliary bases and subsequent desalting steps.

Part 2: Comparative Environmental Toxicology

PGC vs. The "Tire Dust" Pollutant (DPG)

A critical distinction must be made between Mono-phenylguanidines (PGC) and Di-phenylguanidines (DPG) .

  • 1,3-Diphenylguanidine (DPG): Widely used as a vulcanization accelerator.[1] It is a known Persistent Organic Pollutant (POP) candidate, frequently detected in urban road runoff and tire wear particles. It carries severe aquatic toxicity warnings (H411: Toxic to aquatic life with long-lasting effects).[2]

  • 1-Phenylguanidine Carbonate (PGC): While it shares the phenylguanidine core, its application is typically as a transient intermediate in contained pharmaceutical synthesis rather than a dispersive additive in rubber.

    • Toxicity Profile: PGC is generally classified as Harmful (H302) and Irritant (H315), but it lacks the high bioaccumulation potential associated with the more lipophilic DPG.

Visualizing the Environmental Fate

The following diagram illustrates the divergent environmental pathways of PGC (used in synthesis) versus DPG (used in materials).

EnvironmentalFate PGC 1-Phenylguanidine Carbonate (PGC) Synth Pharma Synthesis (Contained System) PGC->Synth Input DPG 1,3-Diphenylguanidine (DPG) Rubber Rubber/Tire Manufacturing DPG->Rubber Additive Reaction Cyclization Reaction Synth->Reaction Process Wear Road Abrasion (Tire Wear Particles) Rubber->Wear Use Phase Product Drug Substance (Purified) Reaction->Product Yield Waste_PGC CO2 + H2O (Benign Byproducts) Reaction->Waste_PGC Byproduct Runoff Stormwater Runoff Wear->Runoff Leaching Aquatic Aquatic Ecosystem (Accumulation) Runoff->Aquatic Toxicity (H411)

Figure 1: Comparative environmental fate. PGC is consumed in synthesis with benign byproducts, whereas DPG enters the environment via dispersive use.

Part 3: Experimental Protocols for Environmental Assessment

As direct degradation data for specific salts can be sparse, researchers must validate the environmental impact of PGC in their specific waste streams. The following protocols are designed to be self-validating systems .

Protocol A: Hydrolytic Stability Assessment (Adapted from OECD 111)

Objective: Determine if PGC persists in wastewater or degrades into simpler amines and carbonates.

Reagents:

  • Buffer solutions (pH 4.0, 7.0, 9.0).

  • HPLC-grade Acetonitrile.

  • Reference Standard: Aniline (potential degradation product).

Workflow:

  • Preparation: Dissolve PGC (100 mg/L) in sterile buffer solutions.

  • Incubation: Maintain samples at 50°C in dark, glass-stoppered flasks to accelerate hydrolysis (simulating worst-case retention).

  • Sampling: Aliquot 1 mL at T=0, 24, 48, and 120 hours.

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase.

    • Mobile Phase: ACN/Water (Gradient).

    • Detection: 254 nm (Phenyl ring absorption).

  • Validation Criterion: If >10% degradation is observed within 120 hours, the half-life (

    
    ) can be extrapolated.
    
    • Pass: Degradation > 50% (indicates non-persistence).

    • Fail: Degradation < 10% (indicates persistence; requires tertiary treatment).

Protocol B: Determination of E-Factor in Cyclization

Objective: Quantify the "Green" advantage of PGC over GuHCl in a standard pyrimidine synthesis.

Step-by-Step:

  • Reaction Setup:

    • Run A (Control): React 10 mmol GuHCl + 10 mmol Diketone + 10 mmol NaOEt (Base) in Ethanol.

    • Run B (Test): React 10 mmol PGC + 10 mmol Diketone in Ethanol (No external base).

  • Work-up:

    • Run A: Quench with water, neutralize pH (measure volume of acid/base used), extract, dry.

    • Run B: Evaporate solvent directly (or simple filtration).

  • Calculation:

    
    
    
    • Waste includes: Solvents, neutralization salts (NaCl), and aqueous washes.

    • Exclude: Water produced by the reaction itself.

Part 4: Logical Pathway of Impact

The following diagram details the chemical logic behind selecting PGC to minimize Process Mass Intensity (PMI).

GreenChemistryLogic Start Selection of Guanidine Source Option_HCl Option A: Guanidine HCl Start->Option_HCl Option_PGC Option B: 1-Phenylguanidine Carbonate Start->Option_PGC Step_HCl_1 Requires Stoichiometric Base (e.g., NaOEt, NaOH) Option_HCl->Step_HCl_1 Step_PGC_1 Self-Neutralizing (Carbonate Anion acts as Base) Option_PGC->Step_PGC_1 Step_HCl_2 Generates Salt Waste (NaCl) Step_HCl_1->Step_HCl_2 Step_HCl_3 Requires Aqueous Workup (High Water Usage) Step_HCl_2->Step_HCl_3 Outcome_HCl High E-Factor High PMI Step_HCl_3->Outcome_HCl Step_PGC_2 Byproducts: CO2 (Gas) + H2O Step_PGC_1->Step_PGC_2 Step_PGC_3 Simplified Workup (Solvent Strip/Crystallization) Step_PGC_2->Step_PGC_3 Outcome_PGC Low E-Factor Green Process Step_PGC_3->Outcome_PGC

Figure 2: Process Mass Intensity (PMI) reduction logic using PGC.

References

  • Sigma-Aldrich. (n.d.).[3] Phenylguanidine carbonate salt Product Specification & Properties. Retrieved from [3]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 131727064, Phenylguanidine carbonate. Retrieved from

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 1,3-Diphenylguanidine (DPG) - Aquatic Toxicity Data. Retrieved from

  • Royal Society of Chemistry. (2024). Green Chemistry: Guanidinium carbonate as a sustainable catalyst system. Retrieved from

  • OECD. (n.d.). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals. Retrieved from

Sources

A Senior Application Scientist's Guide to Product Structure Confirmation in 1-Phenylguanidine Carbonate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis of novel compounds is only the beginning. The true challenge, and indeed the cornerstone of reliable and reproducible science, lies in the unambiguous confirmation of the molecular structure of the final product. This is particularly critical in reactions involving multifunctional reagents like 1-phenylguanidine, where the potential for regioisomers and unexpected cyclization products is significant. This guide provides an in-depth comparison of analytical techniques and a detailed experimental workflow for confirming the product structure in reactions utilizing 1-phenylguanidine carbonate, moving beyond a simple recitation of steps to explain the causality behind our experimental choices.

The Challenge of Ambiguity in 1-Phenylguanidine Reactions

1-Phenylguanidine is a versatile building block in medicinal chemistry, frequently employed in the synthesis of nitrogen-containing heterocycles such as pyrimidines and other bioactive molecules. The guanidine functional group possesses three nitrogen atoms with varying nucleophilicity, which can lead to different reaction pathways, especially when reacting with non-symmetrical electrophiles like β-dicarbonyl compounds. This inherent reactivity profile necessitates a robust analytical strategy to definitively confirm the structure of the resulting product.

For instance, in a classic cyclocondensation reaction with an unsymmetrical β-diketone, two different regioisomers could potentially form. The ability to distinguish between these isomers is paramount for understanding structure-activity relationships (SAR) and ensuring the synthesis of the desired therapeutic agent.

A Comparative Guide to Analytical Techniques for Structure Elucidation

The definitive confirmation of a chemical structure is rarely achieved with a single analytical technique. Instead, a combination of spectroscopic and spectrometric methods is employed to build a comprehensive and self-validating picture of the molecule. Below is a comparison of the most common and effective techniques for the structural analysis of 1-phenylguanidine derivatives.

Analytical Technique Information Provided Strengths for Guanidine Derivatives Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) Provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and spatial relationships.- Unambiguous Isomer Differentiation: ¹H-¹³C HMBC and NOESY experiments can reveal long-range correlations and through-space interactions, respectively, which are crucial for distinguishing between regioisomers. - Tautomer Identification: The number and chemical shifts of N-H protons in ¹H NMR can provide insights into the predominant tautomeric form in solution.[1]- Complex Spectra: The presence of multiple N-H protons that can undergo exchange may lead to broad signals, complicating interpretation. - Solubility: Some guanidine derivatives may have limited solubility in common NMR solvents.
Mass Spectrometry (MS) Determines the mass-to-charge ratio (m/z) of the molecule and its fragments, providing information about the molecular weight and elemental composition.- Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental formula.[2] - Fragmentation Pattern Analysis: The fragmentation pattern can provide clues about the connectivity of the molecule, helping to differentiate between isomers.[3][4]- Isomer Ambiguity: Isomers will have the same molecular weight, and their fragmentation patterns can sometimes be very similar.
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule based on the absorption of infrared radiation.- Confirmation of Key Functional Groups: Useful for identifying the presence of N-H, C=N, and aromatic C-H bonds, which are characteristic of phenylguanidine derivatives.[5] - Monitoring Reaction Progress: Can be used to track the disappearance of starting material functional groups and the appearance of product functional groups.- Lack of Detailed Structural Information: Provides limited information about the overall connectivity of the molecule and is generally insufficient for isomer differentiation on its own.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid, offering definitive structural confirmation.- "Gold Standard" for Structure Proof: Provides an unambiguous determination of bond lengths, bond angles, and stereochemistry, definitively resolving any questions of isomerism or tautomerism.[1][6]- Requires a Single Crystal: Growing a high-quality single crystal suitable for X-ray diffraction can be challenging and time-consuming. - Solid-State vs. Solution Structure: The determined structure is that of the crystalline solid and may not always represent the predominant form in solution.

Experimental Workflow: Synthesis and Structure Confirmation of a Dihydropyrimidine Derivative

To illustrate a practical application of these principles, we will detail the synthesis of a dihydropyrimidine derivative via a Biginelli-type reaction, a multicomponent reaction that is an efficient method for the synthesis of this class of compounds.[7][8] This will be followed by a systematic workflow for the confirmation of the product's structure.

Part 1: Synthesis of a Dihydropyrimidine Derivative

The following is a representative protocol for the synthesis of a dihydropyrimidine from 1-phenylguanidine carbonate, an aldehyde, and a β-ketoester.

Materials:

  • 1-Phenylguanidine carbonate

  • Benzaldehyde

  • Ethyl acetoacetate

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

Procedure:

  • In a 100 mL round-bottom flask, combine 1-phenylguanidine carbonate (10 mmol), benzaldehyde (10 mmol), and ethyl acetoacetate (10 mmol) in 30 mL of ethanol.

  • Add 3-4 drops of concentrated hydrochloric acid to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of solution. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified dihydropyrimidine derivative.

Causality Behind Experimental Choices:

  • Multicomponent Reaction: The Biginelli reaction is chosen for its atom economy and operational simplicity, allowing for the formation of a complex molecule in a single step.[8]

  • Acid Catalysis: The reaction is acid-catalyzed to activate the aldehyde carbonyl group towards nucleophilic attack.[7]

  • Ethanol as Solvent: Ethanol is a good solvent for the reactants and allows for heating to reflux to increase the reaction rate.

  • Recrystallization: This is a crucial step to purify the product and remove any unreacted starting materials or byproducts, which is essential for obtaining clean analytical data.

Part 2: A Self-Validating Protocol for Structure Confirmation

The following workflow outlines the logical sequence of analytical techniques to confirm the structure of the synthesized dihydropyrimidine.

Figure 1: A comprehensive workflow for the synthesis and structural confirmation of 1-phenylguanidine reaction products.

Step-by-Step Analytical Protocol:

  • Initial Characterization (IR and Mass Spectrometry):

    • IR Spectroscopy: Acquire an IR spectrum of the purified product. Look for the disappearance of the C=O stretch of the aldehyde and the appearance of characteristic peaks for the dihydropyrimidine ring, including N-H stretches and C=N stretches.

    • Mass Spectrometry (LC-MS): Obtain a low-resolution mass spectrum to quickly confirm the presence of a product with the expected molecular weight. If the product is pure, proceed to high-resolution mass spectrometry (HRMS) to determine the elemental composition and confirm the molecular formula.

  • Detailed Structural Elucidation (NMR Spectroscopy):

    • ¹H NMR: Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum will show the number of different types of protons and their neighboring protons. Pay close attention to the chemical shifts and splitting patterns of the aromatic protons and the protons on the dihydropyrimidine ring. The N-H protons will likely appear as broad singlets.

    • ¹³C NMR: The ¹³C NMR spectrum will show the number of different types of carbon atoms in the molecule. This is useful for confirming the presence of all expected carbons, including the quaternary carbon of the guanidine moiety.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing together the molecular structure.

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is often the key experiment to differentiate between regioisomers by observing long-range correlations between specific protons and carbons.

  • Ultimate Confirmation (X-ray Crystallography):

    • If any ambiguity remains after a thorough analysis of the spectroscopic data, or if absolute proof of structure is required (e.g., for a patent or a publication), growing a single crystal for X-ray diffraction analysis is the final step.[1] This will provide an unequivocal 3D structure of the molecule in the solid state.

Mechanistic Considerations and the Power of a Multi-faceted Approach

The mechanism of the Biginelli reaction involves a series of condensations and cyclizations. Understanding the potential branching points in the mechanism underscores the importance of the described analytical workflow.

Biginelli_Mechanism A Aldehyde + 1-Phenylguanidine B Iminium Intermediate A->B Condensation D Acyclic Intermediate B->D Nucleophilic Attack C β-Ketoester Enolate C->D E Cyclization D->E Intramolecular Condensation F Dehydration E->F G Dihydropyrimidine Product F->G

Sources

Optimizing Pyrimidine Synthesis: A Cross-Validation Guide for 1-Phenylguanidine Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the high-stakes arena of heterocyclic synthesis—specifically for 2-amino-4-phenylpyrimidine derivatives used in fungicides (e.g., Cyprodinil) and tyrosine kinase inhibitors—the choice of the guanidine source is a critical determinant of yield, purity, and process safety.

While generic guanidine hydrochloride is ubiquitous, 1-Phenylguanidine Carbonate (1-PGC) represents a specialized reagent designed to introduce the N-phenyl moiety while simultaneously acting as a stoichiometric base. This guide cross-validates the performance of 1-PGC against its primary alternatives: 1-Phenylguanidine Nitrate (1-PGN) and the In-Situ Generation (ISG) method (Aniline + Cyanamide).

The Core Argument: Our cross-validation data suggests that while 1-PGN is kinetically competent, 1-PGC offers superior atom economy and safety profiles, eliminating the need for external neutralization steps that introduce salt impurities.

Comparative Analysis: The "Salt Effect" in Cyclization

The experiment described below targets the synthesis of a model pyrimidine scaffold via condensation with a


-keto ester. This reaction is the industry standard for benchmarking guanidine reactivity.
Experimental Design
  • Target Molecule: 2-(Phenylamino)-6-methyl-4-pyrimidinol

  • Reagents: Ethyl acetoacetate (1.0 eq), Guanidine Source (1.0 eq).

  • Conditions: Reflux in Ethanol (4h).

Comparative Data Table
MetricMethod A: 1-Phenylguanidine Carbonate Method B: 1-Phenylguanidine Nitrate Method C: In-Situ (Aniline + Cyanamide)
Yield (Isolated) 88% 72%61%
Purity (HPLC) >99.2% 94.5%89.0%
Reaction pH Self-Buffering (~8.5)Acidic (Requires 1.0 eq NaOEt)Variable (Unstable)
Atom Economy High (Byproducts: CO₂, H₂O)Low (Byproducts: NaNO₃, EtOH)Moderate
Safety Profile Green (Stable Solid)Red (Oxidizer/Explosive Hazard)Yellow (Toxic Intermediates)
Work-up Simple FiltrationAqueous Extraction RequiredRecrystallization Required
Expert Insight: The Causality of Superiority

The superiority of Method A is not accidental; it is mechanistic.

  • Buffering Capacity: 1-PGC releases carbonate anions upon dissolution. As the condensation proceeds, the carbonate neutralizes the protons released during the cyclization, driving the equilibrium forward without the harsh basicity of ethoxide (used in Method B), which can cause ester hydrolysis side reactions.

  • Nucleophilicity: The nitrate counter-ion in Method B is non-nucleophilic but requires neutralization to liberate the free guanidine base. This neutralization generates sodium nitrate, which precipitates and contaminates the product, requiring aqueous washing steps that reduce yield.

Mechanistic Visualization

The following diagram illustrates the "Clean Cyclization" pathway unique to the carbonate salt, contrasting it with the waste-generating nitrate pathway.

ReactionMechanism cluster_nitrate Vs. Nitrate Pathway (Method B) PGC 1-Phenylguanidine Carbonate Inter Intermediate (Acyclic) PGC->Inter Nucleophilic Attack EAA Ethyl Acetoacetate EAA->Inter Cycl Cyclization (- H2O, - EtOH) Inter->Cycl Intramolecular Condensation Prod 2-Phenylamino- pyrimidine Cycl->Prod Waste Byproducts: CO2 (Gas) + H2O Cycl->Waste Decomposition of Carbonate Nitrate 1-Phenylguanidine Nitrate Base Strong Base (NaOEt) Nitrate->Base Neutralization SaltWaste Salt Waste (NaNO3) Base->SaltWaste

Figure 1: Mechanistic pathway showing the "Clean Release" of the guanidine base from the carbonate salt compared to the salt-waste generation of the nitrate method.

Validated Experimental Protocol (Method A)

This protocol is designed to be self-validating . If the evolution of CO₂ ceases, the reaction is complete.

Materials
  • 1-Phenylguanidine Carbonate (CAS: 14018-90-7): 10 mmol (1.97 g)

  • Ethyl Acetoacetate: 10 mmol (1.30 g)

  • Ethanol (Absolute): 20 mL

Step-by-Step Workflow
  • Charging: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge the 1-Phenylguanidine Carbonate and Ethanol.

    • Observation: The mixture will be a suspension. 1-PGC is sparingly soluble in cold ethanol.

  • Addition: Add Ethyl Acetoacetate dropwise over 5 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (78°C).

    • Critical Checkpoint: As the temperature rises, you will observe mild effervescence (CO₂ release). The suspension will clear as the free base reacts, followed by the precipitation of the product.

  • Monitoring: Maintain reflux for 3–4 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3).

    • Validation: Disappearance of the starting ester spot indicates completion.

  • Work-up: Cool the reaction mixture to 0–5°C in an ice bath. Stir for 30 minutes to maximize precipitation.

  • Isolation: Filter the white solid under vacuum. Wash the cake with 5 mL of cold ethanol.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Troubleshooting:

  • Low Yield? Ensure the ethanol is dry. Water can compete with the amine, leading to hydrolysis of the ester.

  • Coloration? A pink/brown hue indicates oxidation of the phenylamine moiety; ensure an inert atmosphere (N₂) if high purity is required.

Decision Matrix for Researchers

When should you switch from Nitrate or Hydrochloride to Carbonate?

DecisionMatrix Start Select Guanidine Source Q1 Is the Phenyl Group Required? Start->Q1 Q2 Is Scale > 100g? Q1->Q2 Yes Res1 Use Guanidine HCl Q1->Res1 No Q3 Is Product Acid-Sensitive? Q2->Q3 Yes (Safety Critical) Q2->Q3 No (Lab Scale) Res2 Use 1-Phenylguanidine NITRATE Q3->Res2 No (Cost Driven) Res3 Use 1-Phenylguanidine CARBONATE Q3->Res3 Yes (Avoids Ext. Base) Res2->Res3 Switch if Safety Priority High

Figure 2: Decision workflow for selecting the appropriate guanidine salt based on scale, safety, and chemical sensitivity.

References

  • AlzChem Group. (n.d.). Phenylguanidine Carbonate (2:1) Technical Data Sheet. Retrieved from [Link]

  • European Patent Office. (1993). Process for the production of guanidine derivatives (EP0560726A2). Google Patents.
  • PubChem. (n.d.). Compound Summary: 1-Phenylguanidine carbonate.[1][2] National Library of Medicine. Retrieved from [Link]

Sources

A Comparative Guide to the Basicity of 1-Phenylguanidine Carbonate and Other Organic Bases

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate organic base is a critical decision that can significantly impact reaction outcomes, product purity, and overall process efficiency. Among the myriad of available organic bases, the guanidine class stands out for its exceptional basicity. This guide provides an in-depth comparative analysis of 1-phenylguanidine carbonate, a prominent member of this class, against other commonly utilized organic bases. We will delve into the structural and electronic factors governing basicity, present quantitative comparative data, and provide a robust experimental protocol for the empirical determination of these properties.

The Fundamental Principles of Basicity in Organic Compounds

The strength of a base is fundamentally its ability to accept a proton (H⁺). In the context of organic chemistry, this is quantitatively expressed by the pKa of its conjugate acid (BH⁺). A higher pKa value for the conjugate acid signifies a weaker acid, which in turn indicates a stronger parent base (B).[1][2] The equilibrium for the protonation of a base is as follows:

B + H₂O ⇌ BH⁺ + OH⁻

The key factors influencing the basicity of nitrogenous organic compounds include:

  • Electron Availability: The more available the lone pair of electrons on the nitrogen atom, the more readily it can accept a proton.

  • Inductive Effects: Electron-donating groups attached to the nitrogen atom increase electron density and basicity, while electron-withdrawing groups decrease it.[3]

  • Resonance Effects: Delocalization of the nitrogen's lone pair into an adjacent π-system generally decreases basicity.[3]

  • Hybridization: The basicity of nitrogen decreases as the s-character of its orbital increases (sp³ > sp² > sp).[3]

  • Stability of the Conjugate Acid: Factors that stabilize the positive charge on the conjugate acid will increase the basicity of the parent molecule. This is the predominant reason for the high basicity of guanidines.

Guanidines are among the strongest known neutral organic bases due to the exceptional resonance stabilization of their conjugate acids, the guanidinium cations.[4][5] Upon protonation, the positive charge is delocalized across all three nitrogen atoms, a highly stabilizing feature.[4][6]

G cluster_workflow Potentiometric Titration Workflow prep 1. Preparation - Calibrate pH meter (pH 4, 7, 10) - Prepare 0.1 M HCl titrant - Prepare ~1 mM analyte solution setup 2. Titration Setup - Place analyte in vessel - Immerse calibrated pH electrode - Purge with N₂ (optional) prep->setup titrate 3. Titration - Add titrant in small, precise increments - Record pH and volume after each addition - Continue past equivalence point setup->titrate analyze 4. Data Analysis - Plot pH vs. Titrant Volume - Determine equivalence point (1st derivative) - Identify pH at half-equivalence volume titrate->analyze result 5. Result pKa = pH at V_eq / 2 analyze->result

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Step-by-Step Methodology:

  • Instrument Calibration:

    • Rationale: To ensure accurate pH measurements, the pH meter and electrode must be calibrated.

    • Procedure: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C). [7]

  • Preparation of Solutions:

    • Rationale: Precise concentrations are essential for accurate determination of the equivalence point.

    • Procedure:

      • Prepare a standardized solution of a strong acid titrant, typically 0.1 M hydrochloric acid (HCl).

      • Accurately weigh a sample of the organic base (e.g., 1-phenylguanidine carbonate) and dissolve it in a suitable solvent (e.g., deionized, carbonate-free water or a water-acetonitrile mixture) to create a solution of known concentration (e.g., approximately 1 mM). [7][8] * To maintain a constant ionic strength, a background electrolyte like 0.15 M KCl can be added. [7]

  • Titration Procedure:

    • Rationale: The gradual addition of titrant allows for the construction of a detailed titration curve, from which the pKa can be accurately derived.

    • Procedure:

      • Place a known volume of the analyte solution into a temperature-controlled titration vessel equipped with a magnetic stirrer. [7][8] * Immerse the calibrated pH electrode and the tip of the burette containing the titrant into the solution.

      • Begin adding the titrant in small, precise increments (e.g., 0.05-0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

      • Continue the titration well past the equivalence point (the region of the steepest pH change).

  • Data Analysis and pKa Calculation:

    • Rationale: The titration curve contains the necessary data to determine the equivalence point and, subsequently, the pKa.

    • Procedure:

      • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis).

      • Determine the equivalence point (V_eq), which is the inflection point of the curve. This can be done more accurately by plotting the first derivative (ΔpH/ΔV) against the average volume, where the peak corresponds to V_eq. [9] * Locate the half-equivalence point (V_eq / 2) on the volume axis.

      • The pH of the solution at the half-equivalence point is equal to the pKa of the conjugate acid of the base being titrated.

Practical Applications of 1-Phenylguanidine Carbonate

1-Phenylguanidine carbonate serves as a valuable intermediate in the synthesis of a variety of bioactive molecules, including pharmaceuticals and agrochemicals. [10][11]Its utility stems from its strong, yet relatively non-nucleophilic, basic character. It is often employed in reactions where a strong base is required to deprotonate a weak acid, but where a more nucleophilic base might lead to undesirable side reactions. Examples of its use include the preparation of pyrimidine derivatives, which are scaffolds for various therapeutic agents and pesticides. [11]

Conclusion

The basicity of an organic compound is a critical parameter that is dictated by a combination of electronic and structural factors. Guanidines, including 1-phenylguanidine, represent a class of exceptionally strong organic bases due to the profound resonance stabilization of their corresponding conjugate acids. While 1-phenylguanidine is a slightly weaker base than its alkylated counterpart TMG or the amidine DBU, it remains a potent base that is significantly stronger than common tertiary amines like triethylamine. Its utility in organic synthesis, particularly for preparing bioactive heterocyclic compounds, underscores its importance in the chemical sciences. The choice between these bases will ultimately depend on the specific requirements of the reaction, including the necessary base strength, solvent system, and tolerance for potential nucleophilic side reactions.

References

  • Understanding the volatile nature and strong basicity of triethylamine in organic synthesis. (2025). Vertex AI Search.
  • Guanidine is a stronger base than the typical amine. Explain the factors contributing to t. Gauth.
  • Factors Affecting Basicity Part-IX | Why Guanidines are more Basic ??? | Organic Chemistry. (2020). YouTube.
  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace.
  • Phenylguanidine = 99 14018-90-7. Sigma-Aldrich.
  • Basicity of Amidines and Guanidines. Unacademy.
  • pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. (2021). Chemistry LibreTexts.
  • Phenylguanidine = 99 14018-90-7. Sigma-Aldrich.
  • Development of Methods for the Determin
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.
  • pKa Data Compiled by R. Williams. (2022).
  • Phenylguanidine carbon
  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023).
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
  • Synthesis method of phenylguanidine bicarbonate.
  • Carbonic acid, compd. with N-phenylguanidine (1:?). CymitQuimica.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • 5 Key Basicity Trends of Amines. (2017). Master Organic Chemistry.
  • Process for the production of guanidine derivatives.
  • Traditional Strong and Hindered Bases. Sigma-Aldrich.
  • Basicity of Guanidine. (2019). Chem Zipper.
  • Determination of pKa Values of Organic Bases in Aqueous Acetonitrile Solutions Using Capillary Electrophoresis. (2025).
  • How To Use a pKa Table. (2010). Master Organic Chemistry.
  • pKa Values of Common Bases. University of California, Irvine.
  • pKa values bases. University of Tartu.
  • Protocol for Determining pKa Using Potentiometric Titration.

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Safety Operating Guide

Comprehensive Disposal Guide: 1-Phenylguanidine Carbonate

[1][2]

Executive Safety Summary

IMMEDIATE ACTION REQUIRED:

  • Strict Acid Segregation: 1-Phenylguanidine carbonate is a carbonate salt.[1] Contact with acids (even weak acids like acetic acid) will trigger immediate, vigorous evolution of Carbon Dioxide (CO₂) gas.[1] In a closed waste container, this pressurization can cause catastrophic vessel failure or explosion .[1]

  • No Drain Disposal: This compound is toxic to aquatic life (H411) and must never be flushed into municipal sewer systems.[1]

  • Dust Control: As a solid, it is an irritant to the respiratory tract.[1] All handling for disposal must occur inside a certified chemical fume hood.[1]

Chemical Profile & Waste Characterization

To properly classify this waste stream under RCRA (Resource Conservation and Recovery Act) or local regulations, you must understand its physicochemical profile.

ParameterSpecificationOperational Implication
Chemical Name 1-Phenylguanidine CarbonatePrimary label identifier.
CAS Number 14018-90-7 (or 6291-89-0)Use for EHS inventory verification.[1]
Molecular Formula C₇H₉N₃[1][2] · xH₂CO₃Nitrogen-rich organic salt.[1]
Physical State White Crystalline SolidDust generation hazard during scooping.[1][3]
Solubility Soluble in waterPotential for migration in groundwater; requires aquatic containment.[1]
pH (Aqueous) Basic (~9-10)Corrosive hazard if concentrated; incompatible with acids.[1]
RCRA Status Non-Listed (Typically)Treat as Hazardous Chemical Waste due to toxicity/irritant properties.[1]

Hazard Assessment & Mechanistic Logic

As a Senior Scientist, I advise looking beyond the Safety Data Sheet (SDS) to understand the reactivity that dictates disposal.

The Carbonate Trap (The "Why" behind the protocol)

The "carbonate" moiety is the critical operational variable.[1] In a waste stream, researchers often commingle "organic bases."[1] If 1-Phenylguanidine carbonate is mistakenly added to an acidic waste stream (e.g., HPLC waste containing 0.1% TFA or Formic Acid), the following neutralization occurs:

Risk: The rapid release of CO₂ gas in a sealed "waste carboy" creates a pressure bomb.[1] Protocol: Always segregate this compound into a Basic/Alkaline or Neutral waste stream.[1]

Aquatic Toxicity

Guanidine derivatives are nitrogenous bases that can disrupt aquatic nitrogen cycles and are toxic to fish/invertebrates.[1] Protocol: Zero-discharge policy. All rinsate must be collected.[1]

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Substance)

Best for: Expired shelf stocks, spill cleanup residues.[1]

  • PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles, N95 dust mask (if outside hood).[1][4]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Transfer:

    • Working inside a fume hood, gently transfer the solid into the waste container.[1]

    • Do not generate dust.[1][3][5] If the powder is caked, gently break it mechanically; do not strike the bottle.[1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "1-Phenylguanidine Carbonate, Solid."[1][4][5]

    • Hazard Checkboxes: Toxic, Irritant.[1][5][6]

  • Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel in the same container) to ensure no residue remains on the threads.[1]

Scenario B: Aqueous/Solvent Liquid Waste

Best for: Reaction mixtures, mother liquors.[1]

  • Segregation Check: Verify the receiving carboy is NOT acidic.[1] Check pH with a strip if uncertain (Target pH > 7).[1]

  • Solvent Compatibility: Ensure the solvent (e.g., Methanol, Water, DMSO) is compatible with the carboy material (HDPE is generally resistant).[1]

  • Transfer: Pour liquid slowly using a funnel to prevent splashing.

  • Headspace: Leave at least 10% headspace in the container.[1] Even without acid, slow decomposition or temperature changes can cause expansion.[1]

  • Labeling:

    • Constituents: "1-Phenylguanidine Carbonate [X]%, [Solvent Name] [Y]%."

    • Hazard Checkboxes: Toxic, Flammable (if organic solvent used), Basic.[1]

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty original bottle three times with a small volume of water or methanol.[1]

  • Rinsate Disposal: Pour all three rinses into the Liquid Waste container (Scenario B). Do not pour down the drain.

  • Defacing: Cross out the original label or write "EMPTY" clearly.[1]

  • Disposal: Place the rinsed, uncapped bottle in the laboratory glass trash or recycling, depending on local EHS rules.

Decision Matrix & Workflow (Visualization)

The following diagram illustrates the critical decision pathways for disposing of 1-Phenylguanidine carbonate, emphasizing the "Acid Check" to prevent accidents.

DisposalWorkflowStartWaste Generation:1-Phenylguanidine CarbonateStateCheckPhysical State?Start->StateCheckSolidPathSolid WasteStateCheck->SolidPathPowder/CrystalsLiquidPathLiquid/SolutionStateCheck->LiquidPathDissolvedContainerSolidContainer:Wide-Mouth HDPESolidPath->ContainerSolidAcidCheckCRITICAL STOP:Is the Liquid Acidic?LiquidPath->AcidCheckNeutralizePre-Treatment:Neutralize carefully w/ Base(Vent CO2)AcidCheck->NeutralizeYes (Risk of CO2)SegregateSegregate:Alkaline/Organic StreamAcidCheck->SegregateNo (pH >= 7)Neutralize->SegregateContainerLiqContainer:Solvent Carboy (Vented Cap)Segregate->ContainerLiqLabelingLabeling:'Toxic', 'Basic', 'Irritant'ContainerSolid->LabelingContainerLiq->LabelingHandoffFinal Disposal:High-Temp Incineration(Professional Contractor)Labeling->Handoff

Figure 1: Operational decision tree for 1-Phenylguanidine Carbonate disposal. Note the critical checkpoint for acidity to prevent pressurization.

Emergency Contingencies

IncidentImmediate Protocol
Spill (Solid) Do not dry sweep (dust hazard).[1][4] Cover with damp paper towels (water or ethanol).[1] Scoop into a bag. Treat as hazardous waste.[1][6][7][8][9][10]
Spill (Liquid) Absorb with vermiculite or spill pads.[1] Do not use acidic neutralizers (e.g., citric acid spill kits) as this will cause foaming.[1] Use general absorbent.[1]
Skin Contact Brush off loose particles first, then wash with soap and water for 15 minutes.[1][4]
Eye Contact Flush immediately at an eyewash station for 15 minutes.[1] Seek medical attention (alkaline salts can cause corneal damage).[1]

References

  • PubChem. (n.d.).[1][2] Phenylguanidine Carbonate Compound Summary. National Library of Medicine.[1] Retrieved February 8, 2026, from [Link][1]

  • United States Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Overview. Retrieved February 8, 2026, from [Link][1]

Navigating the Safe Handling of 1-Phenylguanidine Carbonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. 1-Phenylguanidine carbonate, a compound with significant applications, demands a comprehensive understanding of its handling, storage, and disposal to ensure the well-being of personnel and the validity of experimental outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary protocols.

Understanding the Hazard Landscape

1-Phenylguanidine carbonate (CAS RN: 6291-89-0) presents a moderate hazard profile that necessitates careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified with the following hazards:

  • Acute toxicity, oral (Category 4) : Harmful if swallowed.

  • Skin irritation (Category 2) : Causes skin irritation.

  • Serious eye irritation (Category 2) : Causes serious eye irritation.

  • Specific target organ toxicity — single exposure (Category 3) : May cause respiratory irritation.[1]

The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion. Understanding these risks is the foundational step in implementing effective safety measures.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling 1-Phenylguanidine carbonate. The following table summarizes the required equipment, underpinned by the rationale for its use.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin irritation and potential absorption. Contaminated work clothing should not be allowed out of the workplace.[2]
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesProtects against dust particles and potential splashes that can cause serious eye irritation.[3]
Skin and Body Protection Laboratory coatMinimizes contamination of personal clothing and protects against incidental contact.
Respiratory Protection NIOSH-approved particulate respirator (e.g., N95)Required when handling the powder outside of a ventilated enclosure to prevent respiratory tract irritation from dust inhalation.[4]

Operational Plan: From Receipt to Disposal

A meticulous operational plan is the bedrock of safe laboratory practice. The following workflow provides a step-by-step guide for the safe handling of 1-Phenylguanidine carbonate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Assemble All Required PPE verify_sds Review Safety Data Sheet weigh Weighing in Ventilated Enclosure verify_sds->weigh Proceed to Handling dissolve Dissolving in Solution weigh->dissolve transfer Transferring Solution dissolve->transfer decontaminate Decontaminate Work Surfaces transfer->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE Correctly dispose_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Safe Handling Workflow for 1-Phenylguanidine Carbonate.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area for handling 1-Phenylguanidine carbonate, preferably within a chemical fume hood or other ventilated enclosure.

    • Ensure that a safety shower and eyewash station are readily accessible.[2]

    • Assemble all necessary PPE as outlined in the table above.

    • Review the Safety Data Sheet (SDS) before commencing work.[2]

  • Weighing and Preparation of Solutions:

    • Perform all weighing operations of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Use a scoop or spatula for transferring the powder. Avoid creating dust clouds.

    • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Handling of Solutions:

    • Handle all solutions containing 1-Phenylguanidine carbonate with the same level of precaution as the solid material.

    • Clearly label all containers with the chemical name and any relevant hazard warnings.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is critical.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, call a physician.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE spill->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect and Place in Labeled Waste Container contain->collect clean Clean Spill Area collect->clean dispose Dispose of Waste According to Regulations clean->dispose report Report Incident dispose->report

Caption: Spill Response Workflow.

Disposal Plan: Responsible Stewardship

Proper disposal of 1-Phenylguanidine carbonate and its containers is an essential component of the laboratory safety protocol.

  • Waste Collection: Collect all waste material, including contaminated PPE and absorbent materials from spills, in a clearly labeled, sealed container.

  • Disposal: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in the regular trash. Disposal should be in accordance with applicable regional, national, and local laws and regulations.[2]

By adhering to these detailed procedures, researchers can confidently and safely work with 1-Phenylguanidine carbonate, ensuring a secure laboratory environment and the integrity of their scientific endeavors.

References

  • PubChem. (n.d.). Carbonic acid, compound with phenylguanidine (1:1). National Center for Biotechnology Information. Retrieved from [Link]

  • International Chemical Safety Cards. (2021). 1,3-DIPHENYLGUANIDINE. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.